Product packaging for Thieno[3,2-b]pyridine-5-carboxylic acid(Cat. No.:CAS No. 56473-92-8)

Thieno[3,2-b]pyridine-5-carboxylic acid

Cat. No.: B126980
CAS No.: 56473-92-8
M. Wt: 179.2 g/mol
InChI Key: CWBYTSQAVGCXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thieno[3,2-b]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO2S and its molecular weight is 179.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2S B126980 Thieno[3,2-b]pyridine-5-carboxylic acid CAS No. 56473-92-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[3,2-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBYTSQAVGCXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480595
Record name Thieno[3,2-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56473-92-8
Record name Thieno[3,2-b]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56473-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Thieno[3,2-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[3,2-b]pyridine-5-carboxylic acid is a heterocyclic organic compound that has garnered interest in medicinal chemistry and drug discovery. Its core structure, a fusion of thiophene and pyridine rings, serves as a versatile scaffold for the development of novel therapeutic agents. Notably, derivatives of this compound have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target of significant interest for the treatment of various neurological and psychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative representation of its relevance in a key signaling pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not extensively available in the public domain, a combination of data from chemical suppliers and computational predictions provides valuable insights.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅NO₂S--INVALID-LINK--
Molecular Weight 179.2 g/mol --INVALID-LINK--
CAS Number 56473-92-8--INVALID-LINK--
Predicted XlogP 1.8PubChemLite
Predicted pKa (strongest acidic) 3.9ChemAxon
Predicted pKa (strongest basic) 2.1ChemAxon
Predicted Aqueous Solubility (logS) -2.5ALOGPS
Predicted Melting Point Not available

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Experimental Protocols

Accurate determination of physicochemical properties is crucial. The following sections provide detailed, adaptable protocols for the experimental validation of key parameters for this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Protocol:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • A rapid heating ramp (10-20 °C/min) is initially used to determine an approximate melting range.

    • The apparatus is allowed to cool.

    • A second determination is performed with a slow heating ramp (1-2 °C/min) starting approximately 20 °C below the estimated melting point.

    • The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range.

  • Purity Assessment: A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis start Start powder Powder Sample start->powder Obtain sample pack Pack Capillary Tube powder->pack Grind if necessary place Place in Apparatus pack->place rapid_heat Rapid Heating place->rapid_heat Approximate range slow_heat Slow Heating rapid_heat->slow_heat Cool down first record Record Range slow_heat->record Precise measurement analyze Analyze Purity record->analyze end End analyze->end

Figure 1: Workflow for Melting Point Determination.
Solubility Determination

Solubility in various solvents is a key parameter for formulation and biological studies.

Protocol (Aqueous Solubility):

  • Sample Preparation: A saturated solution of this compound is prepared by adding an excess of the solid to a known volume of purified water in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered through a 0.22 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The aqueous solubility is expressed in mg/mL or mol/L.

Protocol (Organic Solvent Solubility):

The same procedure can be followed using various organic solvents (e.g., DMSO, ethanol, methanol) relevant to the intended application.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH.

Protocol (Potentiometric Titration):

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a co-solvent system (e.g., water-methanol) if aqueous solubility is low. The ionic strength is kept constant with an inert salt (e.g., KCl).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. For more accurate results, derivative plots can be used to identify the equivalence point precisely.

LogP Determination

The partition coefficient (LogP) between octanol and water is a key measure of a compound's lipophilicity.

Protocol (Shake-Flask Method):

  • Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning and then centrifuged to ensure complete phase separation.

  • Quantification: The concentration of the compound in both the aqueous and octanolic phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Biological Context: Role as a Scaffold for mGlu5 Negative Allosteric Modulators

Derivatives of this compound have been investigated as NAMs of the mGlu5 receptor.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter glutamate.[1] The canonical signaling pathway for mGlu5 involves coupling to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates protein kinase C (PKC).[3][5] This cascade ultimately modulates neuronal excitability and synaptic plasticity.

A negative allosteric modulator binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.[6][7] This can be a valuable therapeutic strategy for conditions associated with excessive mGlu5 signaling.

mGlu5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_ER Endoplasmic Reticulum mGlu5 mGlu5 Receptor Gq11 Gq/11 mGlu5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca²⁺ Store IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Co-activates ERK ERK1/2 PKC->ERK Phosphorylates Downstream Downstream Effects (e.g., Gene Transcription, Synaptic Plasticity) ERK->Downstream Regulates ER->Ca2 Releases Glutamate Glutamate Glutamate->mGlu5 Activates NAM This compound Derivative (NAM) NAM->mGlu5 Inhibits

Figure 2: mGlu5 Receptor Signaling and Negative Allosteric Modulation.

Conclusion

References

Thieno[3,2-b]pyridine-5-carboxylic Acid: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a fused thieno[3,2-b]pyridine bicyclic system with a carboxylic acid group at the 5-position. This scaffold has garnered significant attention in the field of medicinal chemistry due to its versatile biological activities. Derivatives of thieno[3,2-b]pyridine have demonstrated a wide range of pharmacological effects, including antimicrobial, anticancer, and neurotropic properties.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, and its role as a key building block in the development of novel therapeutic agents.

Chemical Structure and IUPAC Name
  • IUPAC Name: this compound[2]

  • CAS Number: 56473-92-8[3][4]

  • Molecular Formula: C₈H₅NO₂S[2]

  • Molecular Weight: 179.20 g/mol [5][6]

Chemical Structure:

Physicochemical and Biological Data

The thieno[3,2-b]pyridine core is a key pharmacophore in various biologically active compounds. While extensive quantitative data for the parent carboxylic acid is not always available in public literature, studies on its derivatives provide valuable insights into its therapeutic potential.

Table 1: Biological Activity of Thieno[3,2-b]pyridine Derivatives

Compound/DerivativeTarget/AssayActivity (IC₅₀/GI₅₀)Reference
19aB (a derivative)Human mGlu₅61 nM[7]
19aD (a derivative)Human mGlu₅22 nM[7]
Compound 2e (a derivative)MDA-MB-231 cell line13 µM (GI₅₀)[8]
Various derivatives HCT116, MDA-MB-468, MDA-MB-231 cell lines80-250 nM[9]
Compound 21r (a derivative)Cancer cell lines< 50 nM[10]

Experimental Protocols

The synthesis of this compound and its derivatives is a critical aspect of its development as a therapeutic scaffold. The following protocols are based on methodologies reported in the scientific literature.

General Synthesis of Thieno[3,2-b]pyridine-5-carboxamides

A common synthetic route involves the hydrolysis of a nitrile precursor to the carboxylic acid, followed by amidation.

  • Step 1: Hydrolysis of Nitrile to Carboxylic Acid A nitrile intermediate, such as 7-(tetrahydrofuran-3-yl)thieno[3,2-b]pyridine-5-carbonitrile, is hydrolyzed to the corresponding carboxylic acid.[7] This is typically achieved by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to precipitate the carboxylic acid.[7]

  • Step 2: Amide Formation The resulting carboxylic acid is then converted to an acid chloride, often using a chlorinating agent like phosphorus oxychloride. This activated intermediate is then reacted in-situ with a desired amine to form the final amide product.[7]

Suzuki-Miyaura Cross-Coupling for Derivative Synthesis

Functionalized derivatives of the thieno[3,2-b]pyridine core can be synthesized using palladium-catalyzed cross-coupling reactions.

  • General Procedure: Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate is reacted with a (hetero)aryl boronic acid, pinacol borane, or trifluoroborate salt in the presence of a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂, and a base. The reaction mixture is heated to afford the coupled product.[8] Purification is typically performed using column chromatography.[8]

Visualization of Key Processes

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery of novel therapeutic agents based on the thieno[3,2-b]pyridine scaffold.

G A Scaffold Identification (Thieno[3,2-b]pyridine) B Synthesis of Derivatives (e.g., Amides, Coupled Products) A->B C In Vitro Screening (e.g., mGlu5, Cancer Cell Lines) B->C D SAR Studies C->D D->B Iterative Synthesis E Lead Optimization D->E F Preclinical Development E->F

Caption: Drug discovery workflow for thieno[3,2-b]pyridine-based compounds.

Synthesis of mGlu5 NAMs

This diagram outlines the synthetic pathway for creating mGlu5 negative allosteric modulators (NAMs) from a nitrile precursor.

G A Nitrile Precursor (e.g., 17a) B Hydrolysis (NaOH) A->B C Carboxylic Acid Intermediate (e.g., 18a) B->C D Conversion to Acid Chloride (POCl3) C->D E Amine Trapping D->E F Final mGlu5 NAM Analogues (e.g., 19a) E->F

Caption: Synthesis of mGlu5 NAMs from a thieno[3,2-b]pyridine core.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery and development. The structural versatility of this scaffold allows for the synthesis of diverse libraries of compounds with a wide array of biological activities. Further exploration of the structure-activity relationships of thieno[3,2-b]pyridine derivatives is warranted to unlock their full therapeutic potential.

References

Thieno[3,2-b]pyridine-5-carboxylic Acid: A Core Scaffold for Potent mGlu5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Thieno[3,2-b]pyridine-5-carboxylic acid, a key heterocyclic compound, and its derivatives, which have emerged as significant negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). This document is intended for researchers, scientists, and professionals in the field of drug development, offering critical data, experimental methodologies, and an exploration of the relevant signaling pathways.

Core Compound Specifications

This compound serves as a crucial scaffold in the synthesis of novel therapeutic agents. Its fundamental properties are summarized below.

PropertyValueCitation
CAS Number 56473-92-8
Molecular Formula C₈H₅NO₂S
Molecular Weight 179.20 g/mol

Biological Significance and Therapeutic Potential

Derivatives of this compound, particularly its carboxamide analogs, have been identified as potent and selective negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5). The mGlu5 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in modulating excitatory synaptic transmission in the central nervous system. Dysregulation of mGlu5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and certain types of pain.

The development of mGlu5 NAMs is a promising therapeutic strategy. By binding to an allosteric site on the receptor, these compounds can decrease the receptor's response to glutamate, thereby dampening excessive glutamatergic signaling. The thieno[3,2-b]pyridine core has proven to be a valuable chemical scaffold for achieving high potency and favorable pharmacokinetic properties in this class of modulators.

The mGlu5 Signaling Pathway

The mGlu5 receptor primarily signals through the Gq alpha subunit of the heterotrimeric G-protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rise in intracellular calcium concentration activates a cascade of downstream signaling events.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5_Receptor mGlu5 Receptor Glutamate->mGlu5_Receptor Binds G_Protein Gq Protein mGlu5_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Downstream_Signaling Downstream Signaling (e.g., PKC, CaMK) DAG->Downstream_Signaling Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Downstream_Signaling Activates

Caption: The mGlu5 receptor signaling cascade.

Experimental Protocols: Calcium Mobilization Assay

A key in vitro experiment to characterize the activity of mGlu5 NAMs is the calcium mobilization assay. This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an mGlu5 agonist.

Objective: To determine the potency (e.g., IC₅₀ value) of a test compound as a negative allosteric modulator of the mGlu5 receptor.

Materials:

  • HEK293 cells stably expressing the human mGlu5 receptor.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • mGlu5 receptor agonist (e.g., Glutamate or Quisqualate).

  • Test compound (this compound derivative).

  • Microplate reader with fluorescence detection capabilities.

Methodology:

  • Cell Preparation:

    • Seed the mGlu5-expressing HEK293 cells into a 96-well or 384-well black-walled, clear-bottom microplate.

    • Culture the cells overnight to allow for attachment.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator dye.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.

  • Compound Addition:

    • Prepare serial dilutions of the test compound.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the diluted test compound to the appropriate wells and incubate for a defined period.

  • Agonist Stimulation and Signal Detection:

    • Place the microplate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a pre-determined concentration of the mGlu5 agonist (typically an EC₈₀ concentration) to all wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Calcium_Mobilization_Workflow A Seed mGlu5-expressing cells in microplate B Culture overnight A->B C Load cells with fluorescent Ca²⁺ indicator dye B->C D Incubate for dye uptake C->D E Wash cells to remove excess dye D->E F Add serial dilutions of Test Compound (NAM) E->F G Incubate with compound F->G H Measure baseline fluorescence in plate reader G->H I Add mGlu5 Agonist (e.g., Glutamate) H->I J Record fluorescence signal I->J K Analyze data and calculate IC₅₀ J->K

Caption: Workflow for a calcium mobilization assay.

Synthesis of Thieno[3,2-b]pyridine-5-carboxamide Derivatives

The synthesis of thieno[3,2-b]pyridine-5-carboxamide derivatives, which are potent mGlu5 NAMs, often starts from a nitrile precursor. The general synthetic route involves the hydrolysis of the nitrile to the corresponding carboxylic acid, which is the title compound of this guide. This is followed by activation of the carboxylic acid and subsequent amidation.

StepDescriptionKey Reagents
1. Hydrolysis Conversion of the nitrile precursor to this compound.NaOH or LiOH in an aqueous solvent system (e.g., dioxane/water).
2. Acid Activation Conversion of the carboxylic acid to a more reactive species, such as an acid chloride.POCl₃ or SOCl₂.
3. Amidation Coupling of the activated carboxylic acid with a desired amine to form the final carboxamide product.The desired primary or secondary amine, often in the presence of a base like pyridine.

This modular synthetic approach allows for the generation of a diverse library of carboxamide derivatives for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a fundamentally important molecular scaffold in the development of novel therapeutics targeting the mGlu5 receptor. Its derivatives have demonstrated significant promise as negative allosteric modulators, with potential applications in a range of central nervous system disorders. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in this exciting area of medicinal chemistry and pharmacology.

Spectroscopic Profile of Thieno[3,2-b]pyridine-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of Thieno[3,2-b]pyridine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this molecule.

Molecular Structure

Chemical Formula: C₈H₅NO₂S

Molecular Weight: 179.19 g/mol

Structure:

Figure 1: Chemical structure of this compound.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition.

Parameter Value
Ionization ModeElectrospray Ionization (ESI)
Molecular Ion[M+H]⁺ = 180.0114, [M-H]⁻ = 177.9968
Monoisotopic Mass179.0041 Da

Table 1: Predicted Mass Spectrometry Data for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR (Predicted)

Chemical Shift (δ, ppm) Multiplicity Assignment
~13.0 - 14.0Singlet (broad)COOH
~8.9 - 9.1DoubletH-7
~8.4 - 8.6DoubletH-6
~7.8 - 8.0DoubletH-2
~7.5 - 7.7DoubletH-3

Table 2: Predicted ¹H NMR Data for this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

¹³C NMR (Partially Predicted)

The chemical shifts for the core thieno[3,2-b]pyridine ring system are based on experimental data for the unsubstituted parent compound, with the shifts for the carboxylic acid and adjacent carbons being predicted.

Chemical Shift (δ, ppm) Assignment
~166 - 168COOH
~152 - 154C-7a
~148 - 150C-5
~131 - 133C-3a
~130 - 132C-2
~125 - 127C-3
~120 - 122C-6
~118 - 120C-7

Table 3: Predicted ¹³C NMR Data for this compound in a suitable deuterated solvent (e.g., DMSO-d₆).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment
2500-3300BroadO-H stretch (Carboxylic acid)
1680-1710StrongC=O stretch (Carboxylic acid dimer)
~1600, ~1450MediumC=C and C=N stretching (Aromatic rings)
~1300MediumC-O stretch and O-H bend (Carboxylic acid)
~800-900Medium-StrongC-H out-of-plane bending (Aromatic)

Table 4: Predicted Infrared (IR) Absorption Data for this compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data, based on methodologies reported for similar thieno[3,2-b]pyridine derivatives.

Mass Spectrometry

High-resolution mass spectra (HRMS) can be obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Instrument: Agilent 6540 UHD Q-TOF or similar.

  • Ionization: ESI (positive or negative ion mode).

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 150 V.

  • Drying Gas Flow: 13 L/min.

  • Drying Gas Temperature: 275 °C.

  • Nebulizer Pressure: 60 psig.

  • Sample Introduction: Infusion or via UHPLC.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

  • Spectrometer: Bruker Avance 400 MHz or similar.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR: Standard pulse sequences are used.

  • ¹³C NMR: Proton-decoupled spectra are acquired.

IR Spectroscopy

IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Instrument: Bruker Scimitar FTS 2000 or similar.

  • Sample Preparation: KBr pellet method or as a thin film.

  • Spectral Range: 4000-400 cm⁻¹.

Synthetic Workflow

The synthesis of this compound derivatives often involves the hydrolysis of a nitrile precursor. The following diagram illustrates a general synthetic pathway.

Synthesis_Workflow Start Thieno[3,2-b]pyridine-5-carbonitrile Step1 Hydrolysis (e.g., NaOH, H₂O, heat) Start->Step1 Reagents Product This compound Step1->Product Yields

Figure 2: General synthetic workflow for the preparation of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and analysis, it is recommended to acquire experimental data on a purified sample and compare it with the information presented here.

References

An In-depth Technical Guide to the Solubility of Thieno[3,2-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thieno[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. A thorough understanding of its solubility characteristics is paramount for its application in drug discovery, formulation development, and chemical synthesis. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this guide infers solubility characteristics based on the compound's structure, general chemical principles, and available information from synthetic procedures. Furthermore, it presents standardized experimental protocols for determining solubility and provides a comparative analysis with structurally related compounds.

Chemical Structure and Physicochemical Properties

This compound possesses a fused bicyclic heteroaromatic core, integrating a thiophene and a pyridine ring, with a carboxylic acid functional group at the 5-position.

  • Molecular Formula: C₈H₅NO₂S

  • Molecular Weight: 179.20 g/mol

  • Appearance: Typically a solid at room temperature.

The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group suggests that the compound is amphoteric, and its solubility is expected to be highly dependent on the pH of the medium. The aromatic core contributes to its hydrophobicity, while the polar carboxylic acid and pyridine moieties can engage in hydrogen bonding.

Inferred Solubility Profile

Table 1: Inferred Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsInferred SolubilityRationale
Aqueous Media Water, BufferspH-dependentThe amphoteric nature of the molecule, containing both a basic pyridine nitrogen and an acidic carboxylic acid, dictates its solubility in aqueous solutions. At its isoelectric point, the compound will likely exhibit minimal aqueous solubility. Solubility is expected to increase significantly in both acidic (pH < pKa of the carboxylate) and basic (pH > pKa of the pyridinium) conditions due to salt formation.
Polar Protic Solvents Methanol, EthanolLikely SolubleThe ability to act as both a hydrogen bond donor (carboxylic acid) and acceptor (carboxylic acid, pyridine nitrogen) suggests good solubility in polar protic solvents. A patent describes dissolving the compound in a 10% HCl solution in methanol, indicating its solubility in this acidic polar protic medium[1].
Polar Aprotic Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Likely SolubleThese solvents are excellent at solvating a wide range of organic molecules, including those with polar functional groups. Derivatives of thienopyridines are often soluble in DMSO and DMF.
Ethers Diethyl ether, Tetrahydrofuran (THF)Sparingly Soluble to InsolubleThe moderate polarity of ethers may not be sufficient to overcome the crystal lattice energy of the solid compound.
Halogenated Solvents Dichloromethane (DCM), ChloroformSparingly Soluble to InsolubleSimilar to ethers, the polarity of these solvents might be insufficient for significant dissolution.
Non-polar Solvents Hexane, TolueneLikely InsolubleThe significant polarity imparted by the carboxylic acid and pyridine ring makes solubility in non-polar solvents highly unlikely.

Comparative Solubility Analysis

To provide context for the expected solubility of this compound, it is useful to examine the solubility of structurally related compounds.

3.1. Benzoic Acid

Benzoic acid, a simple aromatic carboxylic acid, exhibits limited solubility in water at room temperature (around 3.4 g/L) but is significantly more soluble in hot water.[2] It is readily soluble in many organic solvents, including ethanol, methanol, acetone, and benzene.[2][3] The solubility of benzoic acid is high in ethanol and reasonably high in chloroform, while being lower in toluene and quite low in heptane, cyclohexane, and pentane.[4][5]

3.2. Pyridine Carboxylic Acids

The isomers of pyridinecarboxylic acid (picolinic, nicotinic, and isonicotinic acid) are generally soluble in water and polar organic solvents.

  • Picolinic acid (Pyridine-2-carboxylic acid): Soluble in water (887 g/L) and also soluble in organic solvents like alcohols, ethers, and chloroform.[6][7]

  • Nicotinic acid (Pyridine-3-carboxylic acid): Its solubility varies in different solvents, with the order being DMSO > ethanol > water > acetone > diethyl ether > acetonitrile.[8]

  • Isonicotinic acid (Pyridine-4-carboxylic acid): Slightly soluble in cold water but more soluble in hot water. It is almost insoluble in benzene, ether, and boiling ethanol.[9]

The fused ring system of this compound likely increases its hydrophobicity compared to the simpler pyridine carboxylic acids, suggesting that its aqueous solubility might be lower.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide standardized methods for its determination.

4.1. Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound in a given solvent.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could affect the solubility.

  • Analysis: Carefully remove an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a standard calibration curve.

4.2. Kinetic Solubility Assay (High-Throughput)

This method provides a faster, though less precise, measure of solubility, often used in early drug discovery.

G A Prepare DMSO stock solution of compound B Add stock solution to aqueous buffer A->B C Incubate for a short period (e.g., 1-2 hours) B->C D Measure turbidity or analyze supernatant C->D

Caption: Kinetic Solubility Assay Workflow.

Detailed Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

  • Addition to Buffer: Add a small volume of the DMSO stock solution to an aqueous buffer. The final concentration of DMSO should be kept low (typically <1-2%) to minimize its co-solvent effect.

  • Incubation and Measurement: After a short incubation period (e.g., 1-2 hours), the amount of precipitate can be measured by turbidimetry (nephelometry), or the solution can be filtered and the concentration of the remaining dissolved compound in the filtrate determined by a suitable analytical method.

Signaling Pathways and Experimental Workflows

Currently, there is no specific signaling pathway that has been definitively associated with this compound in the public domain literature. However, its structural motifs are present in molecules with diverse biological activities. Should this molecule be investigated as a potential therapeutic agent, a general workflow for target identification and validation would be applicable.

G A This compound B Phenotypic Screening A->B C Target Identification B->C D Target Validation C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: General Drug Discovery Workflow.

Conclusion

While quantitative solubility data for this compound remains to be explicitly reported, a qualitative understanding of its solubility can be derived from its chemical structure. Its amphoteric nature suggests a strong pH-dependent solubility in aqueous media, and its polar functional groups indicate probable solubility in polar organic solvents like alcohols and DMSO. For researchers and drug developers, the experimental protocols provided in this guide offer a robust framework for determining the precise solubility of this compound, a critical parameter for advancing its potential applications. Further studies are warranted to generate and publish quantitative solubility data in a range of pharmaceutically and synthetically relevant solvents.

References

Navigating the Crystalline Realm of Thieno[3,2-b]pyridine-5-carboxylic Acid: A Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of thieno[3,2-b]pyridine-5-carboxylic acid. While a definitive crystal structure for this specific compound is not publicly available in the crystallographic databases as of the latest search, this document outlines the necessary experimental protocols, a hypothetical workflow for its determination, and discusses the synthesis and biological significance of the broader thieno[3,2-b]pyridine class of compounds.

Introduction to this compound

The thieno[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities include potential as anticancer agents, modulators of metabotropic glutamate receptors, and inhibitors of various enzymes.[1][2][3][4] The carboxylic acid functional group at the 5-position of the thieno[3,2-b]pyridine core suggests potential for forming diverse intermolecular interactions, such as hydrogen bonding, which are crucial in crystal packing and molecular recognition at biological targets. A detailed understanding of its three-dimensional structure is therefore paramount for rational drug design and structure-activity relationship (SAR) studies.

Hypothetical Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of a small organic molecule like this compound follows a well-established workflow. This process begins with the synthesis and purification of the compound, followed by crystallization, X-ray diffraction data collection, and finally, structure solution and refinement.[5][6][7][8][9]

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Thieno[3,2-b]pyridine- 5-carboxylic Acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection DataCollection Data Collection (Single-Crystal X-ray Diffractometer) CrystalSelection->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods, Patterson Method) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation & Analysis StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystallographic Information File (CIF)

Figure 1: A generalized workflow for the single-crystal X-ray diffraction analysis of a small organic molecule.

Experimental Protocols

Detailed below are the generalized experimental methodologies for the key stages of crystal structure determination.

Synthesis of Thieno[3,2-b]pyridine Derivatives

A plausible synthetic route could involve the construction of the thieno[3,2-b]pyridine core followed by the introduction or modification of a functional group at the 5-position to yield the carboxylic acid.

synthesis_pathway Start Substituted Thiophene Precursor Intermediate1 Formation of Pyridine Ring (e.g., Friedländer Annulation) Start->Intermediate1 Reagents Intermediate2 Thieno[3,2-b]pyridine with Precursor at C5 Intermediate1->Intermediate2 Cyclization Final Thieno[3,2-b]pyridine- 5-carboxylic Acid Intermediate2->Final Hydrolysis or Oxidation

Figure 2: A plausible synthetic pathway for this compound.
Single Crystal Growth

Growing high-quality single crystals is often the most challenging step. For a compound like this compound, several common techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent"). The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[7][11][12][13]

  • Crystal Screening: The quality of the crystal is assessed by collecting a few initial diffraction images.

  • Unit Cell Determination: A short set of data is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the crystal's symmetry, a strategy is devised to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration: The intensities of the thousands of reflections are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects).

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.[9][14][15]

  • Structure Solution: The initial positions of the atoms are determined. For small molecules, "direct methods" are typically successful.

  • Structure Refinement: The atomic positions and other parameters (like thermal displacement parameters) are adjusted to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process that minimizes the R-factor.

  • Validation: The final structure is validated using various crystallographic checks to ensure its chemical and geometric soundness.

Data Presentation

A successful crystal structure analysis of this compound would yield the following quantitative data.

Table 1: Hypothetical Crystallographic Data

ParameterValue (To be determined)
Chemical FormulaC₈H₅NO₂S
Formula Weight179.19 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated)To be determined
Absorption Coefficient (μ)To be determined
F(000)To be determined
Final R indices [I>2σ(I)]To be determined
R indices (all data)To be determined

Table 2: Selected Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₅NO₂S[16]
Monoisotopic Mass179.0041 Da[16]
XlogP (predicted)1.8[16]
InChIKeyCWBYTSQAVGCXFW-UHFFFAOYSA-N[16]

Biological Significance and Potential Signaling Pathways

Thieno[2,3-b]pyridine derivatives, the isomeric cousins of the title compound, have been shown to interact with multiple biological targets.[1] Their anticancer properties, for instance, are linked to the induction of G2/M cell cycle arrest and apoptosis.[2] Understanding the precise three-dimensional structure of this compound would provide critical insights into its potential interactions with biological macromolecules and its mechanism of action.

biological_targets cluster_targets Potential Biological Targets cluster_outcomes Cellular Outcomes Core Thieno[3,2-b]pyridine Scaffold GPCRs G Protein-Coupled Receptors (e.g., mGluR5) Core->GPCRs Enzymes Enzymes (e.g., Kinases, Phosphodiesterases) Core->Enzymes DNA DNA & Associated Proteins (e.g., DNA Repair Enzymes) Core->DNA Tubulin Cytoskeletal Proteins (e.g., Tubulin) Core->Tubulin Neuroprotection Neuromodulation GPCRs->Neuroprotection AntiInflammatory Anti-inflammatory Effects Enzymes->AntiInflammatory Anticancer Anticancer Activity DNA->Anticancer Tubulin->Anticancer

Figure 3: Potential biological targets and outcomes associated with the thieno[3,2-b]pyridine scaffold.

Conclusion

The crystal structure of this compound remains an important, yet undetermined, piece of chemical information. Its elucidation would be highly valuable to the fields of medicinal chemistry and materials science. This guide provides a comprehensive framework for researchers aiming to undertake this challenge, from the synthesis of the compound to the final analysis of its crystalline architecture. The detailed experimental protocols and workflows outlined herein serve as a roadmap for the successful determination and interpretation of this and other related small molecule crystal structures.

References

An In-depth Technical Guide to Thieno[3,2-b]pyridine-5-carboxylic Acid and Its Known Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thienopyridine scaffold, a heterocyclic system resulting from the fusion of thiophene and pyridine rings, represents a privileged structure in medicinal chemistry. These bicyclic compounds exhibit a wide array of biological activities, making them attractive cores for the design of novel therapeutic agents. The electronic properties of the sulfur-containing thiophene ring, combined with the hydrogen bonding capabilities and basicity of the pyridine nitrogen, create a unique pharmacophore that can interact with a variety of biological targets. Derivatives of the thienopyridine core have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as modulators of key cellular enzymes and receptors.

This technical guide focuses on Thieno[3,2-b]pyridine-5-carboxylic acid and its primary isomers. The introduction of a carboxylic acid group provides a critical anchor for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. Furthermore, the carboxylic acid moiety itself can play a crucial role in binding to target proteins. This document provides a consolidated overview of the synthesis, properties, and known biological relevance of these key isomeric scaffolds, aiming to serve as a valuable resource for researchers in the field of drug discovery and development.

Isomeric Scaffolds of Thienopyridine Carboxylic Acid

The fusion of a thiophene and a pyridine ring can result in several distinct isomeric cores. The position of the carboxylic acid group further diversifies the potential structures. This guide will focus on the following key isomers:

  • This compound: The primary compound of interest.

  • Thieno[2,3-b]pyridine-5-carboxylic acid: An isomer with an alternative fusion of the thiophene and pyridine rings.

  • Thieno[3,2-c]pyridine-7-carboxylic acid: An isomer with a different arrangement of the nitrogen and sulfur atoms.

  • Thieno[2,3-c]pyridine-7-carboxylic acid: Another isomeric arrangement of the heterocyclic core.

The structural differences between these isomers can significantly impact their physicochemical properties and their interaction with biological targets.

Physicochemical Data of Isomeric Cores

A fundamental aspect of drug design involves understanding the physicochemical properties of the core scaffolds. While extensive experimental data for each specific isomer is not always available in a comparative context, the basic molecular properties can be calculated.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Isomeric Core Structure
This compoundC₈H₅NO₂S179.19this compound
Thieno[2,3-b]pyridine-5-carboxylic acidC₈H₅NO₂S179.19Thieno[2,3-b]pyridine-5-carboxylic acid
Thieno[3,2-c]pyridine-7-carboxylic acidC₈H₅NO₂S179.19Thieno[3,2-c]pyridine-7-carboxylic acid
Thieno[2,3-c]pyridine-7-carboxylic acidC₈H₅NO₂S179.19Thieno[2,3-c]pyridine-7-carboxylic acid

Note: Structures are sourced from PubChem.

Experimental Protocols: Synthesis of Thienopyridine Carboxylic Acids

The synthesis of thienopyridine scaffolds can generally be achieved by two primary strategies: constructing the pyridine ring onto a pre-existing thiophene or building the thiophene ring onto a pyridine precursor. The choice of route often depends on the availability of starting materials and the desired substitution pattern.

Diagram: Isomeric Thienopyridine Carboxylic Acid Scaffolds

G cluster_0 Thieno[3,2-b]pyridine Core cluster_1 Thieno[2,3-b]pyridine Core cluster_2 Thieno[3,2-c]pyridine Core cluster_3 Thieno[2,3-c]pyridine Core This compound This compound (C₈H₅NO₂S) Thieno[2,3-b]pyridine-5-carboxylic acid Thieno[2,3-b]pyridine-5-carboxylic acid (C₈H₅NO₂S) Thieno[3,2-c]pyridine-7-carboxylic acid Thieno[3,2-c]pyridine-7-carboxylic acid (C₈H₅NO₂S) Thieno[2,3-c]pyridine-7-carboxylic acid Thieno[2,3-c]pyridine-7-carboxylic acid (C₈H₅NO₂S) Isomeric Scaffolds Isomeric Scaffolds Isomeric Scaffolds->this compound Isomeric Scaffolds->Thieno[2,3-b]pyridine-5-carboxylic acid Isomeric Scaffolds->Thieno[3,2-c]pyridine-7-carboxylic acid Isomeric Scaffolds->Thieno[2,3-c]pyridine-7-carboxylic acid

Caption: Key Isomeric Cores of Thienopyridine Carboxylic Acid.

General Synthetic Workflow: The Gewald Reaction

A common and versatile method for the synthesis of 2-aminothiophenes, which are key precursors for many thienopyridine systems, is the Gewald reaction. This one-pot, three-component reaction provides a straightforward entry into highly functionalized thiophenes that can then be cyclized to form the desired thienopyridine core.

Gewald_Workflow start Starting Materials: - α-Methylene Ketone/Aldehyde - α-Cyano Ester/Nitrile - Elemental Sulfur gewald Gewald Three-Component Reaction start->gewald base Base Catalyst (e.g., Morpholine, Triethylamine) base->gewald intermediate 2-Aminothiophene Intermediate gewald->intermediate cyclization Pyridine Ring Formation (e.g., Gould-Jacobs reaction) intermediate->cyclization product Thieno[2,3-b]pyridine Derivative cyclization->product

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Thieno[3,2-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thieno[3,2-b]pyridine-5-carboxylic acid, a fused heterocyclic system, has transitioned from a compound of academic interest to a highly valued scaffold in modern medicinal chemistry. This technical guide provides an in-depth overview of its discovery, historical development, and key synthetic methodologies. Furthermore, it highlights its crucial role as a core structural motif in the development of potent and selective modulators of various biological targets, including leukotriene biosynthesis, metabotropic glutamate receptor 5 (mGlu5), and Pim kinases. This document consolidates key experimental protocols, quantitative data, and the signaling pathways associated with its biological applications, serving as a comprehensive resource for researchers in the field of drug discovery and development.

Discovery and Historical Context

The exploration of fused thiophene-pyridine heterocyclic systems was driven by the quest for novel chemical entities with unique electronic properties and potential biological activities. The earliest comprehensive report on the synthesis of this compound appeared in 1975 in Acta Chemica Scandinavica.[1] This seminal work described a convenient method for its preparation, thereby making this scaffold accessible for further investigation.[1]

Initially, the interest in thieno[3,2-b]pyridines was primarily from a chemical standpoint, focusing on their synthesis and spectroscopic characterization. However, the rigid, planar structure of the thieno[3,2-b]pyridine core, combined with the synthetic handle provided by the carboxylic acid group, soon attracted the attention of medicinal chemists. Over the subsequent decades, this compound has evolved into a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of biological target. Its utility has been demonstrated in the development of compounds targeting a diverse range of proteins implicated in various disease states.

Synthetic Methodologies

Two primary synthetic routes to this compound were established in the foundational 1975 study.[1] These methods provide reliable access to the core scaffold.

Synthesis from 3-Azido-2-formylthiophene

This method involves the reaction of 3-azido-2-formylthiophene with pyruvic acid in the presence of a base.[1]

Experimental Protocol:

  • Preparation of 3-Amino-2-formylthiophene: 3-Azido-2-formylthiophene (3.0 g, 0.020 mol) is dissolved in 20 ml of ethanol containing two drops of piperidine. The solution is cooled to 10°C.

  • Reduction of the Azide: Hydrogen sulfide is bubbled through the cooled solution. An exothermic reaction with the evolution of nitrogen gas occurs. The rate of hydrogen sulfide addition is controlled to maintain the temperature below 25°C.

  • Work-up: After approximately 45 minutes, the evolution of nitrogen ceases. The reaction mixture is cooled to 0°C, and the precipitated sulfur is removed by filtration.

  • Condensation with Pyruvic Acid: The filtrate is concentrated by evaporation to about 10 ml and treated with 18 ml of a 15% sodium hydroxide solution containing 3.5 g (0.040 mol) of freshly distilled pyruvic acid.

  • Cyclization: The reaction mixture is carefully heated to 60°C and stirred at this temperature for 3 hours. It is then allowed to cool to room temperature and placed in a refrigerator overnight.

  • Isolation of the Product: The resulting sodium salt of the acid is filtered off and dissolved in the smallest possible amount of hot water. The solution is then acidified with dilute hydrochloric acid to a pH of 4.

  • Purification: After slow cooling to 5°C, the precipitated this compound is filtered off, yielding 1.7 g (48%) of the product.[1]

Friedländer Synthesis

A more versatile and widely used approach for the synthesis of the thieno[3,2-b]pyridine core is the Friedländer annulation. This method involves the condensation of an ortho-amino-substituted thiophene aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1]

General Experimental Workflow for Friedländer Synthesis:

G start Start Materials: 3-Amino-2-formylthiophene and a ketone with an α-methylene group reaction Reaction: Base or acid-catalyzed cyclocondensation start->reaction intermediate Intermediate Formation: Aldol or Schiff base adduct reaction->intermediate cyclization Cyclization and Dehydration intermediate->cyclization product Product: Thieno[3,2-b]pyridine derivative cyclization->product

Caption: General workflow of the Friedländer synthesis.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

PropertyValueReference
Molecular Formula C₈H₅NO₂S[2][3]
Molecular Weight 179.20 g/mol [2][3]
CAS Number 56473-92-8[2][3]
Appearance Solid
Melting Point 174.0-176.0 °C[1]
IR (KBr, cm⁻¹) 1700 (C=O)[1]
Elemental Analysis Found: C 58.7%, H 3.19%; Calculated for C₈H₅NO₂S: C 58.9%, H 3.10%[1]

Applications in Drug Discovery

This compound has proven to be a versatile scaffold for the development of modulators for several important biological targets. The carboxylic acid moiety serves as a convenient attachment point for various side chains, allowing for the exploration of structure-activity relationships.

Leukotriene Biosynthesis Inhibitors

Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid. Their overproduction is implicated in asthma and other inflammatory conditions. Derivatives of thieno[3,2-b]pyridine have been investigated as inhibitors of leukotriene biosynthesis.

Leukotriene Biosynthesis Pathway:

G AA Arachidonic Acid (from membrane phospholipids) LOX 5-Lipoxygenase (5-LOX) AA->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLTs Cysteinyl Leukotrienes (Bronchoconstriction) LTE4->CysLTs

Caption: Simplified leukotriene biosynthesis pathway.

Metabotropic Glutamate Receptor 5 (mGlu5) Negative Allosteric Modulators (NAMs)

mGlu5 is a G-protein coupled receptor that plays a role in synaptic plasticity and is a target for the treatment of various neurological and psychiatric disorders. Thieno[3,2-b]pyridine-5-carboxamides have been identified as a novel class of potent and brain-penetrant mGlu5 NAMs.[4]

mGlu5 Receptor Signaling Pathway:

G Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Gq11 Gq/11 Protein mGlu5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream G Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim Pim Gene Transcription STAT->Pim PimKinase Pim Kinase Pim->PimKinase Substrates Downstream Substrates (e.g., Bad, Cdc25A) PimKinase->Substrates CellEffects Cell Proliferation & Inhibition of Apoptosis Substrates->CellEffects

References

Thieno[3,2-b]pyridine-5-carboxylic Acid: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system, an isostere of indole and benzothiophene, serves as a valuable building block for the development of novel therapeutic agents targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and protein kinases. This technical guide provides a comprehensive overview of thieno[3,2-b]pyridine-5-carboxylic acid and its derivatives, focusing on their synthesis, biological applications, and the structure-activity relationships (SAR) that govern their therapeutic potential.

Core Synthesis and Functionalization

The synthesis of the this compound core and its subsequent functionalization are critical steps in the development of novel drug candidates. Various synthetic strategies have been employed to construct this scaffold, often involving multi-step sequences.

A common approach to introduce diversity is through the functionalization of a pre-formed thieno[3,2-b]pyridine ring system. For instance, derivatives can be synthesized from commercially available starting materials, which are then subjected to a series of reactions to build the desired molecular complexity.

A key intermediate, 7-(substituted)-thieno[3,2-b]pyridine-5-carboxylic acid, can be prepared from a nitrile precursor. This involves the reaction of a nitrile with an appropriate alcohol, followed by hydrolysis to yield the carboxylic acid. This acid can then be activated, for example, by conversion to an acid chloride, and coupled with various amines to generate a library of carboxamide derivatives.[1]

dot

Caption: General synthetic workflow for thieno[3,2-b]pyridine-5-carboxamide derivatives.

Applications in Drug Discovery

The this compound scaffold has proven to be a fruitful starting point for the discovery of potent and selective modulators of various drug targets.

Negative Allosteric Modulators of mGlu5

Derivatives of thieno[3,2-b]pyridine-5-carboxamide have been identified as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] These compounds have therapeutic potential in treating various neurological and psychiatric disorders. Structure-activity relationship (SAR) studies have revealed that modifications at the 7-position of the thieno[3,2-b]pyridine ring and the nature of the amide substituent significantly impact potency and pharmacokinetic properties.[1]

dot

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of thieno[3,2-b]pyridine NAMs.

Table 1: In Vitro Activity of Thieno[3,2-b]pyridine-5-carboxamide Derivatives as mGlu5 NAMs

CompoundR Group (Amide)hmGlu5 IC50 (nM)[1]
15-Fluoropyridin-2-yl61
2Pyridin-2-yl>10000
34-Methylthiazol-2-yl110
Kinase Inhibitors

The thieno[3,2-b]pyridine scaffold has also been successfully employed in the design of potent and selective kinase inhibitors.[3][4] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The rigid, planar structure of the thieno[3,2-b]pyridine core provides a solid anchor for substituents to interact with the ATP-binding pocket of kinases.

For example, derivatives of this scaffold have been developed as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[5] SAR studies in this area have focused on substitutions at the 2 and 5-positions of the thieno[3,2-b]pyridine ring to optimize potency and selectivity.

Table 2: In Vitro Activity of Thieno[2,3-b]pyridine Derivatives as Pim-1 Kinase Inhibitors

CompoundR1 Group (at C2)R2 Group (at C5)Pim-1 IC50 (µM)[5]
3cCONH(4-Cl-Ph)Br35.7
5bCO(4-OCH3-Ph)Br12.71

Experimental Protocols

General Procedure for the Synthesis of 7-( (R)-tetrahydrofuran-3-yloxy)thieno[3,2-b]pyridine-5-carboxamides

Step 1: Synthesis of 7-(((R)-tetrahydrofuran-3-yl)oxy)thieno[3,2-b]pyridine-5-carbonitrile

To a solution of 7-chlorothieno[3,2-b]pyridine-5-carbonitrile (1.0 eq) in an appropriate solvent such as DMF, is added (R)-tetrahydrofuran-3-ol (1.2 eq) and a suitable base, for example, sodium hydride (1.5 eq). The reaction mixture is stirred at room temperature for a specified time, typically 1-3 hours, until the starting material is consumed as monitored by TLC or LC-MS. The reaction is then quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired nitrile.[1]

Step 2: Synthesis of 7-(((R)-tetrahydrofuran-3-yl)oxy)this compound

The nitrile from the previous step is dissolved in a mixture of ethanol and water. Sodium hydroxide (e.g., 4M aqueous solution, 10 eq) is added, and the mixture is heated to reflux for several hours (typically 4-16 h) until the hydrolysis is complete. The reaction mixture is then cooled to room temperature and the ethanol is removed under reduced pressure. The aqueous solution is acidified with a mineral acid, such as 1N HCl, to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to yield the carboxylic acid product.[1]

Step 3: Synthesis of 7-(((R)-tetrahydrofuran-3-yl)oxy)-N-(substituted)thieno[3,2-b]pyridine-5-carboxamides

To a solution of the carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane or pyridine, is added a chlorinating agent such as phosphorus oxychloride (1.5 eq) at 0 °C. The reaction is stirred for a short period (e.g., 30 minutes) to form the acid chloride in situ. The desired amine (1.2 eq) is then added to the reaction mixture, and it is stirred at room temperature until the reaction is complete. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by an appropriate method, such as column chromatography or preparative HPLC, to give the final carboxamide derivative.[1]

Conclusion

This compound and its derivatives represent a highly versatile and valuable class of heterocyclic building blocks in modern drug discovery. The ability to readily functionalize the core scaffold allows for the fine-tuning of pharmacological and pharmacokinetic properties, leading to the identification of potent and selective modulators of various biological targets. The successful development of mGlu5 NAMs and kinase inhibitors based on this core structure highlights its significance and potential for the discovery of new medicines to address unmet medical needs. Further exploration of the chemical space around this privileged scaffold is likely to yield additional novel therapeutic agents in the future.

References

Potential Applications of Thieno[3,2-b]pyridine-5-carboxylic Acid in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyridine scaffold is a promising heterocyclic core structure that has garnered significant attention in the field of medicinal chemistry. Its unique electronic and structural features make it a versatile building block for the design and synthesis of novel therapeutic agents. This technical guide focuses on the medicinal chemistry applications of a key derivative, Thieno[3,2-b]pyridine-5-carboxylic acid , and its analogues. We will delve into its synthesis, biological activities, and potential as a privileged scaffold in drug discovery, with a particular focus on its role as a negative allosteric modulator of metabotropic glutamate receptor 5 (mGlu5) and as a leukotriene antagonist.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through various synthetic routes. A common method involves the reaction of 3-azido-2-formylthiophene with pyruvic acid in the presence of a base.

Experimental Protocol: Synthesis of this compound

A solution of 3-azido-2-formylthiophene (1.0 eq) in ethanol is prepared, and a catalytic amount of piperidine is added. The solution is cooled, and hydrogen sulfide is bubbled through the mixture. An exothermic reaction ensues with the evolution of nitrogen gas. After the reaction subsides, the mixture is cooled, and precipitated sulfur is removed by filtration. To the filtrate, pyruvic acid (2.0 eq) and a solution of sodium hydroxide are added. The resulting mixture is heated, then cooled and acidified to precipitate the crude this compound. The product can be further purified by recrystallization from a suitable solvent like toluene.

Applications in Medicinal Chemistry

The this compound core has been explored for several therapeutic applications, with the most significant being in the areas of neuroscience and inflammation.

Negative Allosteric Modulators (NAMs) of Metabotropic Glutamate Receptor 5 (mGlu5)

Derivatives of this compound, particularly its amides (thieno[3,2-b]pyridine-5-carboxamides), have emerged as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3] mGlu5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders.

mGlu5 is primarily coupled to the Gq/11 G-protein. Its activation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is involved in modulating neuronal excitability and synaptic transmission.

mGlu5_Signaling_Pathway mGlu5 Signaling Pathway Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds to orthosteric site Gq_alpha Gq (α subunit) mGlu5->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response NAM Thieno[3,2-b]pyridine-5-carboxamide (NAM) NAM->mGlu5 Binds to allosteric site

Figure 1: mGlu5 Signaling Pathway and Inhibition by Thieno[3,2-b]pyridine-5-carboxamide NAMs.

The following table summarizes the in vitro potency of selected thieno[3,2-b]pyridine-5-carboxamide derivatives as mGlu5 NAMs.

Compound IDStructurehmGlu5 IC₅₀ (nM)Ki (μM)Reference
13 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamide derivative1100.16[4]
19aB 7-((R)-tetrahydrofuran-3-yloxy) derivative with 5-fluoropyridyl amide61-[3]
19aD 7-((R)-tetrahydrofuran-3-yloxy) derivative with 6-methylpyridyl amide22-[3]

This assay measures the ability of a compound to inhibit the glutamate-induced increase in intracellular calcium in cells expressing the mGlu5 receptor.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human mGlu5 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: The test compound (e.g., a thieno[3,2-b]pyridine-5-carboxamide derivative) is added to the wells at various concentrations and incubated for a predefined period.

  • Agonist Stimulation and Signal Reading: An EC₈₀ concentration of glutamate is added to the wells, and the fluorescence intensity is immediately measured using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The IC₅₀ value, the concentration of the test compound that inhibits 50% of the glutamate-induced calcium mobilization, is calculated from the concentration-response curve.

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow A Seed mGlu5-expressing HEK293 cells in 384-well plates B Incubate cells with Fluo-4 AM calcium dye A->B C Add test compound (Thieno[3,2-b]pyridine derivative) B->C D Add Glutamate (EC80) C->D E Measure fluorescence (FLIPR) D->E F Calculate IC50 E->F

Figure 2: Workflow for the Calcium Mobilization Assay.

Leukotriene Antagonists

This compound and its derivatives have been investigated as leukotriene antagonists. Leukotrienes are inflammatory mediators derived from arachidonic acid and are involved in various inflammatory diseases, including asthma.

The leukotriene biosynthesis pathway begins with the conversion of arachidonic acid to leukotriene A4 (LTA4) by 5-lipoxygenase (5-LOX). LTA4 is then converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes exert their effects by binding to specific G-protein coupled receptors (CysLT1R, CysLT2R, BLT1, BLT2).

Leukotriene_Pathway Leukotriene Biosynthesis and Signaling Pathway AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Substrate LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Produces LTA4H LTA4 Hydrolase LTA4->LTA4H Substrate LTC4S LTC4 Synthase LTA4->LTC4S Substrate LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 BLTR BLT Receptors LTB4->BLTR Binds to LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLTR CysLT Receptors LTC4->CysLTR Binds to LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLTR Binds to LTE4->CysLTR Binds to Inflammation Inflammatory Response (e.g., Bronchoconstriction) BLTR->Inflammation CysLTR->Inflammation Antagonist This compound (Antagonist) Antagonist->CysLTR Blocks binding

Figure 3: Leukotriene Biosynthesis and Signaling Pathway.

This assay measures the ability of a test compound to displace the binding of radiolabeled leukotriene D4 ([³H]LTD₄) from its receptor.

  • Membrane Preparation: Membranes are prepared from a tissue source rich in LTD₄ receptors, such as guinea pig lung.

  • Incubation: The membrane preparation is incubated with a fixed concentration of [³H]LTD₄ and varying concentrations of the test compound (e.g., this compound) in a buffered solution.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed to remove unbound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled LTD₄) from the total binding. The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of [³H]LTD₄, is determined.

Other Potential Applications
  • Anticancer Activity: While specific quantitative data for this compound is limited, its isomers, such as thieno[2,3-b]pyridine derivatives, have shown promising anticancer activities. For instance, some thieno[2,3-b]pyridine-based compounds have demonstrated cytotoxic potency against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines, with IC₅₀ values in the low micromolar range.[5]

  • Antibiotic Biosynthesis: this compound has been used as a replacement chromophore to study the biosynthesis of novel derivatives of echinomycin, a quinoxaline antibiotic. This suggests its potential in generating novel antibiotic analogues through directed biosynthesis.

Structure-Activity Relationships (SAR)

For the thieno[3,2-b]pyridine-5-carboxamide series of mGlu5 NAMs, certain structural features have been identified as crucial for activity:

  • The thieno[3,2-b]pyridine core serves as a competent scaffold for mGlu5 NAMs.

  • Substitutions at the 7-position of the thieno[3,2-b]pyridine ring, such as an (R)-tetrahydrofuranyl ether, are well-tolerated and can enhance potency.

  • The amide moiety at the 5-position is a key interaction point. The nature of the substituent on the amide nitrogen significantly influences potency. For example, a 5-fluoropyridyl or a 6-methylpyridyl group can lead to highly potent compounds.

Conclusion

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as mGlu5 negative allosteric modulators for the treatment of neurological and psychiatric disorders, as well as leukotriene antagonists for inflammatory conditions. The synthetic accessibility of this core and the tunable nature of its derivatives make it an attractive starting point for the development of novel therapeutics. Further exploration of its potential in other areas, such as oncology and infectious diseases, is warranted and may lead to the discovery of new and effective medicines. This guide provides a foundational understanding for researchers and drug development professionals to harness the potential of the this compound core in their discovery programs.

References

Thienopyridine Compounds in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Thienopyridine derivatives represent a cornerstone in the development of antiplatelet therapies, playing a critical role in the management of atherothrombotic diseases. These heterocyclic compounds are characterized by a thiophene ring fused to a pyridine ring, a scaffold that has proven to be a versatile starting point for potent antagonists of the P2Y12 receptor. This guide provides an in-depth review of thienopyridine compounds, covering their mechanism of action, metabolic activation, structure-activity relationships, and the experimental protocols used for their evaluation.

Mechanism of Action: P2Y12 Receptor Antagonism

Thienopyridines exert their antiplatelet effect by irreversibly inhibiting the P2Y12 receptor, a key G protein-coupled receptor on the surface of platelets. Adenosine diphosphate (ADP), released from dense granules of activated platelets, binds to two purinergic receptors: P2Y1 and P2Y12. While P2Y1 activation leads to a transient increase in intracellular calcium and platelet shape change, the sustained and amplified platelet aggregation is primarily mediated through the P2Y12 receptor.

The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Upon ADP binding, the Gi pathway is activated, leading to the inhibition of adenylyl cyclase. This reduces intracellular cyclic adenosine monophosphate (cAMP) levels, a key negative regulator of platelet activation. Lower cAMP levels result in decreased phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn facilitates the activation of the glycoprotein IIb/IIIa receptor. Activated GPIIb/IIIa receptors bind fibrinogen, leading to platelet aggregation and thrombus formation.

Thienopyridines, once converted to their active metabolites, covalently bind to cysteine residues on the P2Y12 receptor, locking it in an inactive state and preventing ADP from binding. This irreversible inhibition means the effect lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.

G P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP GPIIbIIIa_inactive Inactive GPIIb/IIIa GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Activation Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Leads to ADP ADP ADP->P2Y12 Binds Thieno_AM Thienopyridine Active Metabolite Thieno_AM->P2Y12 Irreversibly Inhibits Gi->AC Inhibits ATP ATP cAMP->GPIIbIIIa_inactive

P2Y12 signaling pathway and thienopyridine inhibition.

Metabolic Activation of Thienopyridine Prodrugs

A critical feature of thienopyridine drugs such as clopidogrel and prasugrel is that they are administered as inactive prodrugs. They require metabolic conversion, primarily in the liver, to generate the active thiol metabolite responsible for P2Y12 inhibition. This multi-step process contributes to their delayed onset of action.

For clopidogrel, the activation is a two-step oxidative process mediated by hepatic cytochrome P450 (CYP) enzymes, including CYP2C19, CYP3A4, and CYP2B6. A significant portion of clopidogrel is first hydrolyzed by esterases to an inactive carboxylic acid derivative, with only a small fraction entering the active pathway. The remaining prodrug is oxidized to 2-oxo-clopidogrel, an intermediate thiolactone, which is then further oxidized to the active metabolite. Genetic variations in CYP enzymes, particularly loss-of-function alleles for CYP2C19, can lead to reduced formation of the active metabolite and diminished antiplatelet response.

Prasugrel was designed to have a more efficient activation pathway. It is rapidly hydrolyzed by esterases in the intestine and blood to a thiolactone intermediate. This intermediate then undergoes a single CYP-dependent oxidation step to form the active metabolite. This more efficient conversion results in a more rapid onset and more consistent platelet inhibition compared to clopidogrel.

G cluster_clopidogrel Clopidogrel Pathway cluster_prasugrel Prasugrel Pathway Clopidogrel Clopidogrel (Prodrug) Inactive_Metabolite Inactive Carboxylic Acid (~85%) Clopidogrel->Inactive_Metabolite Esterases Thiolactone_C 2-oxo-clopidogrel (Intermediate) Clopidogrel->Thiolactone_C CYP450 (e.g., CYP2C19) Active_Metabolite_C Active Thiol Metabolite Thiolactone_C->Active_Metabolite_C CYP450 P2Y12 P2Y12 Receptor Inhibition Active_Metabolite_C->P2Y12 Prasugrel Prasugrel (Prodrug) Thiolactone_P Thiolactone Intermediate Prasugrel->Thiolactone_P Esterases Active_Metabolite_P Active Thiol Metabolite Thiolactone_P->Active_Metabolite_P CYP450 Active_Metabolite_P->P2Y12 G Synthesis Chemical Synthesis of Thienopyridine Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Screening: ADP-Induced Platelet Aggregation Assay Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Identifies Potent Hits InVivo In Vivo Evaluation: Efficacy (Aggregation) & Safety (Bleeding Time) SAR->InVivo Selects Lead Candidates Lead_Opt->Synthesis Design New Analogs PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies InVivo->PK_PD Preclinical Preclinical Development PK_PD->Preclinical

The Rise of a Privileged Scaffold: Thieno[3,2-b]pyridine-5-carboxylic Acid in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of selective and potent kinase inhibitors has driven the exploration of novel molecular scaffolds in medicinal chemistry. Among these, the thieno[3,2-b]pyridine core has emerged as a "privileged scaffold," demonstrating remarkable versatility in targeting a range of protein kinases implicated in cancer and other diseases. This technical guide delves into the utility of thieno[3,2-b]pyridine-5-carboxylic acid and its derivatives as a foundational structure for the development of next-generation kinase inhibitors, with a focus on Haspin, c-Met, VEGFR2, and CDKL5.

A Scaffold with Diverse Kinase Targets

The thieno[3,2-b]pyridine framework has proven to be a fertile ground for the discovery of inhibitors against multiple kinase families. Its rigid, bicyclic structure provides a solid anchor for substituents to probe the diverse topographies of ATP-binding sites.

Haspin and CDKLs: Targeting Mitotic and Neuronal Kinases

Recent studies have highlighted the potential of the thieno[3,2-b]pyridine scaffold in developing highly selective inhibitors for underexplored protein kinases such as Haspin and Cyclin-Dependent Kinase-Like (CDKL) kinases.[1] The weak interaction of the core with the kinase hinge region allows for varied binding modes, contributing to high kinome-wide selectivity.[1] This adaptability makes it an attractive starting point for developing chemical probes for these less-studied kinases.

c-Met and VEGFR2: Inhibiting Key Drivers of Angiogenesis and Metastasis

The thieno[3,2-b]pyridine core has also been successfully employed to generate potent inhibitors of c-Met and VEGFR2, two receptor tyrosine kinases that are critical regulators of tumor growth, angiogenesis, and metastasis.[2] Derivatives of this scaffold have demonstrated low nanomolar IC50 values against both of these well-established cancer targets.[2]

Quantitative Analysis of Kinase Inhibition

The following tables summarize the inhibitory activities of representative thieno[3,2-b]pyridine-based compounds against their respective kinase targets.

Table 1: Inhibitory Activity against c-Met and VEGFR2

Compound IDTarget KinaseIC50 (nM)Reference
LCB03-0110VEGFR-2-[3]
Derivative 1c-MetLow nM[2]
Derivative 1VEGFR2Low nM[2]

Note: Specific IC50 values for individual derivatives were not publicly available in the reviewed literature abstracts; however, potency in the low nanomolar range was consistently reported.

Table 2: Activity Profile of Thieno[3,2-b]pyridine Derivatives against Other Kinases

Compound IDTarget KinaseActivity/IC50Reference
MU1920HaspinSelective Inhibitor[1]
Generic ScaffoldCDKLsPotential Inhibitor[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this area. Below are generalized protocols for the synthesis of the core scaffold and for conducting kinase inhibition assays, based on commonly employed techniques in the field.

Synthesis of Thieno[3,2-b]pyridine Derivatives

The synthesis of the thieno[3,2-b]pyridine core and its derivatives often involves multi-step reaction sequences. A common strategy is outlined below, though specific reaction conditions and reagents will vary depending on the desired substitutions.

Synthesis_Workflow Start Starting Materials (e.g., substituted thiophenes and pyridines) Step1 Step 1: Condensation/Cyclization Reaction Start->Step1 Step2 Step 2: Functional Group Interconversion (e.g., esterification, amidation) Step1->Step2 Step3 Step 3: Suzuki or Buchwald-Hartwig Coupling (for aryl/heteroaryl substitutions) Step2->Step3 Final Final Thieno[3,2-b]pyridine Derivative Step3->Final

A generalized synthetic workflow for thieno[3,2-b]pyridine derivatives.

General Synthetic Procedure:

  • Core Scaffold Formation: A substituted 2-halonicotinonitrile can be reacted with a mercaptoacetate ester in the presence of a base to yield a thieno[3,2-b]pyridine-3-carboxylate intermediate via a Thorpe-Ziegler type cyclization.

  • Carboxylic Acid Formation: The ester is then hydrolyzed to the corresponding this compound.

  • Amide Coupling: The carboxylic acid can be activated (e.g., with HATU or by conversion to an acid chloride) and coupled with a variety of amines to generate a library of carboxamide derivatives.

  • Further Diversification: Substitutions at other positions of the bicyclic core can be achieved through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, often on halogenated precursors.

Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against the target kinases is typically determined using in vitro kinase assays. Common methodologies include luminescence-based assays that measure ATP consumption or TR-FRET assays that detect product formation.

Kinase_Assay_Workflow Start Prepare Assay Plate Add_Inhibitor Add Thieno[3,2-b]pyridine Derivative (serial dilutions) Start->Add_Inhibitor Add_Kinase Add Kinase and Substrate Add_Inhibitor->Add_Kinase Initiate_Reaction Initiate Reaction with ATP Add_Kinase->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (if necessary) Incubate->Stop_Reaction Detect_Signal Detect Signal (Luminescence or TR-FRET) Stop_Reaction->Detect_Signal Analyze Analyze Data to Determine IC50 Detect_Signal->Analyze

A typical workflow for an in vitro kinase inhibition assay.

Generic Luminescence-Based Kinase Assay Protocol (e.g., ADP-Glo™):

  • Reagent Preparation: Prepare assay buffers, kinase, substrate, ATP, and the test compounds at the desired concentrations.

  • Assay Plate Setup: Add the test compound in a series of dilutions to the wells of a microplate.

  • Kinase Reaction: Add the kinase and its specific substrate to the wells. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add a kinase detection reagent that converts the ADP generated by the kinase reaction into ATP.

  • Signal Generation: The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways of Target Kinases

Understanding the cellular context in which these kinases operate is essential for rational drug design and for predicting the biological consequences of their inhibition.

Haspin Signaling

Haspin is a serine/threonine kinase that plays a crucial role in mitosis. Its primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is critical for the proper localization of the chromosomal passenger complex (CPC) to the centromeres, which in turn ensures correct chromosome alignment and segregation during cell division.

Haspin_Pathway Haspin Haspin Kinase H3T3ph Phosphorylated H3T3 Haspin->H3T3ph phosphorylates H3T3 Histone H3 CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC recruits Centromere Centromere Localization CPC->Centromere Mitosis Proper Mitotic Progression Centromere->Mitosis

The role of Haspin in mitotic progression.
c-Met and VEGFR2 Signaling

c-Met and VEGFR2 are receptor tyrosine kinases that, upon ligand binding, activate multiple downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis. Key pathways include the RAS/MAPK, PI3K/AKT, and STAT pathways.

RTK_Signaling cluster_cMet c-Met Signaling cluster_VEGFR2 VEGFR2 Signaling cMet c-Met PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT HGF HGF (Ligand) HGF->cMet binds VEGFR2 VEGFR2 VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR2 binds Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Migration Cell Migration & Invasion PI3K_AKT->Migration RAS_MAPK->Proliferation RAS_MAPK->Migration STAT->Proliferation

Key downstream signaling pathways of c-Met and VEGFR2.

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors. Its demonstrated ability to potently and selectively inhibit a range of important oncology and neurology targets, including Haspin, c-Met, VEGFR2, and CDKLs, underscores its significance in modern drug discovery. The synthetic tractability and the potential for diverse functionalization of this core structure provide ample opportunities for medicinal chemists to fine-tune the pharmacological properties of inhibitor candidates. Further exploration of the chemical space around this privileged scaffold is warranted and is anticipated to yield new and improved therapeutic agents.

References

Thieno[3,2-b]pyridine-5-carboxylic Acid Derivatives as Negative Allosteric Modulators of mGlu5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thieno[3,2-b]pyridine-5-carboxylic acid and its derivatives as a promising class of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5). mGlu5 is a G-protein coupled receptor (GPCR) that plays a crucial role in excitatory synaptic transmission and neuronal plasticity. Its dysregulation has been implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention. This document details the pharmacological properties, experimental protocols, and underlying signaling pathways related to this important class of compounds.

Core Concepts: mGlu5 Signaling and Negative Allosteric Modulation

Metabotropic glutamate receptor 5 is a class C GPCR that, upon activation by its endogenous ligand glutamate, couples to Gαq/11 proteins. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is integral to modulating synaptic plasticity and neuronal excitability.[1][2][3]

Negative allosteric modulators are ligands that bind to a site on the receptor distinct from the orthosteric site where glutamate binds.[4][5] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the orthosteric agonist, thereby dampening the receptor's response to glutamate. This offers a more nuanced approach to receptor modulation compared to direct antagonism of the orthosteric site.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5_Receptor Orthosteric Site mGlu5 Receptor Allosteric Site Glutamate->mGlu5_Receptor:ortho Binds Gq_alpha Gq_alpha mGlu5_Receptor->Gq_alpha Activates mGlu5_Receptor:allo->Gq_alpha Inhibits Activation PLC PLC Gq_alpha->PLC Activates G_beta_gamma G_beta_gamma PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates NAM Thieno[3,2-b]pyridine -5-carboxylic acid (NAM) NAM->mGlu5_Receptor:allo Binds

Figure 1: mGlu5 Signaling and NAM Inhibition.

Quantitative Data for Thieno[3,2-b]pyridine-5-carboxamide Derivatives

The following tables summarize the in vitro potency and pharmacokinetic properties of key Thieno[3,2-b]pyridine-5-carboxamide derivatives as mGlu5 negative allosteric modulators. The data is compiled from the pivotal study by Crocker et al. (2025).[6][7][8]

Table 1: In Vitro Potency of Thieno[3,2-b]pyridine-5-carboxamide Analogs

Compound IDhmGlu5 IC50 (nM)
VU6031545 15
19aB 61
19aD 22
13 110
19cA 357
19bA 328

Data represents the concentration of the compound required to inhibit 50% of the mGlu5 response to an EC80 concentration of glutamate in a calcium mobilization assay.[6]

Table 2: In Vitro and In Vivo Pharmacokinetic Properties of VU6031545

ParameterValue
Rat Hepatic Clearance 136 mL/min/kg
Oral Bioavailability (%F) 5.5%
Brain Penetration (Kp) 0.94

These data highlight the promising brain penetration of the series, although oral bioavailability presents an area for further optimization.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the characterization of Thieno[3,2-b]pyridine-5-carboxamide derivatives.

Calcium Mobilization Assay

This assay is the primary method for determining the in vitro potency of mGlu5 NAMs.

  • Cell Culture: Human embryonic kidney (HEK293A) cells stably expressing human mGlu5 (hmGlu5) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer.

  • Compound Addition: Test compounds are serially diluted and added to the wells.

  • Glutamate Stimulation: After a pre-incubation period with the test compound, a fixed concentration of glutamate (typically EC80) is added to stimulate the mGlu5 receptor.

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Calcium_Mobilization_Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_readout Data Acquisition & Analysis Culture Culture hmGlu5-HEK293A Cells Plate Plate Cells in 384-well Plate Culture->Plate Dye_Load Load with Calcium-Sensitive Dye Plate->Dye_Load Add_NAM Add Thieno[3,2-b]pyridine -5-carboxylic acid (NAM) Dye_Load->Add_NAM Incubate Pre-incubate Add_NAM->Incubate Add_Glu Add EC80 Glutamate Incubate->Add_Glu Measure_Fluorescence Measure Fluorescence Change Add_Glu->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 In_Vivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Formulate Formulate Compound Administer Administer to Rodents (IV or PO) Formulate->Administer Collect_Blood Collect Blood Samples (Time course) Administer->Collect_Blood Collect_Brain Collect Brain Tissue (Terminal) Administer->Collect_Brain Process_Samples Process Plasma & Brain Homogenate Collect_Blood->Process_Samples Collect_Brain->Process_Samples LCMS Quantify by LC-MS/MS Process_Samples->LCMS Calculate_PK Calculate PK Parameters (Clearance, %F, Kp) LCMS->Calculate_PK

References

Methodological & Application

Application Note and Protocol: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thieno[3,2-b]pyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry. These scaffolds are key components in the development of various therapeutic agents, including inhibitors of leukotriene biosynthesis, which are useful as anti-asthmatic, anti-allergic, and anti-inflammatory agents. This document provides detailed protocols for the chemical synthesis of a key intermediate, Thieno[3,2-b]pyridine-5-carboxylic acid. Two primary synthetic routes are presented: a Friedländer annulation approach and the hydrolysis of a nitrile precursor.

Method A: Synthesis via Friedländer Annulation

This method utilizes the Friedländer reaction, a condensation of a 2-aminoaryl aldehyde/ketone with a compound containing an α-methylene group adjacent to a carbonyl, to construct the pyridine ring. In this specific protocol, 3-azido-2-formylthiophene is converted in situ to the corresponding 3-amino-2-formylthiophene, which then reacts with pyruvic acid.[1]

Experimental Protocol
  • Preparation of the Amine Intermediate: Dissolve 3.0 g (0.020 mol) of 3-azido-2-formylthiophene in 20 ml of ethanol containing two drops of piperidine in a suitable reaction flask.

  • Reduction of the Azide: Cool the solution to 10°C. Bubble hydrogen sulfide gas through the solution while maintaining the temperature below 25°C. The reaction is exothermic and will evolve nitrogen gas. Continue the addition of hydrogen sulfide for approximately 45 minutes until the nitrogen evolution ceases.

  • Removal of Sulfur: Cool the reaction mixture to 0°C and filter off the precipitated sulfur.

  • Friedländer Condensation: To the filtrate containing the crude 3-amino-2-formylthiophene, add a solution of 3.5 g (0.040 mol) of pyruvic acid in 18 ml of 15% aqueous sodium hydroxide.

  • Reaction Work-up: The subsequent steps for isolation and purification of the final product are to be determined from the full experimental details of the cited literature. A typical work-up for such a reaction would involve acidification to precipitate the carboxylic acid, followed by filtration, washing, and recrystallization.

  • Characterization: The final product, this compound, can be characterized by its melting point and spectroscopic methods (IR, NMR).[1]

Quantitative Data Summary
ParameterValueReference
Starting Material3-azido-2-formylthiophene[1]
ProductThis compound[1]
Yield1.7 g (48%)[1]
Melting Point174.0-176.0 °C (from toluene)[1]
Appearance--
Molecular Weight179.19 g/mol Calculated

Method B: Synthesis via Hydrolysis of a Nitrile Precursor

An alternative and widely used method for the synthesis of carboxylic acids is the hydrolysis of the corresponding nitrile. This approach is particularly useful when the nitrile precursor is readily accessible. The following protocol is a general representation based on procedures for analogous compounds.[2][3]

Experimental Protocol
  • Reaction Setup: In a suitable reaction vessel, dissolve the starting thieno[3,2-b]pyridine-5-carbonitrile derivative (e.g., (R)-7-((tetrahydrofuran-3-yl)oxy)thieno[3,2-b]pyridine-5-carbonitrile, 700 mg, 2.84 mmol) in a suitable solvent such as 1,4-dioxane (2.8 mL).[3]

  • Hydrolysis: Add an aqueous solution of a strong base, such as 2N sodium hydroxide (7.1 mL, 14.2 mmol).[3]

  • Reaction Conditions: The reaction mixture is typically heated to facilitate the hydrolysis.

  • Reaction Work-up: After the reaction is complete, cool the mixture and acidify it with a suitable acid (e.g., concentrated HCl) to a pH of approximately 4.[4] This will precipitate the carboxylic acid.

  • Isolation and Purification: Isolate the solid product by filtration. Wash the precipitate with water and then dry it. Further purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data Summary
ParameterValueReference
Starting Material(R)-7-((tetrahydrofuran-3-yl)oxy)thieno[3,2-b]pyridine-5-carbonitrile[3]
Product(R)-7-((tetrahydrofuran-3-yl)oxy)this compound[3]
Yield90% (for the example nitrile synthesis)[3]
AppearanceWhite powder[4]
Molecular Weight265.29 g/mol (for the example product)Calculated

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the two primary synthetic methods described.

Synthesis_Workflow cluster_method_a Method A: Friedländer Annulation cluster_method_b Method B: Nitrile Hydrolysis A_start 3-azido-2-formylthiophene A_reduction In situ Reduction (H2S, Piperidine, EtOH) A_start->A_reduction A_intermediate 3-amino-2-formylthiophene (crude) A_reduction->A_intermediate A_condensation Friedländer Condensation (Pyruvic Acid, NaOH) A_intermediate->A_condensation A_product This compound A_condensation->A_product B_start Thieno[3,2-b]pyridine-5-carbonitrile (or derivative) B_hydrolysis Base Hydrolysis (NaOH, Dioxane/H2O) B_start->B_hydrolysis B_acidification Acidification (HCl) B_hydrolysis->B_acidification B_product This compound (or derivative) B_acidification->B_product

Caption: Synthetic routes to this compound.

References

Application Notes and Protocols: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of "Thieno[3,2-b]pyridine-5-carboxylic acid," a key heterocyclic scaffold in medicinal chemistry. The following sections outline two primary synthetic routes, starting from commercially available or readily accessible precursors. Each route is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.

Route 1: Hydrolysis of Thieno[3,2-b]pyridine-5-carbonitrile

This route offers a direct and efficient one-step conversion of a commercially available nitrile to the target carboxylic acid. The hydrolysis is typically performed under basic conditions, leading to a high yield of the desired product.

Experimental Protocol: Hydrolysis of Thieno[3,2-b]pyridine-5-carbonitrile

Materials:

  • Thieno[3,2-b]pyridine-5-carbonitrile

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethanol (EtOH) or other suitable solvent for recrystallization

Procedure:

  • To a solution of Thieno[3,2-b]pyridine-5-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and a co-solvent, add an aqueous solution of sodium hydroxide (e.g., 2-4 M, 2.0-5.0 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 3-4 with concentrated hydrochloric acid while cooling in an ice bath.

  • The resulting precipitate, this compound, is collected by filtration.

  • Wash the collected solid with cold water and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data Summary: Route 1
Starting MaterialReagentsReaction TimeTemperatureYieldPurityReference(s)
Thieno[3,2-b]pyridine-5-carbonitrileNaOH, H₂O/EtOH2-24 hReflux>90%High[1][2]

Note: Yields are based on analogous nitrile hydrolysis reactions described in the literature and may vary depending on the specific reaction conditions.

Synthetic Workflow: Route 1

G start Thieno[3,2-b]pyridine-5-carbonitrile reagents 1. NaOH / H₂O, EtOH 2. HCl (aq) start->reagents Hydrolysis product This compound reagents->product

Caption: Hydrolysis of Thieno[3,2-b]pyridine-5-carbonitrile.

Route 2: Synthesis and Hydrolysis of Ethyl Thieno[3,2-b]pyridine-5-carboxylate

Experimental Protocol: Synthesis of Ethyl Thieno[3,2-b]pyridine-5-carboxylate

This protocol is adapted from the synthesis of the isomeric ethyl thieno[2,3-b]pyridine-2-carboxylate[2].

Materials:

  • 3-Amino-2-thiophenecarboxaldehyde (or a suitable precursor)

  • Ethyl glyoxylate

  • Base (e.g., piperidine or sodium ethoxide)

  • Solvent (e.g., ethanol or DMF)

Procedure:

  • In a suitable reaction vessel, dissolve 3-amino-2-thiophenecarboxaldehyde (1.0 eq) and ethyl glyoxylate (1.0-1.2 eq) in a solvent such as ethanol.

  • Add a catalytic amount of a base like piperidine.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield ethyl thieno[3,2-b]pyridine-5-carboxylate.

Experimental Protocol: Hydrolysis of Ethyl Thieno[3,2-b]pyridine-5-carboxylate

Materials:

  • Ethyl thieno[3,2-b]pyridine-5-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water or Ethanol / Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl thieno[3,2-b]pyridine-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an aqueous solution of LiOH or NaOH (1.5-3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted ester.

  • Acidify the aqueous layer to pH 3-4 with 1N HCl while cooling.

  • Collect the precipitated this compound by filtration.

  • Wash the solid with cold water and dry under vacuum.

Quantitative Data Summary: Route 2
StepStarting MaterialReagentsReaction TimeTemperatureYieldPurityReference(s)
13-Amino-2-thiophenecarboxaldehydeEthyl glyoxylate, Piperidine, EtOH2-6 hRefluxModerate-GoodHigh[2]
2Ethyl thieno[3,2-b]pyridine-5-carboxylateLiOH or NaOH, THF/H₂O or EtOH/H₂O2-12 hRoom TemperatureQuantitativeHigh[3][4]

Note: Yield for step 1 is an estimate based on analogous reactions. The hydrolysis step is reported to be high-yielding.

Synthetic Workflow: Route 2

G start 3-Amino-2-thiophenecarboxaldehyde + Ethyl glyoxylate reagents1 Piperidine, EtOH start->reagents1 Cyclization intermediate Ethyl thieno[3,2-b]pyridine-5-carboxylate reagents1->intermediate reagents2 1. LiOH / THF, H₂O 2. HCl (aq) intermediate->reagents2 Hydrolysis product This compound reagents2->product

Caption: Two-step synthesis via an ethyl ester intermediate.

References

Application Note: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid from Nitrile Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. It serves as a core structural component in the development of novel therapeutics, including potent negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGlu₅), which are of interest for treating neurological disorders[1]. The synthesis of derivatives, such as Thieno[3,2-b]pyridine-5-carboxylic acid, is a key step in drug discovery, allowing for further structural modifications, for instance, into various amides[1]. This document provides detailed protocols for the synthesis of this compound, focusing on the preparation and subsequent hydrolysis of a thieno[3,2-b]pyridine-5-carbonitrile precursor.

Protocol 1: Synthesis of a Thieno[3,2-b]pyridine-5-carbonitrile Precursor (Generalized Workflow)

The synthesis of the core thieno[3,2-b]pyridine ring system often involves the construction of the pyridine ring onto a pre-functionalized thiophene. A common strategy is the annulation of a pyridine ring from a 3-aminothiophene precursor using a suitable three-carbon electrophile, followed by cyclization and aromatization. The specific choice of reagents determines the final substitution pattern.

G cluster_workflow Generalized Synthetic Workflow for Nitrile Precursor start Functionalized Thiophene (e.g., 3-Aminothiophene derivative) reaction1 Pyridine Ring Annulation start->reaction1 e.g., EMMN or malononitrile derivative reaction2 Cyclization & Aromatization reaction1->reaction2 Intermediate product Thieno[3,2-b]pyridine-5-carbonitrile reaction2->product Final Precursor

Caption: Generalized workflow for synthesizing the nitrile precursor.

Generalized Experimental Protocol:

  • Annulation: A 3-aminothiophene derivative is reacted with a suitable cyclization partner, such as ethoxymethylenemalononitrile (EMMN), in a solvent like ethanol or dimethylformamide (DMF).

  • Cyclization: The resulting intermediate is heated, often in a high-boiling solvent like diphenyl ether or Dowtherm A, to induce thermal cyclization. Alternatively, acid or base catalysis can be employed to facilitate ring closure at lower temperatures.

  • Aromatization & Workup: The cyclized product may undergo spontaneous aromatization. If necessary, an oxidizing agent can be added. The reaction mixture is then cooled, and the product is isolated through precipitation, filtration, and purification via recrystallization or column chromatography.

Protocol 2: Hydrolysis of Thieno[3,2-b]pyridine-5-carbonitrile

This protocol details the conversion of the nitrile precursor to the final carboxylic acid product via basic hydrolysis. This method is effective for converting aromatic nitriles to their corresponding carboxylic acids[1].

G cluster_reaction Nitrile to Carboxylic Acid Hydrolysis reactant Thieno[3,2-b]pyridine-5-carbonitrile product This compound reactant->product 1. NaOH (aq), Solvent, Δ 2. HCl (aq) to pH 3-4

Caption: Reaction scheme for the hydrolysis of the nitrile precursor.

Detailed Experimental Protocol:

  • Materials:

    • Thieno[3,2-b]pyridine-5-carbonitrile derivative

    • Sodium hydroxide (NaOH)

    • Dioxane or Ethanol

    • Deionized water

    • Hydrochloric acid (HCl), concentrated or 6N

    • Standard laboratory glassware and magnetic stirrer/hotplate

  • Procedure:

    • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Thieno[3,2-b]pyridine-5-carbonitrile (1.0 eq) in a suitable solvent mixture such as dioxane and water (e.g., a 4:1 ratio).

    • Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 4M NaOH, 2-5 eq).

    • Reaction: Heat the mixture to reflux (typically 100-110 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nitrile is fully consumed.

    • Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature. If desired, the organic solvent can be removed under reduced pressure.

    • Acidification: Carefully acidify the aqueous solution to a pH of approximately 3-4 by the dropwise addition of hydrochloric acid. This protonates the intermediate carboxylate salt, causing the carboxylic acid product to precipitate.

    • Isolation: Collect the resulting solid precipitate by vacuum filtration.

    • Washing & Drying: Wash the filter cake thoroughly with cold deionized water to remove residual salts, followed by a wash with a minimal amount of a cold non-polar solvent (e.g., hexane) to aid in drying. Dry the purified this compound product under vacuum.

Data Summary

The following table summarizes the key parameters for the synthesis of this compound from its nitrile precursor.

Reaction StepKey Reagents & SolventsTypical ConditionsYieldReference
Precursor Synthesis 3-Aminothiophene derivative, Malononitrile derivative, High-boiling solvent (e.g., Diphenyl ether)Annulation followed by thermal or catalyzed cyclization.Highly variable, dependent on specific substrates.General Method
Nitrile Hydrolysis Thieno[3,2-b]pyridine-5-carbonitrile, Sodium Hydroxide (NaOH), Dioxane/WaterReflux (100-110 °C), followed by acidic workup.Good to Quantitative.[1]

References

Application Notes and Protocols: Esterification of Thieno[3,2-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of Thieno[3,2-b]pyridine-5-carboxylic acid. This compound and its derivatives are of significant interest in medicinal chemistry, serving as key intermediates in the synthesis of pharmacologically active molecules, including potential anti-inflammatory agents and modulators of metabotropic glutamate receptors.[1][2][3]

The following sections detail various methods for the synthesis of this compound esters, including classical Fischer esterification and modern coupling agent-mediated approaches.

Overview of Esterification Methods

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. For a heterocyclic carboxylic acid such as this compound, several methods can be employed. The choice of method often depends on the scale of the reaction, the nature of the alcohol, and the presence of other functional groups in the molecule.

Commonly Employed Methods:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5][6] It is a cost-effective method, particularly for simple primary and secondary alcohols. The reaction is an equilibrium process, and thus, often requires a large excess of the alcohol or the removal of water to drive the reaction to completion.[4][5]

  • Coupling Agent-Mediated Esterification: These methods involve the use of a reagent to activate the carboxylic acid, facilitating its reaction with the alcohol. These reactions are often faster, can be performed under milder conditions, and are suitable for a wider range of substrates, including tertiary alcohols and phenols.[7][8] Common coupling agents include carbodiimides (e.g., DCC), phosphonium salts (e.g., TBTU), and phosphorus-based reagents (e.g., POCl₃).[7][8]

The following diagram illustrates the general workflow for selecting an appropriate esterification method.

G Start Start: this compound Alcohol_Type Select Alcohol (R'-OH) Start->Alcohol_Type Primary_Secondary Primary or Secondary Alcohol? Alcohol_Type->Primary_Secondary Tertiary_Bulky Tertiary or Bulky Alcohol? Alcohol_Type->Tertiary_Bulky Primary_Secondary->Tertiary_Bulky No Fischer Fischer Esterification (Acid Catalyst) Primary_Secondary->Fischer Yes Coupling Coupling Agent Method (e.g., DCC, POCl3) Tertiary_Bulky->Coupling Yes Product Thieno[3,2-b]pyridine-5-carboxylate Ester Fischer->Product Coupling->Product

Caption: Workflow for selecting an esterification method.

Experimental Protocols

Protocol 1: Fischer Esterification using Acid Catalyst

This protocol describes the synthesis of methyl and ethyl esters of this compound using a strong acid catalyst. This method is analogous to the general Fischer esterification procedure and a documented method for similar heterocyclic acids.[3][4][5]

Materials:

  • This compound

  • Methanol (for methyl ester) or Ethanol (for ethyl ester)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 g, 5.6 mmol) in the desired alcohol (e.g., Methanol, 20 mL), slowly add the acid catalyst (e.g., concentrated H₂SO₄, 0.5 mL) at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

  • Carefully add a saturated solution of sodium bicarbonate to the aqueous layer until the pH is neutral or slightly basic (pH 7-8) to neutralize the acid catalyst.

  • Separate the organic layer, and wash it with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary (Fischer Esterification):

Ester ProductAlcoholCatalystReaction Time (h)Typical Yield (%)
Methyl thieno[3,2-b]pyridine-5-carboxylateMethanolH₂SO₄/HCl2-480-90
Ethyl thieno[3,2-b]pyridine-5-carboxylateEthanolH₂SO₄/HCl3-575-85
Protocol 2: Esterification using Phosphorus Oxychloride (POCl₃)

This protocol utilizes phosphorus oxychloride as an activating agent, which is a versatile method for the esterification of various carboxylic acids, including heterocyclic ones.[7] This method often proceeds under milder conditions than the Fischer esterification.

Materials:

  • This compound

  • Desired alcohol (e.g., Isopropanol, Benzyl alcohol)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Ice bath

  • Stirring plate and stir bar

Procedure:

  • Dissolve this compound (1 mmol) in the desired alcohol (5 mL) in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 mmol) dropwise to the cold solution with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture over crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography.

Quantitative Data Summary (POCl₃ Method):

Ester ProductAlcoholReaction Time (h)Typical Yield (%)
Isopropyl thieno[3,2-b]pyridine-5-carboxylateIsopropanol4-670-80
Benzyl thieno[3,2-b]pyridine-5-carboxylateBenzyl alcohol3-575-85

The following diagram illustrates the experimental workflow for the POCl₃-mediated esterification.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve Acid in Alcohol B Cool in Ice Bath A->B C Add POCl3 Dropwise B->C D Stir at Room Temperature (2-6h) C->D E Monitor by TLC D->E F Quench with Ice E->F G Neutralize with NaHCO3 F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Column Chromatography I->J Product Purified Ester J->Product

Caption: Workflow for POCl₃-mediated esterification.

Applications in Drug Development

Esters of this compound are valuable intermediates in the synthesis of more complex molecules for drug discovery. For instance, they can be further functionalized or converted to amides to produce compounds with potential therapeutic activity.[1][2] The thieno[3,2-b]pyridine scaffold has been identified as a competent core in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu₅), which are being investigated for the treatment of various neurological and psychiatric disorders.[1][2][9] Additionally, derivatives of this scaffold have been explored as inhibitors of leukotriene biosynthesis, indicating their potential as anti-inflammatory agents.[3]

The general synthetic pathway often involves the initial esterification of the carboxylic acid, followed by further modifications to the heterocyclic core or conversion of the ester to other functional groups.

The following diagram illustrates the logical relationship of this compound and its esters in a drug discovery context.

G Start This compound Esterification Esterification Start->Esterification Ester Thieno[3,2-b]pyridine-5-carboxylate Ester Esterification->Ester Amidation Amidation / Further Functionalization Ester->Amidation API Active Pharmaceutical Ingredient (API) Amidation->API

Caption: Role of esterification in API synthesis.

References

Application Notes & Protocols: Thieno[3,2-b]pyridine-5-carboxylic Acid in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[2][3] The choice of the organic ligand is crucial in determining the final structure and properties of the MOF.

This document provides a proposed methodology for the synthesis of novel Metal-Organic Frameworks using Thieno[3,2-b]pyridine-5-carboxylic acid as the primary organic ligand. While direct synthesis of MOFs using this specific ligand is not yet extensively documented in peer-reviewed literature, this protocol is based on established methods for MOFs synthesized with structurally similar ligands, such as pyridine-dicarboxylates and thiophene-dicarboxylates.[4][5][6] The presence of both a pyridine and a thiophene ring in the ligand structure offers intriguing possibilities for creating MOFs with unique electronic and coordination properties.

Proposed Synthesis of a Zinc-based MOF using this compound (TPCA-MOF-1)

This section outlines a hypothetical solvothermal synthesis of a zinc-based MOF, tentatively named TPCA-MOF-1, using this compound.

Experimental Protocol

Materials:

  • This compound (TPCA)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • Dichloromethane (DCM)

Equipment:

  • 20 mL scintillation vials

  • Teflon-lined stainless steel autoclave

  • Programmable oven

  • Ultrasonic bath

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of the Ligand-Metal Solution:

    • In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 10 mL of N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate in 5 mL of DMF.

  • Solvothermal Synthesis:

    • Combine the two solutions in the 20 mL vial.

    • Seal the vial and place it in a Teflon-lined stainless steel autoclave.

    • Heat the autoclave in a programmable oven to 120 °C for 48 hours.

    • Allow the autoclave to cool slowly to room temperature.

  • Isolation and Purification of Crystals:

    • After cooling, crystalline product should be visible at the bottom of the vial.

    • Carefully decant the mother liquor.

    • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • Centrifuge the mixture after each wash to collect the crystals.

  • Solvent Exchange and Activation:

    • To remove the high-boiling DMF from the pores of the MOF, perform a solvent exchange.

    • Immerse the crystals in absolute ethanol for 3 days, replacing the ethanol every 24 hours.

    • Subsequently, immerse the crystals in dichloromethane (DCM) for 2 days, replacing the DCM every 24 hours.

  • Activation:

    • Decant the DCM and dry the crystals under vacuum at 80 °C for 12 hours to obtain the activated, porous MOF.

Proposed Characterization Methods

A comprehensive characterization of the synthesized TPCA-MOF-1 would be essential to determine its structure and properties.

Characterization Technique Purpose Expected Outcome/Data
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks, indicating a crystalline structure. Comparison with simulated patterns from single-crystal data can confirm phase purity.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise crystal structure, including connectivity, bond lengths, and pore dimensions.Detailed crystallographic data including unit cell parameters, space group, and atomic coordinates.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.A plot of weight loss versus temperature, showing the removal of guest solvents and the decomposition temperature of the framework.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center and the presence of the thienopyridine backbone.Shifts in the characteristic vibrational frequencies of the C=O and C-O bonds of the carboxylic acid upon coordination to the zinc center.
Brunauer-Emmett-Teller (BET) Surface Area Analysis To measure the specific surface area and pore volume of the activated MOF.Nitrogen adsorption-desorption isotherms, from which the BET surface area, pore size distribution, and total pore volume can be calculated.
Hypothetical Quantitative Data for TPCA-MOF-1

The following table presents hypothetical data for the proposed TPCA-MOF-1, based on typical values for similar pyridine and thiophene-based MOFs.

Parameter Hypothetical Value
Formula [Zn₂(TPCA)₂(DMF)]·(guest)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Parameters a = 10.2 Å, b = 15.5 Å, c = 18.1 Å, β = 95°
BET Surface Area 850 m²/g
Pore Volume 0.45 cm³/g
Thermal Stability Stable up to 350 °C

Visualizations

Logical Relationship of Components in MOF Synthesis

MOF_Synthesis_Components cluster_reactants Reactants cluster_process Process cluster_products Products Metal_Source Metal Source (e.g., Zn(NO₃)₂·6H₂O) Solvothermal_Synthesis Solvothermal Synthesis (Heat & Pressure) Metal_Source->Solvothermal_Synthesis Organic_Ligand Organic Ligand (this compound) Organic_Ligand->Solvothermal_Synthesis Solvent Solvent (e.g., DMF) Solvent->Solvothermal_Synthesis MOF_Crystal MOF Crystal Solvothermal_Synthesis->MOF_Crystal Byproducts Byproducts Solvothermal_Synthesis->Byproducts

Caption: Logical relationship of components in the proposed MOF synthesis.

Experimental Workflow for TPCA-MOF-1 Synthesis and Characterization

MOF_Workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization A 1. Prepare Reactant Solutions B 2. Solvothermal Reaction (120°C, 48h) A->B C 3. Isolate & Wash Crystals B->C D 4. Solvent Exchange (Ethanol, DCM) C->D E 5. Vacuum Drying (80°C, 12h) D->E F PXRD E->F G SCXRD E->G H TGA E->H I FTIR E->I J BET Analysis E->J

Caption: Experimental workflow for TPCA-MOF-1 synthesis and characterization.

Potential Applications in Drug Development

MOFs are being actively investigated as carriers for drug delivery due to their high drug loading capacity and tunable release kinetics.[2] The unique chemical nature of a MOF derived from this compound, with its nitrogen and sulfur heterocycles, could offer specific advantages:

  • Targeted Drug Interactions: The pyridine and thiophene moieties could engage in specific hydrogen bonding or π-π stacking interactions with drug molecules, potentially leading to higher loading efficiencies for certain classes of drugs.

  • Controlled Release: The framework's porosity and the nature of the ligand-drug interactions would govern the rate of drug release, which could be tuned by modifying the synthesis conditions or through post-synthetic modification.

  • Biocompatibility: The biocompatibility of any new MOF would need to be rigorously tested. The choice of a biocompatible metal, such as zinc, is a crucial first step.

Further research would be required to load this proposed MOF with therapeutic agents and study its release profile in simulated physiological conditions to evaluate its potential in drug delivery applications.

References

Application Notes and Protocols: Thieno[3,2-b]pyridine-5-carboxylic Acid Derivatives for In Vitro Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro biological screening of thieno[3,2-b]pyridine-5-carboxylic acid and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has been successfully employed in the development of selective kinase inhibitors, anticancer agents, and other therapeutic candidates. These notes are intended to guide researchers in evaluating the biological activity of novel thieno[3,2-b]pyridine derivatives.

Introduction

The thieno[3,2-b]pyridine core is an attractive heterocyclic scaffold for the design of biologically active molecules. Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. Research has demonstrated that derivatives of this scaffold can act as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in diseases like cancer.[1][2] Furthermore, specific derivatives have shown promising antitumor activity against a range of cancer cell lines, including triple-negative breast cancer.[3] This document outlines standardized protocols for assessing the in vitro efficacy of these compounds.

Data Presentation: In Vitro Efficacy of Thieno[3,2-b]pyridine Derivatives

The following tables summarize quantitative data from various studies, providing a comparative overview of the biological activity of selected thieno[3,2-b]pyridine derivatives.

Table 1: Anticancer Activity of Thieno[3,2-b]pyridine Derivatives

Compound IDCancer Cell LineAssay TypeActivity MetricValue (µM)Reference
Compound 2e (Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate)MDA-MB-231SRBGI₅₀13[3]
Compound 1 ((E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide)MDA-MB-231MTTIC₅₀2.082[4]
Compound 1 MCF-7MTTIC₅₀2.053[4]
Compound 4b HepG-2Not SpecifiedIC₅₀3.12[5]
Compound 4b MCF-7Not SpecifiedIC₅₀20.55[5]
Compound 2 MCF-7MTTIC₅₀0.013[6]
Compound 2 MDA-MB-231MTTIC₅₀0.056[6]
Compound 3 MCF-7MTTIC₅₀Not Specified[6]
Compound 5 MDA-MB-231MTTIC₅₀0.26[6]
Compound 6i HSC3MTTIC₅₀10.8[7]
Compound 6i T47DMTTIC₅₀11.7[7]
Compound 6i RKOMTTIC₅₀12.4[7]
Compound 6a HSC3MTTIC₅₀14.5[7]

Table 2: Kinase Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives

Compound IDTarget KinaseAssay TypeActivity MetricValue (nM)Reference
19aB mGlu₅Calcium MobilizationIC₅₀61[8]
19aD mGlu₅Calcium MobilizationIC₅₀22[8]
13 mGlu₅Calcium MobilizationIC₅₀110[8]
19dA mGlu₅Calcium MobilizationIC₅₀93[8]
MU1920 HaspinNot SpecifiedIC₅₀Not Specified[1]
Compound 3c Pim-1Not SpecifiedIC₅₀35,700[9]
Compound 5b Pim-1Not SpecifiedIC₅₀12,710[9]

Experimental Protocols

General Cell Culture

Protocol for maintaining human cancer cell lines (e.g., MDA-MB-231, MCF-7).

  • Cell Line Maintenance: Culture MDA-MB-231 and MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% sodium pyruvate, and 1% nonessential amino acids.[6] For MDA-MB-231 and MDA-MB-468 triple-negative breast cancer cell lines, RPMI 1640 medium with 25 mM glutamine and HEPES buffer, supplemented with 5-10% FBS, can also be used.[3]

  • Incubation: Maintain the cell lines in a humidified incubator at 37°C with 5% CO₂.[6]

  • Subculture: Passage the cells every 2-3 days or when they reach 80-90% confluency.

In Vitro Cytotoxicity Assays

This assay measures cell density based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thieno[3,2-b]pyridine derivatives for a specified period (e.g., 48 or 72 hours).[3]

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Air dry the plates and solubilize the bound dye with 10 mM Tris base (pH 10.5).

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration that inhibits cell growth by 50%) from the dose-response curves.

This colorimetric assay assesses cell metabolic activity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the IC₅₀ (concentration that inhibits 50% of cell viability) from the dose-response curves.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.

  • Reaction Setup: In a suitable microplate, combine the kinase, a specific substrate (peptide or protein), and the thieno[3,2-b]pyridine derivative at various concentrations in a kinase buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA).[10]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP (at a concentration close to its Km for the specific kinase) and magnesium acetate.[10]

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 40 minutes) at room temperature.[10]

  • Reaction Termination: Stop the reaction by adding a stopping solution, such as 0.5% phosphoric acid.[10]

  • Detection: The method of detection will depend on the assay format. For radiometric assays, spot the reaction mixture onto a P30 filtermat, wash, and measure radioactivity using a scintillation counter.[10] For fluorescence or luminescence-based assays, measure the signal using a suitable plate reader.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified, representative signaling pathway that can be inhibited by thieno[3,2-b]pyridine derivatives targeting protein kinases, leading to the inhibition of cell proliferation and survival.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Downstream_Kinases Downstream Kinases (e.g., Raf, MEK, ERK) Receptor_Tyrosine_Kinase->Downstream_Kinases Phosphorylates Thieno_Pyridine Thieno[3,2-b]pyridine Derivative Thieno_Pyridine->Receptor_Tyrosine_Kinase Inhibits Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes

Caption: Kinase inhibition by thieno[3,2-b]pyridine derivatives.

Experimental Workflow Diagram

This diagram outlines the general workflow for the in vitro screening of this compound derivatives.

G cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of Thieno[3,2-b]pyridine Derivatives Primary_Screening Primary Cytotoxicity Screening (e.g., MTT/SRB) Synthesis->Primary_Screening Dose_Response Dose-Response & IC50/GI50 Determination Primary_Screening->Dose_Response Target_Assay Target-Specific Assay (e.g., Kinase Assay) Dose_Response->Target_Assay Data_Analysis Data Analysis and Hit Identification Dose_Response->Data_Analysis Target_Assay->Data_Analysis

Caption: Workflow for in vitro biological screening.

References

Application Notes and Protocols for Cell-Based Assays Using Thieno[3,2-b]pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide an overview of the utility of Thieno[3,2-b]pyridine-5-carboxylic acid and its derivatives in cell-based assays, with a focus on their potential as anticancer agents and modulators of neurological targets. Detailed protocols for key experimental procedures are provided to facilitate the investigation of these compounds in a laboratory setting.

Anticancer Activity Evaluation

Thieno[3,2-b]pyridine derivatives have demonstrated significant potential as anticancer agents, particularly against breast cancer cell lines.[1] These compounds have been shown to inhibit cell growth, decrease cell viability and proliferation, and induce cell cycle arrest.[1]

Key Applications:
  • Screening for cytotoxic and cytostatic effects in various cancer cell lines.

  • Investigating the mechanism of action, including effects on cell cycle progression and proliferation.

  • Evaluating activity in specific cancer subtypes, such as triple-negative breast cancer (TNBC).[1]

Quantitative Data Summary:

The following table summarizes the growth inhibitory activity of a promising Thieno[3,2-b]pyridine derivative, compound 2e (methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate), in different breast cancer cell lines.

CompoundCell LineCancer TypeGI50 (µM)Reference
Compound 2eMDA-MB-231Triple-Negative Breast Cancer13[1]
Compound 2eMDA-MB-468Triple-Negative Breast Cancer>50[1]
Compound 2eMCF-12ANon-tumorigenic mammary epithelial>50[1]
Experimental Protocols:

Protocol 1: Sulforhodamine B (SRB) Assay for Cell Growth Inhibition

This assay is used to determine the cytotoxic or cytostatic effects of compounds on cultured cells.

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) and a non-tumorigenic control line (e.g., MCF-12A).[1]

    • Complete cell culture medium.

    • Thieno[3,2-b]pyridine derivatives dissolved in a suitable solvent (e.g., DMSO).

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

    • 10% Trichloroacetic acid (TCA), cold.

    • 1% Acetic acid.

    • 10 mM Tris base solution.

    • 96-well plates.

    • Plate reader (510 nm).

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the Thieno[3,2-b]pyridine derivative for the desired time period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

    • After incubation, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

    • Stain the cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a plate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Bromodeoxyuridine (BrdU) Assay for Cell Proliferation

This assay measures the incorporation of BrdU, a synthetic analog of thymidine, into the DNA of proliferating cells.

  • Materials:

    • Cells treated as described in the SRB assay.

    • BrdU labeling reagent.

    • Fixing/denaturing solution.

    • Anti-BrdU antibody conjugated to a detector (e.g., HRP).

    • Substrate for the detector.

    • Stop solution.

    • 96-well plates.

    • Plate reader.

  • Procedure:

    • Treat cells with the Thieno[3,2-b]pyridine derivative as described previously.

    • Add BrdU labeling reagent to the cells and incubate for a few hours to allow for incorporation into newly synthesized DNA.

    • Fix and denature the cellular DNA according to the manufacturer's instructions.

    • Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

    • Wash the wells to remove unbound antibody.

    • Add the substrate and incubate until a color change is observed.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • A decrease in absorbance indicates an anti-proliferative effect.[1]

Protocol 3: Flow Cytometry for Cell Cycle Analysis

This protocol allows for the analysis of the cell cycle distribution of a cell population.

  • Materials:

    • Cells treated with the compound of interest.

    • Phosphate-buffered saline (PBS).

    • Ethanol (70%, cold).

    • RNase A.

    • Propidium Iodide (PI) staining solution.

    • Flow cytometer.

  • Procedure:

    • Culture and treat cells with the Thieno[3,2-b]pyridine derivative for the desired duration.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G0/G1 phase and a decrease in the S phase suggest cell cycle arrest.[1]

Visualizations:

G1 cluster_workflow Anticancer Assay Workflow cluster_assays start Seed Cells in 96-well plate treatment Treat with Thieno[3,2-b]pyridine derivative start->treatment incubation Incubate (e.g., 48h) treatment->incubation srb SRB Assay (Growth Inhibition) incubation->srb brdu BrdU Assay (Proliferation) incubation->brdu flow Flow Cytometry (Cell Cycle) incubation->flow

Caption: General workflow for evaluating the anticancer properties of Thieno[3,2-b]pyridine derivatives.

G2 cluster_pathway Inhibition of Receptor Tyrosine Kinase Signaling ligand Growth Factor (e.g., VEGF) receptor VEGFR-2 ligand->receptor pi3k PI3K/Akt Pathway receptor->pi3k ras Ras/MAPK Pathway receptor->ras thieno Thieno[3,2-b]pyridine derivative thieno->receptor Inhibition proliferation Cell Proliferation pi3k->proliferation ras->proliferation angiogenesis Angiogenesis ras->angiogenesis

Caption: Postulated mechanism of action for some Thieno[3,2-b]pyridine derivatives targeting VEGFR-2.

Modulation of Metabotropic Glutamate Receptor 5 (mGlu5)

Thieno[3,2-b]pyridine-5-carboxamide derivatives have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5).[2] These compounds do not bind to the glutamate binding site but to an allosteric site, modulating the receptor's response to glutamate.[2]

Key Applications:
  • Screening for mGlu5 negative allosteric modulators.

  • Structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.[2]

  • Investigating the role of mGlu5 in neurological disorders.

Quantitative Data Summary:

The following table presents the in vitro activity of representative Thieno[3,2-b]pyridine-5-carboxamide derivatives as mGlu5 NAMs.

CompoundhmGlu5 IC50 (nM)% GluMinReference
19aA 61100[2]
19aD 22100[2]
13 110Not Reported[2]

% GluMin represents the efficacy of the NAM to reduce an EC80 response of glutamate.

Experimental Protocol:

Protocol 4: Calcium Mobilization Assay

This assay is used to measure the ability of compounds to inhibit glutamate-induced increases in intracellular calcium in cells expressing mGlu5.

  • Materials:

    • HEK293A cells stably expressing human mGlu5 (hmGlu5-HEK293A).[2]

    • Complete cell culture medium.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Glutamate.

    • Thieno[3,2-b]pyridine-5-carboxamide derivatives.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • 384-well plates.

    • Fluorescent plate reader (e.g., FLIPR).

  • Procedure:

    • Plate hmGlu5-HEK293A cells in 384-well plates and culture overnight.

    • Load the cells with a calcium-sensitive dye for 1 hour at 37°C.

    • Wash the cells with assay buffer.

    • Add the Thieno[3,2-b]pyridine-5-carboxamide derivatives at various concentrations and incubate for a short period.

    • Add a fixed concentration of glutamate (e.g., EC80, the concentration that elicits 80% of the maximal response) to stimulate the cells.

    • Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a fluorescent plate reader.

    • Data are typically normalized to the response of glutamate alone. The IC50 value, the concentration of the compound that inhibits 50% of the glutamate response, is then calculated.[2]

Visualizations:

G3 cluster_pathway mGlu5 Negative Allosteric Modulation glutamate Glutamate receptor mGlu5 Receptor glutamate->receptor gq Gq protein receptor->gq Activation thieno Thieno[3,2-b]pyridine NAM thieno->receptor Allosteric Inhibition plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release

Caption: Signaling pathway of mGlu5 and its inhibition by Thieno[3,2-b]pyridine-5-carboxamide NAMs.

References

Application Notes and Protocols for Kinase Inhibition Assays of Thieno[3,2-b]pyridine-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinase inhibitors have become a major focus of drug discovery and development. The thieno[3,2-b]pyridine scaffold has emerged as a promising privileged structure in the design of selective kinase inhibitors.[1][2][3] This document provides a detailed protocol for assessing the inhibitory activity of novel analogs of "Thieno[3,2-b]pyridine-5-carboxylic acid" against a panel of relevant protein kinases.

The protocols outlined below describe a typical workflow for determining the in vitro potency (IC50) of test compounds, presenting the data in a clear and comparative format, and visualizing the experimental process and a relevant biological pathway.

Data Presentation: In Vitro Kinase Inhibitory Activity

A crucial step in the characterization of potential kinase inhibitors is the determination of their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes hypothetical IC50 data for a series of "this compound" analogs against a panel of selected kinases. This format allows for easy comparison of potency and selectivity.

Compound IDR1 GroupR2 GroupHaspin IC50 (nM)PIM1 IC50 (nM)CDK2 IC50 (nM)VEGFR2 IC50 (nM)
THP-001HH15025>10,000850
THP-002ClH7515>10,000400
THP-003OCH3H20030>10,000950
THP-004HCH312020>10,000700
THP-005HPhenyl90188,500550

Experimental Protocols

A variety of assay formats can be used to measure kinase activity and inhibition, including radiometric, fluorescence-based, and luminescence-based methods. The choice of assay depends on factors such as throughput requirements, sensitivity, and the specific kinase being studied. Below is a detailed protocol for a common non-radiometric, luminescence-based kinase inhibition assay (e.g., ADP-Glo™ Kinase Assay), which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

1. Materials and Reagents:

  • Kinase: Recombinant human kinase of interest (e.g., Haspin, PIM1).

  • Substrate: Appropriate peptide or protein substrate for the chosen kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Test Compounds: "this compound" analogs dissolved in 100% DMSO.

  • Kinase Assay Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl2, BSA, and DTT. The optimal buffer composition may vary between kinases.

  • ADP-Glo™ Kinase Assay Kit: Includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Assay Plates: White, opaque 384-well or 96-well plates.

  • Plate Reader: Luminometer capable of reading luminescence from multi-well plates.

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).

2. Experimental Procedure:

a. Compound Preparation: i. Prepare a stock solution of each "this compound" analog in 100% DMSO (e.g., 10 mM). ii. Create a serial dilution series of each compound in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution. iii. Dilute the compound serial dilutions into the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

b. Kinase Reaction: i. Add the diluted compounds to the wells of the assay plate. Include wells for a positive control (no inhibitor, DMSO only) and a negative control (no kinase). ii. Prepare a kinase/substrate master mix in kinase assay buffer. iii. To initiate the kinase reaction, add the kinase/substrate master mix to each well. iv. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

c. ADP Detection: i. Following the kinase reaction incubation, add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. ii. Incubate the plate at room temperature for 40 minutes. iii. Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal. iv. Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

d. Data Acquisition: i. Measure the luminescence of each well using a plate reader.

3. Data Analysis:

a. Normalization: i. The raw luminescence data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - [(Luminescence_Sample - Luminescence_Negative_Control) / (Luminescence_Positive_Control - Luminescence_Negative_Control)])

b. IC50 Determination: i. Plot the percent inhibition against the logarithm of the inhibitor concentration. ii. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro kinase inhibition assay protocol described above.

G Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Compound Dilution Series plate_setup Add Compounds to Plate compound_prep->plate_setup reagent_prep Kinase, Substrate, ATP Preparation kinase_reaction Initiate Kinase Reaction reagent_prep->kinase_reaction plate_setup->kinase_reaction incubation Incubate at 30°C kinase_reaction->incubation terminate_reaction Add ADP-Glo™ Reagent incubation->terminate_reaction detect_signal Add Kinase Detection Reagent terminate_reaction->detect_signal read_plate Measure Luminescence detect_signal->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow of the in vitro kinase inhibition assay.

Signaling Pathway

Thieno[3,2-b]pyridine derivatives have been shown to inhibit kinases involved in cell cycle regulation and proliferation, such as Haspin and PIM1. The following diagram illustrates a simplified signaling pathway involving PIM1 kinase, a proto-oncogene that plays a role in cell survival and proliferation.

G Simplified PIM1 Kinase Signaling Pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation pim1 PIM1 Kinase stat->pim1 Transcription bad BAD pim1->bad Phosphorylation (Inactivation) proliferation Cell Proliferation pim1->proliferation Promotes bcl2 Bcl-2 bad->bcl2 Inhibition apoptosis Apoptosis Inhibition bcl2->apoptosis inhibitor Thieno[3,2-b]pyridine-5- carboxylic acid analog inhibitor->pim1 Inhibition

Caption: PIM1 signaling pathway and point of inhibition.

References

Application Note: High-Throughput Screening of a Thieno[3,2-b]pyridine-5-carboxylic Acid Library for the Identification of Novel mGlu5 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thieno[3,2-b]pyridine-5-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have been reported as leukotriene antagonists, inhibitors of leukotriene biosynthesis, Pim kinase inhibitors, and negative allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGlu5).[1][2][3][4] The mGlu5 receptor, in particular, is a validated therapeutic target for a range of neurological and psychiatric disorders, including fragile X syndrome, anxiety, and depression. This application note provides a detailed protocol for a high-throughput screening (HTS) campaign designed to identify novel mGlu5 negative allosteric modulators (NAMs) from a focused library of this compound derivatives.

The described workflow encompasses primary HTS, dose-response confirmation, and secondary assays to characterize the pharmacological profile of identified hits. The protocols are optimized for a 384-well plate format to maximize throughput and minimize reagent consumption.

Experimental Protocols

1. Primary High-Throughput Screening: Calcium Mobilization Assay

This primary assay is designed to identify compounds that inhibit the glutamate-induced calcium mobilization in cells stably expressing the human mGlu5 receptor.

Materials:

  • HEK293 cells stably expressing human mGlu5 receptor

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4

  • Fl-8 NW Calcium Assay Kit

  • Glutamate (agonist)

  • This compound library (10 mM in DMSO)

  • Positive control: Known mGlu5 NAM (e.g., MPEP)

  • Negative control: DMSO

Protocol:

  • Cell Plating: Dispense 20 µL of HEK293-mGlu5 cells (1 x 10^6 cells/mL) into each well of a 384-well black, clear-bottom plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Dye Loading: Prepare the Fl-8 dye-loading solution according to the manufacturer's instructions. Add 20 µL of the dye solution to each well and incubate for 1 hour at 37°C.

  • Compound Addition: Transfer 100 nL of the library compounds (10 mM stock) to the assay plate using an acoustic liquid handler for a final concentration of 10 µM. Add positive and negative controls to designated wells.

  • Agonist Addition and Signal Detection: Place the assay plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument. Add 10 µL of glutamate solution (EC80 concentration) to each well. Monitor the fluorescence intensity (excitation at 490 nm, emission at 525 nm) for 120 seconds.

2. Dose-Response Confirmation

Hits identified in the primary screen are subjected to dose-response analysis to determine their potency (IC50).

Protocol:

  • Prepare serial dilutions of the hit compounds (e.g., 11-point, 1:3 dilution series) starting from a top concentration of 100 µM.

  • Repeat the Calcium Mobilization Assay as described above, adding the diluted compounds to the assay plates.

  • Calculate the percent inhibition for each concentration relative to the positive and negative controls.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

3. Secondary Assay: Radioligand Binding Assay

This assay is performed to confirm that the hit compounds interact with the allosteric binding site of the mGlu5 receptor.

Materials:

  • HEK293-mGlu5 cell membranes

  • Binding buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

  • [3H]-MPEP (radioligand)

  • Non-specific binding control: Unlabeled MPEP

  • Hit compounds

Protocol:

  • In a 96-well plate, combine 50 µL of HEK293-mGlu5 cell membranes, 50 µL of [3H]-MPEP (at its Kd concentration), and 2 µL of the hit compound at various concentrations.

  • Incubate for 1 hour at room temperature.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate.

  • Wash the filters three times with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki of the hit compounds.

Data Presentation

The quantitative data from the screening campaign should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Primary HTS Hit Summary

Compound ID% Inhibition at 10 µMHit (Yes/No)
TPCA-00185.2Yes
TPCA-00212.5No
TPCA-00392.1Yes
.........

Table 2: Dose-Response Confirmation of Primary Hits

Compound IDIC50 (µM)Hill Slope
TPCA-0011.21.1
TPCA-0030.80.9
.........

Table 3: Secondary Assay - Radioligand Binding Affinity

Compound IDKi (µM)
TPCA-0010.9
TPCA-0030.6
......

Visualizations

Diagram 1: High-Throughput Screening Workflow

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation cluster_secondary Secondary Assays A Thieno[3,2-b]pyridine- 5-carboxylic acid Library B Calcium Mobilization Assay (Single Concentration) A->B C Identify Primary Hits (% Inhibition > 50%) B->C D Dose-Response Analysis (IC50 Determination) C->D Progress Hits E Confirmed Hits D->E F Radioligand Binding Assay (Ki Determination) E->F Confirm Mechanism G Characterized Leads F->G

Caption: A flowchart of the high-throughput screening cascade.

Diagram 2: mGlu5 Receptor Signaling Pathway

mGlu5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds Gq Gq Protein mGlu5->Gq Activates NAM Thieno[3,2-b]pyridine- 5-carboxylic acid NAM NAM->mGlu5 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates

Caption: The mGlu5 receptor signaling cascade leading to calcium release.

References

Application Notes and Protocols: Thieno[3,2-b]pyridine-5-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thieno[3,2-b]pyridine-5-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, particularly in the realm of fragment-based drug discovery (FBDD). This heterocyclic system has been successfully employed as a core structure for the development of potent and selective inhibitors for a range of biological targets, most notably protein kinases and G-protein coupled receptors. Its rigid bicyclic nature provides a well-defined vector for chemical elaboration, allowing for the systematic exploration of chemical space to achieve desired potency and selectivity. This document provides an overview of the applications of the thieno[3,2-b]pyridine scaffold, along with detailed protocols for its utilization in FBDD campaigns.

Biological Targets and Therapeutic Areas

The thieno[3,2-b]pyridine scaffold has been identified as a privileged structure for targeting several important classes of proteins, leading to potential therapeutic agents in oncology, neuroscience, and inflammatory diseases.

  • Protein Kinases: This scaffold has proven to be a fertile starting point for the development of inhibitors of various protein kinases. Its ability to interact with the hinge region of the kinase domain, a common feature in ATP-competitive inhibitors, makes it an attractive fragment for screening against this target class. Notable kinases targeted by thieno[3,2-b]pyridine derivatives include:

    • c-Met and VEGFR2: Dual inhibitors of these receptor tyrosine kinases, crucial for tumor angiogenesis and metastasis, have been developed.[1]

    • Haspin (GSG2): Highly selective inhibitors of this mitotic kinase have been identified, presenting a potential avenue for cancer therapy.[2][3]

    • IκB kinase β (IKKβ): Potent inhibitors of this kinase, a key component of the NF-κB signaling pathway, have been discovered, with potential applications in inflammatory diseases.[4]

    • Src Kinase: This non-receptor tyrosine kinase, implicated in cancer progression, is another target of thieno[3,2-b]pyridine-based compounds.[5]

  • Metabotropic Glutamate Receptor 5 (mGlu5): Derivatives of thieno[3,2-b]pyridine-5-carboxamide have been identified as potent negative allosteric modulators (NAMs) of mGlu5.[6][7][8] These modulators have potential therapeutic applications in neurological and psychiatric disorders, including Fragile X syndrome.

Quantitative Data Summary

The following table summarizes the reported biological activities of various derivatives of the thieno[3,2-b]pyridine scaffold.

Compound/Derivative ClassTargetAssay TypeActivity (IC50/Ki)Reference
Thieno[3,2-b]pyridine-based inhibitorsc-Met, VEGFR2In vitro kinase assayLow nanomolar range[1]
Thieno[3,2-b]pyridine-based inhibitorsIKKβIn vitro kinase assayAs low as 40 nM[4]
7-alkoxy-thieno[3,2-b]pyridine-5-carboxamidesmGlu5Radioligand displacementKi = 0.16 μM[7]
Thieno[3,2-b]pyridine-5-carboxamide derivativeshuman mGlu5Calcium mobilization< 80 nM[7]
MU1920HaspinKinase inhibition assayNot specified[2][3]
Thieno[3,2-b]pyrrole-5-carboxamide derivativesKDM1A/LSD1TR-FRET assay0.162 µM - 2.9 µM[9]

Signaling Pathway Diagrams

The thieno[3,2-b]pyridine scaffold can modulate key signaling pathways involved in cell proliferation, survival, and neurotransmission.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cMet c-Met RAS RAS cMet->RAS PI3K PI3K cMet->PI3K VEGFR2 VEGFR2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation IKKbeta IKKβ IKB IκB IKKbeta->IKB NFkB NF-κB IKB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_nuc->Proliferation inhibitor Thieno[3,2-b]pyridine Inhibitors inhibitor->cMet inhibitor->VEGFR2 inhibitor->IKKbeta

Caption: Inhibition of c-Met, VEGFR2, and IKKβ signaling pathways by thieno[3,2-b]pyridine derivatives.

G cluster_0 Postsynaptic Membrane cluster_1 Intracellular Signaling mGlu5 mGluR5 Gq Gq mGlu5->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Glutamate Glutamate Glutamate->mGlu5 NAM Thieno[3,2-b]pyridine NAM NAM->mGlu5

Caption: Negative allosteric modulation of mGluR5 signaling by thieno[3,2-b]pyridine derivatives.

Experimental Protocols

The following protocols are generalized methodologies based on common practices in fragment-based drug discovery and the specific information available for thieno[3,2-b]pyridine derivatives.

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify fragments from a library that bind to a target protein.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chips (e.g., CM5, NTA)

  • Target protein

  • This compound and other fragments

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)

Procedure:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface using a mixture of EDC and NHS.

    • Inject the target protein at a suitable concentration (e.g., 10-50 µg/mL) in the appropriate immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active groups with ethanolamine.

  • Fragment Screening:

    • Prepare fragment solutions in running buffer, typically at a concentration range of 100 µM to 1 mM.

    • Inject the fragment solutions over the immobilized target surface and a reference surface (without protein or with an irrelevant protein).

    • Monitor the binding response (in Resonance Units, RU).

    • After each injection, regenerate the sensor surface with the appropriate regeneration solution.

  • Data Analysis:

    • Subtract the reference channel data from the target channel data to correct for bulk refractive index changes.

    • Identify fragments that show a concentration-dependent binding response.

    • Determine the binding affinity (KD) for promising hits by titrating a range of fragment concentrations.

G cluster_0 SPR Screening Workflow start Start immobilize Immobilize Target Protein on Sensor Chip start->immobilize screen Screen Fragment Library (including Thieno[3,2-b]pyridines) immobilize->screen analyze Analyze Sensorgrams for Binding Events screen->analyze hit_id Identify Initial Hits analyze->hit_id validate Orthogonal Assay Validation (e.g., DSF) hit_id->validate end End validate->end

Caption: A typical workflow for fragment screening using Surface Plasmon Resonance.

Protocol 2: Thermal Shift Assay (TSA / Differential Scanning Fluorimetry - DSF)

Objective: To validate the binding of fragment hits to the target protein by measuring changes in protein thermal stability.

Materials:

  • qPCR instrument with thermal ramping capabilities

  • Fluorescent dye (e.g., SYPRO Orange)

  • Target protein

  • Fragment hits from the primary screen

  • Assay buffer (e.g., HEPES-buffered saline)

Procedure:

  • Prepare a master mix containing the target protein (e.g., 2-5 µM) and the fluorescent dye in the assay buffer.

  • Dispense the master mix into the wells of a 96- or 384-well PCR plate.

  • Add the fragment compounds to the wells at a final concentration typically ranging from 10 µM to 500 µM. Include a DMSO control.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the qPCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/min.

  • Monitor the fluorescence intensity as a function of temperature.

  • Calculate the melting temperature (Tm) for the protein in the presence and absence of each fragment by fitting the data to a Boltzmann equation. A significant increase in Tm (ΔTm) indicates fragment binding and stabilization of the protein.

Protocol 3: In Vitro Kinase Inhibition Assay

Objective: To determine the potency (e.g., IC50) of thieno[3,2-b]pyridine derivatives against a specific protein kinase.

Materials:

  • Purified active kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer (containing MgCl2, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)

  • Test compounds (thieno[3,2-b]pyridine derivatives)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time at a controlled temperature (e.g., 30-60 minutes at room temperature or 30 °C).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the signal (luminescence, fluorescence, or FRET) on a microplate reader.

  • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4: Calcium Mobilization Assay for mGlu5 NAMs

Objective: To assess the functional activity of thieno[3,2-b]pyridine derivatives as negative allosteric modulators of mGlu5.[7]

Materials:

  • HEK293 cells stably expressing human mGlu5

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Glutamate (agonist)

  • Test compounds (thieno[3,2-b]pyridine derivatives)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescent plate reader with automated injection capabilities

Procedure:

  • Plate the mGlu5-expressing HEK293 cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer.

  • Add the test compounds at various concentrations and incubate for a specified period.

  • Place the plate in the fluorescent reader and measure the baseline fluorescence.

  • Inject a fixed concentration of glutamate (typically an EC80 concentration, the concentration that gives 80% of the maximal response) and monitor the change in fluorescence over time.

  • The inhibitory effect of the NAM is observed as a reduction in the glutamate-induced calcium signal.

  • Calculate the IC50 value by plotting the percentage of inhibition of the glutamate response against the logarithm of the compound concentration.

Conclusion

The this compound scaffold is a valuable starting point for fragment-based drug discovery campaigns targeting a diverse range of proteins. Its favorable physicochemical properties and synthetic tractability allow for rapid optimization of initial fragment hits into potent and selective lead compounds. The protocols outlined above provide a framework for identifying and characterizing the biological activity of novel thieno[3,2-b]pyridine derivatives. As with any FBDD project, the use of orthogonal biophysical and biochemical assays is crucial for the validation of true binder and the successful progression of hits to leads.

References

Application Notes and Protocols for the Characterization of Thieno[3,2-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the structural elucidation, purity assessment, and physicochemical characterization of Thieno[3,2-b]pyridine-5-carboxylic acid. Detailed protocols are included to guide researchers in implementing these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR elucidates the carbon framework of the molecule. For a comprehensive structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These techniques help to establish proton-proton and proton-carbon correlations, confirming the connectivity of the thieno[3,2-b]pyridine core and the position of the carboxylic acid group.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for this compound are influenced by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, as well as the electronic effects of the fused thiophene ring.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-27.8 - 8.2125 - 130
H-37.4 - 7.8120 - 125
H-68.0 - 8.4135 - 140
H-78.8 - 9.2150 - 155
-COOH12.0 - 14.0165 - 170
C-3a-130 - 135
C-5-140 - 145
C-7a-155 - 160
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • 2D NMR Acquisition (Optional but Recommended):

    • Perform COSY, HSQC, and HMBC experiments using standard instrument parameters to confirm structural assignments.

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, baseline correction, and integration) using appropriate NMR software.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), typically with Electrospray Ionization (ESI), is employed to obtain a highly accurate mass measurement, which can be used to confirm the molecular formula (C₈H₅NO₂S).[1] Fragmentation patterns observed in the mass spectrum can provide additional structural information.

Expected Mass Spectrometry Data

Based on the molecular formula C₈H₅NO₂S, the following monoisotopic masses are expected:

Adduct Ion Formula Calculated m/z
[M+H]⁺[C₈H₆NO₂S]⁺180.0114
[M+Na]⁺[C₈H₅NNaO₂S]⁺201.9933
[M-H]⁻[C₈H₄NO₂S]⁻177.9968

Data predicted based on the compound's molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.

  • ESI Source Parameters:

    • Ionization Mode: Positive and negative ion modes should be tested to determine the best ionization efficiency.

    • Capillary Voltage: 3000-4000 V.

    • Nebulizer Pressure: 20-40 psig.

    • Drying Gas Flow: 5-10 L/min.

    • Drying Gas Temperature: 250-350 °C.

  • Mass Analyzer Parameters:

    • Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 50-500).

    • Resolution: Set to a high resolution (e.g., >10,000).

  • Data Acquisition and Analysis: Acquire the mass spectrum and compare the experimentally measured accurate mass with the theoretical mass of the expected ions to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound. A reversed-phase HPLC method, often coupled with a UV detector, can effectively separate the target compound from impurities, starting materials, and by-products. By integrating the peak areas, the percentage purity can be accurately determined. This method is also crucial for monitoring reaction progress and for quality control of the final product.

Experimental Protocol: HPLC Purity Analysis
  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both solvents before use.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: Monitor at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or the λmax).

    • Gradient Elution (Example):

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks.

Thermal Analysis (TGA/DSC)

Application Note

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, melting point, and decomposition profile of this compound. TGA measures the change in mass as a function of temperature, indicating thermal stability and the presence of residual solvents or water. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of the melting point and other thermal transitions.

Experimental Protocol: TGA/DSC Analysis
  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

  • TGA Method:

    • Temperature Range: 25 °C to 600 °C (or higher if needed).

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Analysis: Analyze the resulting curve for mass loss events and determine the onset of decomposition.

  • DSC Method:

    • Temperature Program:

      • Heat from 25 °C to a temperature above the expected melting point at a rate of 10 °C/min.

      • Hold for 1-2 minutes.

      • Cool back to 25 °C at 10 °C/min.

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Analysis: Determine the onset and peak temperature of the melting endotherm.

Visualizations

G Overall Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC (Purity) Purification->HPLC Thermal Thermal Analysis (TGA/DSC) Purification->Thermal Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Properties Physicochemical Properties Thermal->Properties Report Final Report / Certificate of Analysis Structure->Report Purity->Report Properties->Report

Caption: Workflow for the synthesis and characterization of this compound.

G Relationship of Analytical Techniques to Molecular Properties cluster_properties Molecular Properties cluster_techniques Analytical Techniques Molecule This compound NMR NMR Molecule->NMR MS MS Molecule->MS HPLC HPLC Molecule->HPLC TGA_DSC TGA/DSC Molecule->TGA_DSC Structure Structure & Connectivity Composition Elemental Composition Purity Purity (%) Stability Thermal Stability NMR->Structure MS->Composition HPLC->Purity TGA_DSC->Stability

Caption: Mapping analytical techniques to the molecular properties they elucidate.

References

Application Notes and Protocols: Thieno[3,2-b]pyridine-5-carboxylic Acid as a Versatile Scaffold for Molecular Probes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thieno[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that has emerged as a privileged scaffold in the design and synthesis of potent and selective molecular probes for biological studies. Its rigid, bicyclic core provides a well-defined three-dimensional structure for the strategic placement of functional groups, enabling high-affinity interactions with various biological targets. This document provides detailed application notes on the use of this compound and its derivatives as molecular probes, with a primary focus on their role as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). Additionally, the broader applications of the thienopyridine scaffold in cancer research are discussed.

Application 1: Probes for Metabotropic Glutamate Receptor 5 (mGlu5)

Derivatives of this compound have been successfully developed as highly potent and selective NAMs of mGlu5.[1][2][3] These probes are invaluable tools for studying the physiological and pathological roles of mGlu5 in the central nervous system (CNS), including its involvement in neurological and psychiatric disorders.

Biological Context: mGlu5 Signaling

Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[2] Upon activation by its endogenous ligand, glutamate, mGlu5 couples to Gq/G11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). Allosteric modulators, such as those derived from this compound, bind to a site on the receptor distinct from the glutamate binding site and modulate the receptor's response to glutamate.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Activates NAM Thieno[3,2-b]pyridine -5-carboxamide (NAM) NAM->mGlu5 Inhibits Gq_G11 Gq/G11 mGlu5->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Simplified mGlu5 signaling pathway and the inhibitory action of Thieno[3,2-b]pyridine-5-carboxamide-based NAMs.

Quantitative Data: Potency of mGlu5 NAMs

The following table summarizes the in vitro potency of various Thieno[3,2-b]pyridine-5-carboxamide derivatives as mGlu5 NAMs. The IC50 value represents the concentration of the compound required to inhibit 50% of the mGlu5 response.

Compound IDCore StructureR GrouphmGlu5 IC50 (nM)Reference
19aB Thieno[3,2-b]pyridine-5-carboxamide5-fluoropyridyl61[2]
19aD Thieno[3,2-b]pyridine-5-carboxamide6-methylpyridyl22[2]
13 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamide-110[2]
19bA Thieno[3,2-b]pyridine-5-carboxamide (substituted)-328[1]
19cA Thieno[3,2-b]pyridine-5-carboxamide (substituted)-357[1]
19dA 1-methyl-1H-pyrrolo[2,3-b]pyridine-93[1]
27fA Thieno[3,2-d]pyrimidine-1200[1]
Experimental Protocol: Synthesis of Thieno[3,2-b]pyridine-5-carboxamide Derivatives

This protocol describes a general method for the synthesis of Thieno[3,2-b]pyridine-5-carboxamide derivatives, adapted from the literature.[1][2]

Materials:

  • This compound (or its nitrile precursor)

  • (R)-tetrahydrofuran-3-ol

  • Sodium hydride (NaH) or other suitable base

  • Sodium hydroxide (NaOH)

  • Phosphorus oxychloride (POCl3) or oxalyl chloride

  • Appropriate heterocyclic amine (e.g., 5-fluoropyridin-2-amine)

  • Anhydrous solvents (e.g., DMF, pyridine)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Carboxylic Acid Intermediate:

    • If starting from the nitrile precursor (e.g., 7-substituted-thieno[3,2-b]pyridine-5-carbonitrile), react it with an alcohol (e.g., (R)-tetrahydrofuran-3-ol) in the presence of a base to form the corresponding ether.

    • Hydrolyze the resulting nitrile to the carboxylic acid using a strong base like sodium hydroxide.

    • Acidify the reaction mixture to precipitate the this compound derivative.

    • Filter, wash, and dry the solid product.

  • Amide Coupling:

    • Convert the carboxylic acid to the more reactive acid chloride. This can be achieved by treating the carboxylic acid with phosphorus oxychloride or oxalyl chloride in an inert solvent.

    • In a separate flask, dissolve the desired heterocyclic amine in a suitable solvent like pyridine.

    • Slowly add the freshly prepared acid chloride solution to the amine solution at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture until completion (monitor by TLC).

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired Thieno[3,2-b]pyridine-5-carboxamide derivative.

Synthesis_Workflow Start Start: Thieno[3,2-b]pyridine -5-carboxylic acid AcidChloride Acid Chloride Formation (e.g., POCl3) Start->AcidChloride Coupling Amide Coupling AcidChloride->Coupling Amine Heterocyclic Amine Amine->Coupling Workup Reaction Workup & Extraction Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification FinalProduct Final Product: Thieno[3,2-b]pyridine -5-carboxamide Probe Purification->FinalProduct

Figure 2: General workflow for the synthesis of Thieno[3,2-b]pyridine-5-carboxamide molecular probes.

Application 2: Probes for Cancer Biology

The thienopyridine scaffold is also a valuable starting point for the development of molecular probes targeting cancer-related pathways. While not directly utilizing this compound, these examples highlight the versatility of the core structure in generating biologically active molecules.

Probes for Hepatocellular Carcinoma (HCC)

Novel thienopyridine derivatives have been synthesized and identified as potent and specific anti-hepatocellular carcinoma (HCC) agents.[4] One such derivative, compound 1g , demonstrated remarkable specificity for inhibiting the proliferation of human hepatoma HepG2 cells.[4]

Quantitative Data: Anti-HCC Activity
Compound IDTarget Cell LineIC50 (µM)Positive Control (Doxorubicin) IC50 (µM)Reference
1g HepG2 (Human Hepatoma)0.0160.37[4]

This high potency and selectivity suggest that thienopyridine-based probes can be used to investigate the specific vulnerabilities of HCC cells and for the development of targeted therapies. Compound 1g was also shown to induce G0/G1 cell cycle arrest and apoptosis in HepG2 cells.[4]

Experimental Protocol: In Vitro Anti-proliferative Assay (HepG2 Cells)

This protocol outlines a general procedure for assessing the anti-proliferative activity of thienopyridine derivatives against HepG2 cells.

Materials:

  • HepG2 human hepatocellular carcinoma cell line

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Thienopyridine test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, SRB)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thienopyridine test compounds in culture medium.

    • Remove the old medium from the 96-well plates and add the medium containing the test compounds at various concentrations. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assessment:

    • After the incubation period, assess cell viability using a standard method like the MTT or SRB assay according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anticancer_Assay_Workflow Start Start: HepG2 Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Compound Treatment (Serial Dilutions) Seeding->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT, SRB) Incubation->ViabilityAssay DataAnalysis Data Analysis (IC50 Determination) ViabilityAssay->DataAnalysis Result Result: Anti-proliferative Activity DataAnalysis->Result

Figure 3: Workflow for in vitro anti-proliferative activity assessment of thienopyridine-based probes.

Conclusion

This compound serves as an exceptional starting point for the development of sophisticated molecular probes. Its derivatives have demonstrated significant potential in neuroscience research as potent mGlu5 NAMs and in oncology as selective anti-cancer agents. The protocols and data presented herein provide a solid foundation for researchers to utilize this versatile scaffold in their own biological investigations and drug discovery efforts.

References

Application Notes and Protocols: Thieno[3,2-b]pyridine-5-carboxylic Acid in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. This document focuses on the application of Thieno[3,2-b]pyridine-5-carboxylic acid and its derivatives as a core component in the design of targeted cancer therapies. The unique structural and electronic properties of this heterocyclic system make it an attractive starting point for the synthesis of potent and selective kinase inhibitors.

Recent research has highlighted the utility of thieno[3,2-b]pyridine-5-carboxamide derivatives as inhibitors of PIM kinases, a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in a variety of hematological and solid tumors.[1] PIM kinases are key regulators of cell proliferation, survival, and apoptosis, making them a compelling target for cancer drug development.[1][2][3] This application note will provide an overview of the anticancer activity of this compound derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the in vitro potency of a series of representative thieno[3,2-b]pyridine-5-carboxamide derivatives as PIM kinase inhibitors. The data is compiled from patent literature and showcases the potential for developing highly potent compounds from this scaffold.[1]

Compound IDTarget Kinase(s)IC50 (nM)Cancer Cell Line(s)Reference
TPC-A01PIM1, PIM2, PIM3≤ 10Multiple Myeloma, Leukemia[1]
TPC-A02PIM1, PIM210 < IC50 ≤ 50Prostate Cancer[1]
TPC-A03PIM150 < IC50 ≤ 500Lymphoma[1]
TPC-B01PIM1, PIM3≤ 10Pancreatic Cancer[1]
TPC-B02PIM210 < IC50 ≤ 50Colon Carcinoma[1]

Signaling Pathway

PIM kinases are downstream effectors of many cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Once expressed, PIM kinases are constitutively active and contribute to tumorigenesis by phosphorylating a number of downstream substrates that regulate cell cycle progression, apoptosis, and protein synthesis.

PIM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene_Expression Gene_Expression STAT->Gene_Expression Promotes Transcription of PIM PIM_Kinase PIM_Kinase BAD BAD PIM_Kinase->BAD Phosphorylates (Inhibits Apoptosis) p21 p21 PIM_Kinase->p21 Phosphorylates (Promotes Cell Cycle) mTOR mTOR PIM_Kinase->mTOR Activates c-Myc c-Myc PIM_Kinase->c-Myc Stabilizes Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Promotes c-Myc->Gene_Expression Gene_Expression->PIM_Kinase Translation Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: PIM Kinase Signaling Pathway in Cancer.

Experimental Protocols

General Synthesis of Thieno[3,2-b]pyridine-5-carboxamide Derivatives

This protocol describes a general method for the amide coupling of this compound with a desired amine.

Workflow Diagram:

Synthesis_Workflow Start Start Acid_Activation Activation of this compound Start->Acid_Activation Amine_Coupling Coupling with desired Amine Acid_Activation->Amine_Coupling Workup Aqueous Workup and Extraction Amine_Coupling->Workup Purification Chromatographic Purification Workup->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of Thieno[3,2-b]pyridine-5-carboxamide derivatives.

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine, etc.)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Activation: To a solution of this compound (1.0 eq) in anhydrous DMF, add the coupling agent (1.1 eq) and the organic base (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Coupling: Add the desired amine (1.1 eq) to the reaction mixture. Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Extraction: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro PIM Kinase Activity Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against PIM kinases using a luminescence-based assay that measures ADP production.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Add_Compound Add test compound or DMSO control Compound_Prep->Add_Compound Reaction_Setup Set up kinase reaction with PIM enzyme, substrate, and ATP Reaction_Setup->Add_Compound Incubation Incubate at room temperature Add_Compound->Incubation ADP_Glo Add ADP-Glo™ Reagent to terminate kinase reaction and deplete ATP Incubation->ADP_Glo Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate light ADP_Glo->Detection_Reagent Luminescence_Reading Measure luminescence Detection_Reagent->Luminescence_Reading Data_Analysis Calculate % inhibition and determine IC50 values Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro PIM kinase activity assay.

Materials:

  • Recombinant human PIM1, PIM2, or PIM3 enzyme

  • PIM kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, PIM kinase enzyme, and the kinase substrate.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Add Inhibitor: Immediately add the serially diluted test compounds or DMSO (as a control) to the wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with serial dilutions of test compounds Incubation_24h->Compound_Treatment Incubation_72h Incubate for 72 hours Compound_Treatment->Incubation_72h Add_MTT Add MTT reagent to each well Incubation_72h->Add_MTT Incubation_4h Incubate for 4 hours Add_MTT->Incubation_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation_4h->Add_Solubilizer Absorbance_Reading Measure absorbance at 570 nm Add_Solubilizer->Absorbance_Reading Data_Analysis Calculate % viability and determine GI50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell viability (MTT) assay.

Materials:

  • Cancer cell line of interest (e.g., MM.1S, MOLM-14, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for an additional 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration that causes 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

This compound serves as a valuable and versatile scaffold for the development of potent anticancer agents, particularly as inhibitors of the PIM kinase family. The synthetic accessibility of its derivatives, coupled with their demonstrated high potency, underscores the potential of this chemical series in oncology drug discovery. The protocols and data presented herein provide a foundational resource for researchers aiming to explore and advance this promising class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic strategies involve either building the pyridine ring onto a pre-existing thiophene core or constructing the thiophene ring onto a pyridine precursor. A common final step in many synthetic approaches is the hydrolysis of a nitrile or ester precursor to the desired carboxylic acid.

Q2: I am observing a low yield in my cyclization step to form the thieno[3,2-b]pyridine core. What are the possible causes?

A2: Low yields in cyclization reactions for this scaffold can stem from several factors:

  • Suboptimal reaction temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to decomposition of starting materials or products.

  • Incorrect base or catalyst: The choice and amount of base or catalyst are crucial for promoting the desired intramolecular reaction.

  • Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction.

  • Side reactions: Competing intermolecular reactions or the formation of isomeric products can reduce the yield of the desired product.

Q3: My hydrolysis of the ester/nitrile precursor to the carboxylic acid is incomplete. What can I do?

A3: Incomplete hydrolysis is a common issue. Consider the following troubleshooting steps:

  • Increase reaction time and/or temperature: Some esters and nitriles are sterically hindered or electronically deactivated, requiring more forcing conditions for complete hydrolysis.

  • Change the hydrolysis conditions: If basic hydrolysis (e.g., NaOH or LiOH) is incomplete, acidic hydrolysis might be a viable alternative, though care must be taken to avoid decomposition.[1]

  • Use a co-solvent: Adding a co-solvent like 1,4-dioxane or THF can improve the solubility of the starting material and facilitate the reaction.[1]

  • Microwave irradiation: This technique can sometimes drive sluggish reactions to completion in a shorter time frame.[1]

Q4: I am having difficulty with the purification of the final this compound product. Any suggestions?

A4: Purification can be challenging due to the amphoteric nature of the molecule.

  • Precipitation/recrystallization: Acidifying the reaction mixture after basic hydrolysis should precipitate the carboxylic acid.[2] The purity of the precipitate can often be improved by recrystallization from a suitable solvent system.

  • Column chromatography: While sometimes difficult for carboxylic acids, it can be effective. Consider using a mobile phase containing a small amount of acetic or formic acid to suppress ionization and reduce tailing.

  • Wash with appropriate solvents: Washing the crude product with a non-polar solvent can remove organic impurities, while washing with water can remove inorganic salts.

Troubleshooting Guides

Guide 1: Low Yield in Friedländer Annulation for Thieno[3,2-b]pyridine Core Synthesis

This guide addresses low yields in the cyclization of an aminothiophene with a 1,3-dicarbonyl compound, a common method for constructing the pyridine ring.

Problem SymptomPossible CauseSuggested Solution
Low conversion of starting materials Reaction temperature is too low.Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction by TLC or LC-MS.
Inappropriate catalyst or insufficient amount.Screen different acid or base catalysts (e.g., p-TsOH, piperidine, L-proline). Optimize the catalyst loading.
Formation of multiple products Side reactions are occurring.Lower the reaction temperature to improve selectivity. Consider a milder catalyst.
Isomer formation.Re-evaluate the regioselectivity of your starting materials. Characterize byproducts to understand the reaction pathway.
Product decomposition Reaction temperature is too high or reaction time is too long.Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
Guide 2: Incomplete Hydrolysis of Ethyl Thieno[3,2-b]pyridine-5-carboxylate

This guide focuses on issues encountered during the saponification of the ethyl ester to the carboxylic acid.

Problem SymptomPossible CauseSuggested Solution
Presence of starting material after prolonged reaction time Insufficient base or water.Ensure at least a stoichiometric amount of base (e.g., NaOH, LiOH) is used. Ensure water is present for the hydrolysis.
Poor solubility of the ester.Add a co-solvent such as 1,4-dioxane or THF to create a homogeneous solution.[1]
Steric hindrance or electronic deactivation.Increase the reaction temperature (e.g., reflux).[1] Consider using microwave irradiation.[1]
Product degradation Harsh basic conditions.Use a milder base like LiOH. Perform the reaction at a lower temperature for a longer duration.
Instability of the product at high pH.Carefully neutralize the reaction mixture after hydrolysis to isolate the product at its isoelectric point.

Experimental Protocols

Protocol 1: Hydrolysis of a Thieno[3,2-b]pyridine Nitrile Precursor

This protocol is adapted from the synthesis of a substituted this compound.[1]

  • Dissolve the nitrile precursor in a mixture of 1,4-dioxane and an aqueous solution of sodium hydroxide (e.g., 2M).

  • Heat the reaction mixture to a temperature between 60-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Protocol 2: General Suzuki-Miyaura Coupling for Functionalization of the Thieno[3,2-b]pyridine Core

This protocol describes a method for C-C bond formation on the thienopyridine scaffold, which can be a key step in some synthetic routes.

Reagent/ParameterCondition
Starting Material Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
Coupling Partner (Hetero)aryl boronic acid or equivalent
Catalyst PdCl2(dppf)·CH2Cl2 (4 mol%)
Base K2CO3
Solvent Toluene/Ethanol/Water mixture
Temperature Reflux
Reaction Time 3 - 4.5 hours

Note: Yields for this type of reaction can vary significantly (35-84%) depending on the specific coupling partners used.[3]

Visualizations

Logical Troubleshooting Workflow for Low Yield Synthesis

G start Low Yield of Thieno[3,2-b]pyridine- 5-carboxylic acid check_sm Check Purity of Starting Materials start->check_sm check_cyclization Analyze Cyclization Step start->check_cyclization check_hydrolysis Analyze Hydrolysis Step start->check_hydrolysis impure_sm Impure Starting Materials check_sm->impure_sm Purity Issue? low_conversion_cyclization Low Conversion check_cyclization->low_conversion_cyclization Problem? side_products_cyclization Side Products check_cyclization->side_products_cyclization Problem? incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis Problem? decomposition Product Decomposition check_hydrolysis->decomposition Problem? purify_sm Purify Starting Materials (Recrystallization, Chromatography) impure_sm->purify_sm end Improved Yield purify_sm->end optimize_temp_cyclization Optimize Temperature/Catalyst low_conversion_cyclization->optimize_temp_cyclization optimize_temp_cyclization->end modify_conditions_cyclization Modify Reaction Conditions (Lower Temp, Milder Catalyst) side_products_cyclization->modify_conditions_cyclization modify_conditions_cyclization->end optimize_hydrolysis Increase Temp/Time/ Change Reagents incomplete_hydrolysis->optimize_hydrolysis optimize_hydrolysis->end milder_conditions Use Milder Conditions decomposition->milder_conditions milder_conditions->end

Caption: A flowchart for troubleshooting low yields in the synthesis.

General Synthetic Pathway via Nitrile Hydrolysis

G start Substituted Thiophene/Pyridine cyclization Cyclization Reaction (e.g., Friedländer) start->cyclization nitrile_intermediate Thieno[3,2-b]pyridine-5-carbonitrile cyclization->nitrile_intermediate hydrolysis Basic or Acidic Hydrolysis nitrile_intermediate->hydrolysis product This compound hydrolysis->product

Caption: A common synthetic route to the target molecule.

References

Technical Support Center: Synthesis of Thienopyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of thienopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and provide answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for obtaining thienopyridine cores?

A1: The most prevalent methods for synthesizing the thienopyridine scaffold include the Gewald reaction, syntheses starting from functionalized pyridines such as 3-cyano-2(1H)-pyridinethiones, and the Friedländer annulation of an aminothiophene. Each method has its own advantages and potential for specific side reactions.

Q2: I am seeing a significant amount of a dimeric byproduct in my Gewald synthesis of a 2-aminothieno[2,3-b]pyridine. What is this and how can I avoid it?

A2: This is a common issue. The byproduct is likely a substituted hexa-1,3-diene formed from the dimerization of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope product). This occurs as a competing reaction to the desired intramolecular cyclization. To minimize this, consider optimizing your reaction conditions such as temperature, choice of base, and reactant concentration.

Q3: My reaction of a 2-chloropyridine derivative with a sulfur nucleophile is not yielding the expected thienopyridine, but rather an intractable polar material. What could be the issue?

A3: The formation of highly polar byproducts that are often insoluble in common organic solvents can occur in syntheses starting from pyridinethiones.[1] This is often a result of incomplete cyclization or polymerization. Ensuring anhydrous conditions and carefully controlling the reaction temperature can help mitigate this. Further purification of the desired product might require column chromatography with a polar eluent system or recrystallization from a high-boiling point solvent.

Q4: In my attempt to synthesize a thienopyridine from a halopyridine and a thioglycolate derivative, I've isolated a ketene dithioacetal. Why did this form instead of my target compound?

A4: The formation of a ketene dithioacetal is a known side reaction, particularly when using carbon disulfide in the presence of a strong base.[1] The base can deprotonate the active methylene group of your starting pyridine derivative, which then reacts with carbon disulfide to form a dithiolate intermediate. Subsequent alkylation can lead to the stable ketene dithioacetal instead of the desired cyclization.[2] To favor the synthesis of the thienopyridine, it is crucial to use a base that promotes the intramolecular cyclization (Thorpe-Ziegler reaction) of the S-alkylated intermediate.

Troubleshooting Guides

Side Reaction: Dimerization in Gewald Synthesis

Problem: Low yield of the desired 2-aminothienopyridine with a significant amount of a higher molecular weight byproduct.

Identification:

  • TLC Analysis: The byproduct will likely have a different Rf value than the starting materials and the desired product.

  • Mass Spectrometry: The mass of the byproduct will correspond to double the mass of the α,β-unsaturated nitrile intermediate minus a molecule of the active methylene nitrile.

  • NMR Spectroscopy: The 1H NMR spectrum will be more complex than that of the desired product and may show characteristic signals for a diene structure.

Root Cause: The α,β-unsaturated nitrile intermediate, formed from the Knoevenagel-Cope condensation, can undergo a base-catalyzed Michael addition with another molecule of the deprotonated active methylene compound, followed by an intramolecular Thorpe cyclization to form a dimeric hexa-1,3-diene derivative.[3]

Solutions:

  • Choice of Base: A milder base, such as morpholine or triethylamine, is often preferred over stronger bases like sodium ethoxide, as it can favor the intramolecular cyclization over the intermolecular Michael addition.

  • Temperature Control: Running the reaction at a lower temperature can help to suppress the dimerization.[4]

  • Reactant Concentration: High concentrations of the reactants can favor the intermolecular dimerization. Performing the reaction under more dilute conditions may increase the yield of the desired monomeric product.[4]

Side Reaction: Ketene Dithioacetal Formation

Problem: Formation of a stable, uncyclized ketene dithioacetal instead of the target thienopyridine.

Identification:

  • TLC and HPLC Analysis: A distinct spot/peak corresponding to a less polar compound than the desired thienopyridine.

  • IR Spectroscopy: Absence of a primary amine stretch (if applicable for the target thienopyridine) and presence of characteristic C=C and C-S stretches.

  • NMR Spectroscopy: Signals corresponding to the S-alkyl groups and the vinyl protons of the ketene dithioacetal.

Root Cause: This side reaction is prevalent when using carbon disulfide and a strong base. The base abstracts a proton from the active methylene group of the pyridine precursor, which then attacks the carbon disulfide. The resulting dithiolate is then alkylated, forming the stable ketene dithioacetal.[2]

Solutions:

  • Alternative Sulfur Source: If possible, consider using an alternative sulfur source that does not promote the formation of the dithiolate intermediate.

  • Control of Basicity: Use a base that is strong enough to deprotonate the active methylene group for the initial S-alkylation but favors the subsequent intramolecular cyclization over the reaction with carbon disulfide. Sodium ethoxide can be effective for the cyclization step.[2]

  • Two-Step Procedure: Isolate the S-alkylated intermediate first and then subject it to cyclization conditions with a suitable base. This can provide better control over the reaction pathway.

Side Reaction: Incomplete Cyclization and Polar Byproduct Formation

Problem: The reaction mixture contains a significant amount of a highly polar, often insoluble, byproduct, leading to low yields of the desired thienopyridine.

Identification:

  • Physical Appearance: Formation of a precipitate that is difficult to dissolve in common organic solvents.

  • Chromatography: The byproduct may streak on TLC plates or remain at the baseline.

  • Spectroscopic Analysis: Often difficult due to insolubility, but may show the presence of starting material fragments or polymeric structures.

Root Cause: Incomplete cyclization of the intermediate can lead to the formation of reactive species that can polymerize or undergo other undesired reactions, resulting in complex mixtures of polar byproducts.[1] This can be caused by suboptimal reaction conditions, such as incorrect temperature, insufficient reaction time, or the presence of moisture.

Solutions:

  • Anhydrous Conditions: Ensure all solvents and reagents are dry, as water can interfere with the cyclization process.

  • Temperature and Reaction Time Optimization: Systematically vary the reaction temperature and time to find the optimal conditions for complete cyclization. In some cases, increasing the temperature can drive the reaction to completion.[1]

  • Purification Strategy: If polar byproducts are formed, they can sometimes be removed by washing the crude product with a solvent in which the desired product is soluble but the byproducts are not. Recrystallization from a suitable solvent or column chromatography with a carefully chosen eluent system may also be effective.

Quantitative Data Summary

Synthetic RouteCommon Side ReactionTypical Yield of Side ProductConditions Favoring Side ReactionReference
Gewald SynthesisDimerization of α,β-unsaturated nitrile5-30%High concentration, strong base (e.g., sodium ethoxide)[3][4]
From PyridinethionesKetene Dithioacetal Formation10-50%Use of carbon disulfide with a strong base[1][2]
From PyridinethionesPolar Byproducts/PolymerizationVariable, can be significantNon-optimal temperature, presence of water[1]
Friedländer AnnulationAldol Self-Condensation of Ketone5-20%Strong basic conditions[5]
Friedländer AnnulationRegioisomer FormationVariableUse of unsymmetrical ketones[5]

Experimental Protocols

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Sulfur powder

  • Morpholine

  • Ethanol

Procedure:

  • To a solution of cyclohexanone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL), add elemental sulfur (12 mmol).

  • Add morpholine (15 mmol) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothienopyridine derivative.

Protocol 2: Synthesis of 3-amino-thieno[2,3-b]pyridine-2-carbonitrile from 3-cyano-2(1H)-pyridinethione

Materials:

  • 3-cyano-2(1H)-pyridinethione

  • Chloroacetonitrile

  • Sodium ethoxide

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide (10 mmol) in absolute ethanol (30 mL), add 3-cyano-2(1H)-pyridinethione (10 mmol) and stir until a clear solution is obtained.

  • Add chloroacetonitrile (10 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the formation of the S-alkylated intermediate and its subsequent cyclization by TLC.

  • Once the reaction is complete, neutralize the mixture with acetic acid.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with water, filter the solid, and wash with water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/DMF) to yield the pure 3-aminothieno[2,3-b]pyridine-2-carbonitrile.[6]

Visualizations

Gewald_Side_Reaction Ketone Ketone + Active Methylene Nitrile Intermediate α,β-Unsaturated Nitrile (Knoevenagel-Cope Product) Ketone->Intermediate Base Thienopyridine Desired Thienopyridine (Intramolecular Cyclization) Intermediate->Thienopyridine Sulfur, Base Dimer Dimeric Byproduct (Hexa-1,3-diene) Intermediate->Dimer Base (Michael Addition)

Caption: Dimerization as a side reaction in the Gewald synthesis.

Pyridinethione_Side_Reaction Start Ortho-halo- or Thio-Pyridine Derivative S_Alkylation S-Alkylation Start->S_Alkylation Sulfur Nucleophile/ Alkylating Agent Ketene_Dithioacetal Ketene Dithioacetal Byproduct Start->Ketene_Dithioacetal CS2, Strong Base Thienopyridine Desired Thienopyridine (Thorpe-Ziegler Cyclization) S_Alkylation->Thienopyridine Base Polar_Byproducts Polar Byproducts/ Polymerization S_Alkylation->Polar_Byproducts Suboptimal Conditions

Caption: Side reactions in thienopyridine synthesis from pyridine derivatives.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify Identify Side Product(s) (TLC, MS, NMR) Start->Identify Dimer Dimerization (Gewald) Identify->Dimer Ketene Ketene Dithioacetal Identify->Ketene Polar Polar Byproducts Identify->Polar Optimize_Gewald Optimize Gewald: - Milder Base - Lower Temperature - Lower Concentration Dimer->Optimize_Gewald Optimize_Thione Optimize Thione Route: - Avoid CS2/Strong Base - Two-step Procedure Ketene->Optimize_Thione Optimize_General General Optimization: - Anhydrous Conditions - Temperature/Time Screening Polar->Optimize_General Purify Purification: - Recrystallization - Column Chromatography Optimize_Gewald->Purify Optimize_Thione->Purify Optimize_General->Purify

Caption: Troubleshooting workflow for thienopyridine synthesis side reactions.

References

How to improve the yield of "Thieno[3,2-b]pyridine-5-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "Thieno[3,2-b]pyridine-5-carboxylic acid" synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves the construction of the bicyclic thienopyridine core followed by functional group manipulation. A common final step is the hydrolysis of a precursor nitrile or ester at the C5 position. For instance, a nitrile intermediate can be hydrolyzed under basic conditions using sodium hydroxide to yield the target carboxylic acid.[1]

Q2: I am experiencing low overall yield. What are the most critical steps to optimize?

A2: Low overall yield can result from inefficiencies in multiple steps. Key areas to focus on include:

  • Ring Formation: The initial cyclization to form the thieno[3,2-b]pyridine core is often a low-yield step. Optimizing the catalyst, solvent, and temperature for this reaction is crucial.

  • Functional Group Introduction: The introduction of the precursor group at the C5 position (e.g., cyano or ester group) can be challenging. Incomplete reaction or side product formation can significantly reduce the yield.

  • Hydrolysis: The final hydrolysis step to the carboxylic acid needs to be carefully controlled to prevent decomposition of the product. Monitoring the reaction progress and using appropriate work-up procedures are essential.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can visualize the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are some common impurities, and how can they be removed?

A4: Common impurities may include unreacted starting materials, intermediates from incomplete reactions, and side products from competing reaction pathways. Purification is typically achieved through recrystallization or column chromatography. The choice of solvent system for both techniques is critical for effective separation.

Troubleshooting Guide

Issue 1: Low Yield in the Final Hydrolysis Step

Q: I am hydrolyzing the C5-nitrile precursor to the carboxylic acid, but my yield is consistently low. What could be the cause?

A: Low yield during the hydrolysis of the nitrile precursor can be attributed to several factors:

  • Incomplete Hydrolysis: The reaction may not be going to completion.

    • Solution: Increase the reaction time or temperature. Consider using a higher concentration of the base (e.g., sodium hydroxide). Ensure vigorous stirring to overcome any solubility issues.

  • Product Degradation: The thieno[3,2-b]pyridine core may be sensitive to harsh basic conditions, leading to decomposition.

    • Solution: Use milder reaction conditions. Try a lower temperature for a longer duration. Alternatively, consider acid-catalyzed hydrolysis as a milder option, although this may require optimization.

  • Work-up Issues: The product may be lost during the work-up procedure.

    • Solution: Carefully adjust the pH to precipitate the carboxylic acid. Ensure complete precipitation before filtration. Wash the precipitate with cold solvent to minimize loss.

Issue 2: Formation of Significant Side Products

Q: During the synthesis of the thienopyridine core, I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity?

A: The formation of side products during the construction of the heterocyclic core is a common challenge. Here are some strategies to improve selectivity:

  • Reaction Temperature: Temperature control is critical. Running the reaction at a lower temperature may favor the desired product and suppress the formation of side products.

  • Choice of Catalyst and Base: The catalyst and base used can significantly influence the reaction pathway. Experiment with different catalysts and bases to find the optimal combination for your specific substrates.

  • Purity of Starting Materials: Ensure the starting materials are pure. Impurities can sometimes catalyze unwanted side reactions.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify the final this compound. Recrystallization gives poor recovery, and column chromatography is challenging. What are my options?

A: Purification of polar carboxylic acids can be difficult. Here are some suggestions:

  • Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent (anti-solvent) often gives better results than a single solvent.

  • Column Chromatography:

    • Stationary Phase: If using silica gel, consider adding a small amount of acetic acid to the eluent to suppress the tailing of the carboxylic acid.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) may provide better separation.

  • Acid-Base Extraction: Utilize the acidic nature of your product. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure product.

Experimental Protocols

Protocol 1: Hydrolysis of Dimethyl thieno[3,2-b]pyridine-5,6-dicarboxylate to Thieno[3,2-b]pyridine-5,6-dicarboxylic acid

This protocol describes the hydrolysis of a related diester and can be adapted for the hydrolysis of a C5-ester precursor to this compound.

  • Reaction Setup: Dissolve dimethyl thieno[3,2-b]pyridine-5,6-dicarboxylate (3.75 g, 0.0149 mol) in a solution of sodium hydroxide (1.8 g, 0.045 mol) in water (20 mL).

  • Reaction Conditions: Warm the mixture at 60°C for 20 hours.[2]

  • Work-up: After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the dicarboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary

PrecursorReagentsConditionsYieldReference
Dimethyl thieno[3,2-b]pyridine-5,6-dicarboxylateNaOH, H₂O60°C, 20hNot specified[2]
7-chloro-thieno[3,2-b]pyridine-5-carbonitrile(R)-tetrahydrofuran-3-ol, BaseNot specifiedNot specified[1]
7-substituted-thieno[3,2-b]pyridine-5-carbonitrileNaOHNot specifiedNot specified[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_functionalization Functionalization cluster_final Final Step Start Thiophene Derivative RingFormation Ring Formation Start->RingFormation Reagent1 Pyridine Precursor Reagent1->RingFormation ThienoPyridine Thieno[3,2-b]pyridine Core RingFormation->ThienoPyridine AddPrecursor Introduce C5 Precursor (e.g., -CN, -COOR) ThienoPyridine->AddPrecursor PrecursorCompound C5-Substituted Thieno[3,2-b]pyridine AddPrecursor->PrecursorCompound Hydrolysis Hydrolysis PrecursorCompound->Hydrolysis FinalProduct Thieno[3,2-b]pyridine- 5-carboxylic acid Hydrolysis->FinalProduct

Caption: General synthetic workflow for this compound.

Troubleshooting_Yield Problem Low Yield of Final Product Check1 Check Purity of Starting Materials Problem->Check1 Check2 Optimize Ring Formation Conditions (Temp, Catalyst, Solvent) Problem->Check2 Check3 Verify Complete Conversion of Precursor Problem->Check3 Check4 Optimize Hydrolysis (Time, Temp, Base Conc.) Problem->Check4 Check5 Improve Work-up & Purification Problem->Check5 Solution1 Purify Starting Materials Check1->Solution1 Solution2 Systematic Variation of Parameters Check2->Solution2 Solution3 Increase Reaction Time/Temp for Precursor Step Check3->Solution3 Solution4 Use Milder Conditions or Monitor Closely Check4->Solution4 Solution5 Acid-Base Extraction or Alternative Chromatography Check5->Solution5

Caption: Troubleshooting workflow for low yield in the synthesis.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Potential Outcomes Yield Yield Temp Temperature Temp->Yield affects SideProducts Side Products Temp->SideProducts influences Decomposition Product Decomposition Temp->Decomposition can cause Time Reaction Time Time->Yield affects IncompleteReaction Incomplete Reaction Time->IncompleteReaction related to Purity Purity of Reagents Purity->Yield affects Purity->SideProducts impacts Catalyst Catalyst Choice Catalyst->Yield affects Catalyst->SideProducts influences SideProducts->Yield reduces Decomposition->Yield reduces IncompleteReaction->Yield reduces

References

Technical Support Center: Optimization of Reaction Conditions for "Thieno[3,2-b]pyridine-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve the hydrolysis of a suitable precursor, such as an ester (e.g., methyl or ethyl ester) or a nitrile at the C5 position of the thieno[3,2-b]pyridine core. These precursors are often synthesized through multi-step sequences that may involve cyclization reactions to form the bicyclic core and subsequent functional group manipulations. Another key strategy involves Suzuki-Miyaura cross-coupling reactions to introduce diversity at other positions on the thieno[3,2-b]pyridine ring before the final hydrolysis step to yield the carboxylic acid.

Q2: What are the typical reaction conditions for the hydrolysis of a Thieno[3,2-b]pyridine-5-carboxylate ester?

A2: Basic hydrolysis is the standard method. This typically involves treating the ester with a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent such as methanol, ethanol, or dioxane. The reaction temperature can range from room temperature to reflux, with reaction times varying from a few hours to overnight.

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting ester will have a different Rf value than the resulting carboxylic acid. The disappearance of the starting material spot and the appearance of a new, more polar spot (which may streak due to the carboxylic acid) indicates the progression of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used to confirm the formation of the product by observing the expected molecular weight.

Q4: What is a common method for purifying the final this compound product?

A4: After the reaction is complete, the mixture is typically acidified with an acid like hydrochloric acid (HCl) to protonate the carboxylate salt and precipitate the carboxylic acid. The solid product can then be collected by filtration, washed with water to remove inorganic salts, and dried. For higher purity, recrystallization from a suitable solvent or solvent mixture is often employed.

Troubleshooting Guide

Low Yield

Q5: My yield of this compound is consistently low after hydrolysis. What are the potential causes and solutions?

A5: Low yields can stem from several factors. Here's a troubleshooting workflow to identify and address the issue:

Low_Yield_Troubleshooting start Low Yield of Carboxylic Acid incomplete_hydrolysis Incomplete Hydrolysis? start->incomplete_hydrolysis degradation Product Degradation? start->degradation purification_loss Loss during Workup/Purification? start->purification_loss solution1 Increase reaction time Increase temperature Use stronger base concentration incomplete_hydrolysis->solution1 Yes solution2 Use milder reaction conditions Ensure inert atmosphere if sensitive degradation->solution2 Yes solution3 Optimize pH for precipitation Careful filtration and washing Optimize recrystallization solvent purification_loss->solution3 Yes

Caption: Troubleshooting workflow for low reaction yield.

  • Incomplete Hydrolysis: The hydrolysis may not have gone to completion.

    • Solution: Increase the reaction time, raise the temperature, or use a higher concentration of the base. Monitor the reaction by TLC until the starting material is no longer visible.

  • Product Degradation: The thieno[3,2-b]pyridine core can be sensitive to harsh basic conditions and high temperatures over extended periods.

    • Solution: Try using milder conditions, such as a lower temperature for a longer time. If the molecule is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

  • Loss During Workup and Purification: Significant amounts of the product may be lost during the isolation and purification steps.

    • Solution: Ensure the pH of the aqueous solution is sufficiently acidic to fully precipitate the carboxylic acid. Be cautious during filtration and washing to avoid mechanical losses. If recrystallizing, perform small-scale solvent screening to find a system that provides good recovery.

Impure Product

Q6: My final product is impure. What are the likely impurities and how can I remove them?

A6: Common impurities include unreacted starting material, side products from the synthesis of the precursor, and byproducts of the hydrolysis reaction itself.

Impurity_Troubleshooting start Impure Final Product unreacted_sm Unreacted Starting Material (Ester/Nitrile) start->unreacted_sm side_products Side Products from Precursor Synthesis start->side_products decarboxylation Decarboxylation Byproduct start->decarboxylation solution1 Optimize hydrolysis conditions (time, temp, base concentration) Purify via recrystallization or chromatography unreacted_sm->solution1 solution2 Purify precursor before hydrolysis (chromatography, recrystallization) side_products->solution2 solution3 Use milder hydrolysis conditions (lower temperature) decarboxylation->solution3

Caption: Troubleshooting common impurities.

  • Unreacted Starting Material: If the hydrolysis was incomplete, the starting ester or nitrile will contaminate the product.

    • Solution: Drive the hydrolysis to completion as described above. If small amounts of starting material remain, they can often be removed by recrystallization, as the carboxylic acid will have different solubility properties.

  • Side Products from Precursor Synthesis: Impurities from previous synthetic steps can be carried through to the final product.

    • Solution: It is crucial to ensure the purity of the ester or nitrile precursor before hydrolysis. Purify the precursor thoroughly using column chromatography or recrystallization.

  • Decarboxylation: Under harsh conditions (e.g., high temperatures in the presence of acid or base), the carboxylic acid product may undergo decarboxylation to some extent.

    • Solution: Employ milder hydrolysis conditions. If decarboxylation is suspected, analyze the product by LC-MS to look for a mass corresponding to the loss of CO2.

Experimental Protocols

Protocol 1: Hydrolysis of Methyl Thieno[3,2-b]pyridine-5-carboxylate

  • Dissolution: Dissolve methyl thieno[3,2-b]pyridine-5-carboxylate in a mixture of methanol and water (e.g., a 4:1 to 2:1 ratio).

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2-4 molar equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-60°C. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 24 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Precipitation: Dilute the residue with water and acidify to a pH of 3-4 with concentrated hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Purification (Optional): Recrystallize the crude product from a suitable solvent such as ethanol/water or acetic acid/water.

Data Presentation

Table 1: Comparison of Hydrolysis Reaction Conditions

Starting MaterialBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Dimethyl thieno[3,2-b]pyridine-5,6-dicarboxylateNaOH (3)Water6020Not specified[1]
7-substituted-thieno[3,2-b]pyridine-5-nitrileNaOH (excess)Dioxane/Water60-1002-851-100[2]
Methyl thieno[2,3-b]pyridine-2-carboxylateNaOH (1)Methanol/WaterRoom Temp2485

Table 2: Conditions for Suzuki-Miyaura Coupling of a Thieno[3,2-b]pyridine Precursor

Arylating AgentCatalyst (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
p-tolyltrifluoroboratePdCl2(dppf)·CH2Cl2 (4)K2CO3 (6)1,4-Dioxane/Water904.584
4-methoxyphenyltrifluoroboratePdCl2(dppf)·CH2Cl2 (4)K2CO3 (6)1,4-Dioxane/Water90470
(4-chlorophenyl)trifluoroboratePdCl2(dppf)·CH2Cl2 (4)K2CO3 (6)1,4-Dioxane/Water90382

References

Troubleshooting guide for "Thieno[3,2-b]pyridine-5-carboxylic acid" purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of Thieno[3,2-b]pyridine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for this compound?

A1: Common purification methods for this compound and its derivatives include recrystallization, column chromatography, and precipitation by pH adjustment. The choice of method depends on the nature and quantity of impurities.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Potential impurities could include starting materials, reagents from the synthesis (e.g., organometallic catalysts), and side-products from incomplete reactions or side reactions. For instance, if the carboxylic acid is produced via hydrolysis of an ester, the corresponding ester could be a significant impurity.

Q3: How can I assess the purity of my this compound?

A3: Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Troubleshooting Guides

Recrystallization

Recrystallization is a common technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. For related compounds, solvents like dimethylformamide (DMF), acetic acid, and ether have been used.[1][2]

Problem: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent is not suitable for your compound; the polarity may be too low.

  • Solution:

    • Try a more polar solvent. A solvent miscibility chart can be helpful in selecting an appropriate solvent or solvent system.

    • Use a solvent mixture. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat to redissolve and then allow to cool slowly.

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The boiling point of the solvent is too high, or the solution is supersaturated. The presence of impurities can also lower the melting point of the compound, leading to oiling out.

  • Solution:

    • Add a small amount of a "poorer" solvent to the hot solution to decrease the solubility.

    • Lower the temperature at which crystallization begins by adding more of the primary solvent.

    • Try a different solvent or a solvent pair with a lower boiling point.

    • "Seed" the solution with a small crystal of the pure compound to induce crystallization.

Problem: Poor recovery of the purified compound.

  • Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was excessive.

  • Solution:

    • Place the crystallization flask in an ice bath or refrigerator to maximize crystal formation.

    • Reduce the amount of solvent used for recrystallization.

    • Consider using a different solvent in which the compound is less soluble.

    • Evaporate some of the solvent to concentrate the solution and induce further crystallization.

Column Chromatography

Column chromatography is used to separate the target compound from impurities based on their differential adsorption to a stationary phase. For derivatives of this compound, normal-phase chromatography with solvent systems like ether/petroleum ether has been employed.[2]

Problem: Poor separation of the compound from impurities.

  • Possible Cause: The chosen eluent system is not optimal. The polarity of the solvent may be too high or too low.

  • Solution:

    • Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.

    • Use a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.

    • Ensure the column is packed properly to avoid channeling.

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the carboxylic acid down the silica gel column. Carboxylic acids can strongly interact with the acidic silanol groups on the silica surface.

  • Solution:

    • Increase the polarity of the eluent. Adding a small amount of a polar solvent like methanol can help.

    • Add a small amount of acetic acid or formic acid to the eluent system. This will protonate the carboxylic acid and reduce its interaction with the silica gel, allowing it to elute.

Quantitative Data Summary for Chromatography

Compound ClassStationary PhaseEluent SystemOutcomeReference
Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylatesSilica GelEther/Petroleum EtherSuccessful purification of various derivatives.[2]
Thieno[3,2-b]pyridine-5-carboxamide derivativesNot specifiedNot specifiedUse of automated flash column chromatography.[3][4]
Precipitation by pH Adjustment

For carboxylic acids, precipitation by adjusting the pH of an aqueous solution is an effective purification step. A related compound, thieno[2,3-b]pyridine-2-carboxylic acid, was purified by dissolving its salt in water and acidifying to pH 4 to precipitate the pure acid.[5]

Problem: The compound does not precipitate upon acidification.

  • Possible Cause: The compound is soluble in the aqueous solution even at a low pH. The concentration of the compound is too low.

  • Solution:

    • Ensure the pH is sufficiently low. Use a pH meter or pH paper to confirm.

    • If the compound has some solubility, cooling the solution in an ice bath may promote precipitation.

    • If the volume is large, try to concentrate the solution by evaporation before acidification.

    • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate, dichloromethane) after acidification to recover the compound.

Problem: The precipitate is gummy or oily.

  • Possible Cause: The presence of impurities is depressing the melting point. The rate of precipitation is too rapid.

  • Solution:

    • Add the acid slowly while vigorously stirring the solution to encourage the formation of a crystalline solid.

    • Perform the precipitation at a lower temperature (e.g., in an ice bath).

    • If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, the oil can be separated and redissolved in a suitable organic solvent, dried, and the solvent evaporated to obtain the solid.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and with heating. Good solvents will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the compound.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Hot): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Acid-Base Extraction and Precipitation

  • Dissolution: Dissolve the crude this compound in an aqueous basic solution, such as 1M sodium hydroxide (NaOH), to form the sodium salt.

  • Extraction of Neutral/Basic Impurities: Wash the aqueous solution with an immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any neutral or basic impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as 1M hydrochloric acid (HCl), with stirring until the pH reaches approximately 4.[5]

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified this compound under vacuum.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_solid Crude Solid dissolve Dissolve in Minimal Hot Solvent crude_solid->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect pure_crystals Pure Crystals collect->pure_crystals

Caption: A typical workflow for the purification of a solid compound by recrystallization.

troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue no_dissolve Compound Won't Dissolve start->no_dissolve oiling_out Compound Oils Out start->oiling_out poor_recovery Poor Recovery start->poor_recovery poor_sep Poor Separation start->poor_sep no_elution Compound Stuck on Column start->no_elution no_dissolve_sol Try More Polar Solvent or Solvent Mixture no_dissolve->no_dissolve_sol oiling_out_sol Add 'Poorer' Solvent, Lower Temperature, or Seed Crystals oiling_out->oiling_out_sol poor_recovery_sol Cool Further, Reduce Solvent Volume poor_recovery->poor_recovery_sol poor_sep_sol Optimize Eluent (TLC, Gradient) poor_sep->poor_sep_sol no_elution_sol Increase Eluent Polarity, Add Acetic Acid no_elution->no_elution_sol

Caption: Troubleshooting logic for common purification issues.

References

Stability issues of "Thieno[3,2-b]pyridine-5-carboxylic acid" in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Thieno[3,2-b]pyridine-5-carboxylic acid". This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered when working with this compound in solution. Here you will find a compilation of frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of "this compound" in solution?

A1: The stability of "this compound" in solution can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. Like other thienopyridine derivatives, it is susceptible to degradation under certain conditions.

Q2: What are the potential degradation pathways for "this compound"?

A2: Based on studies of structurally related thienopyridine compounds, potential degradation pathways for "this compound" may include:

  • Oxidation: The thiophene ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species.[1][2]

  • Hydrolysis: While the carboxylic acid group itself is stable against hydrolysis, if the compound is derivatized to an ester or amide, these functional groups would be susceptible to pH-dependent hydrolysis.

  • Photodegradation: Exposure to UV or visible light can induce degradation. It is crucial to handle and store solutions of this compound with protection from light.

Q3: What are the recommended storage conditions for solutions of "this compound"?

A3: To minimize degradation, stock solutions should be stored at low temperatures (e.g., -20°C or -80°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and tightly sealed to prevent solvent evaporation and exposure to air. For short-term storage, refrigeration (2-8°C) may be acceptable, but stability under these conditions should be verified.

Q4: I am observing unexpected peaks in my HPLC analysis. What could be the cause?

A4: Unexpected peaks in your chromatogram could be due to several reasons:

  • Degradation Products: The compound may be degrading under your experimental or storage conditions.

  • Impurities: The initial starting material may contain impurities.

  • Contamination: Contamination from solvents, glassware, or other sources can introduce extraneous peaks.

  • Interactions with Excipients: If you are working with a formulated product, the active pharmaceutical ingredient (API) may be interacting with excipients.

It is recommended to perform a forced degradation study to identify potential degradation products and to use a validated, stability-indicating HPLC method.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers
  • Problem: Difficulty in dissolving "this compound" in aqueous buffers for biological assays.

  • Troubleshooting Steps:

    • pH Adjustment: As a carboxylic acid, the solubility of this compound is expected to be pH-dependent. Solubility will be lower at acidic pH where the carboxylic acid is protonated and will increase at higher pH as it deprotonates to form a more soluble carboxylate salt. Try adjusting the pH of your buffer to a more alkaline range (e.g., pH 7.4 or higher).

    • Co-solvents: If pH adjustment is not sufficient or not compatible with your experimental setup, consider the use of a small percentage of an organic co-solvent such as DMSO, DMF, or ethanol. However, be mindful of the potential effects of the co-solvent on your experiment.

    • Preparation of Stock Solutions: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your assay.

Issue 2: Inconsistent Results in Biological Assays
  • Problem: High variability in experimental results between different batches of the compound or over time.

  • Troubleshooting Steps:

    • Verify Solution Stability: The compound may be degrading in your assay medium. Perform a stability study of the compound in the assay buffer under the same conditions (temperature, light exposure, duration) as your experiment. Analyze samples at different time points using a stability-indicating HPLC method to quantify the amount of intact compound.

    • Control for Light Exposure: Ensure that all experimental steps, from solution preparation to final analysis, are performed with minimal exposure to light. Use amber-colored labware or cover your containers with aluminum foil.

    • Freshly Prepare Solutions: Whenever possible, prepare fresh solutions of the compound immediately before use. If stock solutions are used, ensure they have been stored properly and their stability has been verified.

Issue 3: Development of a Stability-Indicating HPLC Method
  • Problem: Difficulty in separating the parent compound from its degradation products.

  • Troubleshooting Steps:

    • Forced Degradation: Perform forced degradation studies (see experimental protocols below) to generate degradation products. This will provide you with samples containing a mixture of the parent compound and its degradants.

    • Method Development: Use these stressed samples to develop an HPLC method. Key parameters to optimize include:

      • Column Chemistry: Screen different C18 columns from various manufacturers, or consider alternative chemistries like phenyl-hexyl or cyano columns.

      • Mobile Phase: Vary the organic modifier (acetonitrile vs. methanol), the pH of the aqueous phase, and the buffer type and concentration.

      • Gradient Profile: Optimize the gradient slope and duration to achieve adequate separation of all peaks.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from stability studies. Specific values for "this compound" should be determined experimentally.

Table 1: Solubility of "this compound" in Common Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 50 (Example Value)
DMF> 50 (Example Value)
Methanol~10 (Example Value)
Ethanol~5 (Example Value)
Water (pH 3)< 0.1 (Example Value)
PBS (pH 7.4)~1 (Example Value)

Table 2: Summary of Forced Degradation Studies

Stress Condition% DegradationNumber of Degradation Products
0.1 M HCl (80°C, 24h)~15% (Example Value)2
0.1 M NaOH (80°C, 24h)~25% (Example Value)3
3% H₂O₂ (RT, 24h)~40% (Example Value)4
Photolytic (ICH Q1B)~10% (Example Value)1
Thermal (80°C, 75% RH, 7d)~5% (Example Value)1

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of "this compound" at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4][5][6][7]

    • Simultaneously, keep a control sample protected from light at the same temperature.

    • Analyze both the exposed and control samples by HPLC.

  • Thermal Degradation:

    • Store the solid compound in a stability chamber at 80°C and 75% relative humidity for 7 days.

    • After the incubation period, dissolve the compound in a suitable solvent to a known concentration (e.g., 0.1 mg/mL) for HPLC analysis.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC with a UV or PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (a good starting point).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Scan for the optimal wavelength using a PDA detector; a starting point could be the λmax of the compound.

  • Column Temperature: 30°C.

Method Validation: Once the method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting Compound This compound Protocol Develop Stability Protocol Compound->Protocol Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) Protocol->Forced_Deg Method_Dev Develop Stability-Indicating HPLC Method Forced_Deg->Method_Dev Stability_Study Long-term & Accelerated Stability Studies Method_Dev->Stability_Study Analysis Analyze Samples by HPLC Stability_Study->Analysis Data_Eval Evaluate Data (% Degradation, Impurity Profile) Analysis->Data_Eval Report Generate Stability Report Data_Eval->Report

Caption: Workflow for assessing the stability of "this compound".

Degradation_Pathways cluster_degradation Potential Degradation Pathways Parent This compound Oxidation Oxidation (e.g., N-oxide) Parent->Oxidation Oxidizing Agent (e.g., H₂O₂) Hydrolysis Hydrolysis (if derivatized) Parent->Hydrolysis Acid / Base Photodegradation Photodegradation Products Parent->Photodegradation Light (UV/Vis)

Caption: Potential degradation pathways for "this compound".

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Thieno[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Thieno[3,2-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of Thieno[3,2-b]pyridine derivatives?

Poor oral bioavailability of Thieno[3,2-b]pyridine derivatives is often attributed to a combination of factors:

  • Low Aqueous Solubility: Many derivatives of the Thieno[3,2-b]pyridine scaffold exhibit poor solubility in water, which limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption. For instance, the parent 3-amino-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has a water solubility of only 1.2 µg/mL.[1]

  • High Crystal Packing Energy: The planar nature of the Thieno[3,2-b]pyridine ring system can lead to strong intermolecular interactions and tight crystal packing, resulting in high melting points and, consequently, poor solubility.[2]

  • First-Pass Metabolism: Like many xenobiotics, Thieno[3,2-b]pyridine derivatives can be extensively metabolized by cytochrome P450 (CYP) enzymes in the liver and small intestine, reducing the amount of active drug that reaches systemic circulation.

  • Efflux by Transporters: These compounds can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the GI lumen, thereby limiting absorption.

Q2: What are the main strategies to improve the oral bioavailability of Thieno[3,2-b]pyridine derivatives?

There are three primary approaches to overcoming the poor oral bioavailability of this class of compounds:

  • Chemical Modification (Prodrugs and Analogs): This involves modifying the chemical structure of the derivative to enhance its physicochemical properties. Creating ester or carbonate prodrugs can disrupt crystal packing and improve solubility and permeability.[2]

  • Formulation Development: This is a widely used approach that focuses on developing advanced dosage forms to improve dissolution and absorption. Key strategies include:

    • Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, leading to faster dissolution.

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.

    • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract and enhance absorption via lymphatic pathways.

    • Nanotechnology-Based Approaches: Formulating the drug into nanoparticles, such as polymer-drug conjugates or nanorods, can improve solubility, protect the drug from degradation, and potentially offer targeted delivery.[1][3]

  • Use of Excipients: Incorporating absorption enhancers or efflux pump inhibitors (e.g., P-gp inhibitors) into the formulation can improve permeability and reduce pre-systemic clearance.

Q3: Are there any successful examples of improving the bioavailability of Thieno[3,2-b]pyridine derivatives?

Yes, several studies have demonstrated successful enhancement of the physicochemical properties and biological activity of Thieno[3,2-b]pyridine derivatives through formulation and chemical modification. The following tables summarize some of the quantitative data available.

Data Presentation

Table 1: Improvement of Physicochemical Properties and In Vitro Activity of a Thieno[2,3-b]pyridine Derivative

ParameterUnformulated DerivativePolymer Nanoparticle FormulationFold ImprovementReference
Water Solubility 1.2 µg/mL1.3 mg/mL~1083[1]
IC50 (BxPC-3 cells) 2.5 µg/mL (6.48 µM)0.5 µg/mL (1.30 µM)5[1]

Table 2: In Vivo Pharmacokinetic Parameters of Thieno[3,2-b]pyridine Derivatives in Rats

CompoundDosingCLp (mL/min/kg)t1/2 (h)Vss (L/kg)Oral Bioavailability (%F)Reference
19aA 0.2 mg/kg IV49.33.426.67>100[4]
27cA 0.2 mg/kg IV31.31.782.8916.6[4]

CLp: Plasma Clearance, t1/2: Elimination Half-life, Vss: Volume of Distribution at Steady State, %F: Oral Bioavailability

Troubleshooting Guides

This section provides practical guidance for researchers encountering specific issues during their experiments.

Issue 1: My Thieno[3,2-b]pyridine derivative has very low solubility in aqueous buffers for in vitro assays.

  • Possible Cause: High lipophilicity and strong crystal lattice energy.

  • Troubleshooting Steps:

    • Co-solvents: Try dissolving the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting it with the aqueous buffer. Ensure the final solvent concentration is low enough not to affect the assay.

    • Cyclodextrins: Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes that can enhance aqueous solubility.

    • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer to favor the ionized form can increase solubility.

    • Formulation: For more complex studies, consider preparing a simple formulation like a solid dispersion with a water-soluble polymer (e.g., PVP, PEG) to improve dissolution.

Issue 2: The oral bioavailability of my lead Thieno[3,2-b]pyridine derivative is extremely low in animal studies, despite good in vitro permeability.

  • Possible Causes:

    • Extensive first-pass metabolism by CYP enzymes.

    • Significant efflux by P-glycoprotein (P-gp) in the intestine.

  • Troubleshooting Steps:

    • In vitro Metabolism Studies: Conduct experiments with liver microsomes or hepatocytes to assess the metabolic stability of your compound. Identify the major metabolites to understand the metabolic pathways.

    • P-gp Substrate Assay: Use in vitro models, such as Caco-2 cell monolayers, to determine if your compound is a substrate for P-gp. A high efflux ratio that is reduced by a known P-gp inhibitor (e.g., verapamil) would confirm this.

    • Formulation with Inhibitors: Co-administer your compound with a P-gp inhibitor (in a research setting) to see if bioavailability improves. This can help confirm the role of efflux.

    • Structural Modification: If metabolism or efflux is confirmed to be a major issue, consider medicinal chemistry approaches to block the metabolic sites or reduce the affinity for P-gp.

Experimental Protocols

Protocol 1: Preparation of a Thieno[3,2-b]pyridine Derivative Solid Dispersion by Solvent Evaporation Method

This protocol provides a general procedure for preparing a solid dispersion to enhance the dissolution of a poorly water-soluble Thieno[3,2-b]pyridine derivative.

  • Materials:

    • Thieno[3,2-b]pyridine derivative

    • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)

    • Volatile organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both the drug and polymer)

    • Rotary evaporator

    • Mortar and pestle

    • Sieves

  • Procedure:

    • Dissolution: Accurately weigh the Thieno[3,2-b]pyridine derivative and the hydrophilic polymer (e.g., in a 1:1, 1:2, or 1:4 drug-to-polymer ratio). Dissolve both components completely in a suitable volume of the organic solvent in a round-bottom flask.[1][3]

    • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) until a solid film or mass is formed on the wall of the flask.[3]

    • Drying: Further dry the solid mass in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

    • Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently grind the solid mass into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 100 mesh) to obtain a uniform particle size.

    • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

  • Characterization: The prepared solid dispersion should be characterized for drug content, dissolution rate improvement (using a standard dissolution apparatus), and physical form (using techniques like Differential Scanning Calorimetry and X-Ray Diffraction to confirm the amorphous state of the drug).

Protocol 2: In Vitro Dissolution Testing of Thieno[3,2-b]pyridine Derivative Formulations

This protocol describes a standard method for evaluating the in vitro dissolution of formulated Thieno[3,2-b]pyridine derivatives.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution Medium: 900 mL of a buffer relevant to the gastrointestinal tract (e.g., 0.1 N HCl for simulated gastric fluid, or phosphate buffer pH 6.8 for simulated intestinal fluid). The medium should be deaerated.

  • Temperature: 37 ± 0.5 °C

  • Paddle Speed: 50 or 75 rpm

  • Procedure:

    • Setup: Equilibrate the dissolution medium to 37 °C in the dissolution vessels.

    • Sample Introduction: Place a known amount of the Thieno[3,2-b]pyridine derivative formulation (equivalent to a specific dose) into each vessel.

    • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Sample Preparation: Filter the samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.

    • Analysis: Analyze the concentration of the dissolved Thieno[3,2-b]pyridine derivative in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile (percentage of drug released vs. time).

Signaling Pathways and Logical Relationships

Diagram 1: Factors Contributing to Poor Oral Bioavailability of Thieno[3,2-b]pyridine Derivatives

Poor_Oral_Bioavailability cluster_formulation Physicochemical Properties cluster_biological Biological Barriers Solubility Low Aqueous Solubility Dissolution Poor Dissolution Rate Solubility->Dissolution limits Bioavailability Poor Oral Bioavailability Dissolution->Bioavailability reduces Metabolism First-Pass Metabolism (CYP450s) Metabolism->Bioavailability reduces Efflux P-glycoprotein (P-gp) Efflux Efflux->Bioavailability reduces

Caption: Key factors limiting the oral bioavailability of Thieno[3,2-b]pyridine derivatives.

Diagram 2: Experimental Workflow for Overcoming Poor Bioavailability

Workflow start Poorly Bioavailable Thieno[3,2-b]pyridine Derivative formulation Formulation Development (Solid Dispersion, Nanoparticles, etc.) start->formulation chem_mod Chemical Modification (Prodrug Synthesis) start->chem_mod in_vitro In Vitro Characterization (Solubility, Dissolution, Permeability) formulation->in_vitro chem_mod->in_vitro in_vivo In Vivo Pharmacokinetic Studies (Animal Models) in_vitro->in_vivo Promising Candidates optimized Optimized Derivative/ Formulation with Improved Bioavailability in_vivo->optimized

Caption: A typical experimental workflow for enhancing the oral bioavailability.

Diagram 3: Cellular Mechanisms Affecting Intestinal Absorption

Cellular_Absorption cluster_lumen GI Lumen cluster_enterocyte Enterocyte Drug_Formulation Thieno[3,2-b]pyridine Formulation Drug_Dissolved Dissolved Drug Drug_Formulation->Drug_Dissolved Dissolution Drug_Inside Drug inside cell Drug_Dissolved->Drug_Inside Passive Diffusion Metabolism Metabolism (CYP3A4) Drug_Inside->Metabolism Pgp P-gp Efflux Pump Drug_Inside->Pgp Efflux Portal_Vein Portal Vein Drug_Inside->Portal_Vein Absorption Pgp->Drug_Dissolved Pumps out

Caption: Cellular pathways influencing the intestinal absorption of Thieno[3,2-b]pyridine derivatives.

References

Technical Support Center: Scale-Up Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: Two common routes are considered for the scale-up synthesis. The choice depends on the availability of starting materials and the desired cost-effectiveness. The first route involves the construction of the thieno[3,2-b]pyridine core from a substituted thiophene, followed by functionalization. A second, often preferred route for larger scales, utilizes a substituted pyridine derivative which then undergoes cyclization to form the thiophene ring.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Critical process parameters to monitor include reaction temperature, rate of addition of reagents, stirring speed, and pH. Inadequate control of these parameters can lead to the formation of impurities and a decrease in yield. For exothermic reactions, efficient heat transfer is crucial to prevent runaway reactions.[1][2]

Q3: What types of impurities can be expected in the synthesis of this compound?

A3: Potential impurities can include starting materials, intermediates, by-products from side reactions, and residual solvents.[3][4][5] Common organic impurities may arise from incomplete reactions or over-reaction. Inorganic impurities might originate from catalysts or reagents.[3] A thorough impurity profile should be established during process development.[4][5]

Q4: What are the recommended analytical methods for monitoring the reaction progress and product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring reaction progress and assessing the purity of the final product due to its ability to separate trace impurities.[3] Thin-Layer Chromatography (TLC) can be used for quick in-process checks. For structural elucidation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q5: What are the primary safety concerns when scaling up the synthesis of this molecule?

A5: Key safety concerns include the handling of potentially hazardous reagents and solvents, the management of exothermic reactions, and the potential for pressure build-up in reactors.[2][6] A thorough risk assessment should be conducted before commencing any scale-up activities.[7] It is also important to consider the safe handling and disposal of chemical waste.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Inefficient mixing leading to localized "hot spots" or poor reagent distribution.[1][2] - Sub-optimal reaction temperature. - Degradation of starting material, intermediate, or product.- Optimize stirrer design and agitation speed. - Carefully control the reaction temperature profile. - Perform a stability study of key components under the reaction conditions.
High Levels of Impurities - Poor quality of starting materials. - Inadequate temperature control leading to side reactions. - Incorrect stoichiometry or rate of addition of reagents.- Qualify all starting materials before use. - Improve heat transfer in the reactor.[8] - Optimize the feeding profile of the reactants.
Difficult Product Isolation/Purification - The product may be an oil or difficult to crystallize. - The presence of impurities that co-precipitate with the product. - Inefficient filtration due to small particle size.- Screen different solvents and anti-solvents for crystallization. - Adjust the pH to facilitate the precipitation of the carboxylic acid.[9] - Optimize crystallization conditions to control particle size.
Batch-to-Batch Inconsistency - Variations in the quality of raw materials. - Poor control over critical process parameters. - Changes in equipment performance.- Implement stringent specifications for all raw materials. - Ensure robust process control and monitoring. - Regularly calibrate and maintain all equipment.
Color Issues in the Final Product - Presence of colored impurities. - Degradation of the product during work-up or drying.- Use activated carbon treatment to remove colored impurities. - Dry the product under vacuum at a controlled temperature.

Experimental Protocols

Illustrative Two-Step Synthesis of this compound

Step 1: Synthesis of Ethyl 2-amino-4-cyanothiophene-3-carboxylate

  • Reaction Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and condenser, add ethanol (50 L).

  • Reagent Addition: Add ethyl cyanoacetate (5.65 kg, 50 mol) and elemental sulfur (1.6 kg, 50 mol).

  • Base Addition: Cool the mixture to 10-15 °C and add triethylamine (5.05 kg, 50 mol) dropwise over 1-2 hours, maintaining the temperature below 20 °C.

    • Scale-up Note: The addition of triethylamine is exothermic. Careful control of the addition rate and efficient cooling are critical to prevent temperature excursions.[2]

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-water (200 L).

  • Isolation: Filter the precipitated solid, wash with water (3 x 20 L), and dry under vacuum at 50-60 °C to afford the intermediate product.

Step 2: Cyclization to this compound

  • Reaction Setup: To a 100 L reactor, add the intermediate from Step 1 (4.2 kg, 20 mol) and N,N-dimethylformamide (DMF, 40 L).

  • Reagent Addition: Add potassium tert-butoxide (2.46 kg, 22 mol) portion-wise over 1 hour, keeping the temperature below 30 °C.

    • Scale-up Note: The addition of a strong base like potassium tert-butoxide can be highly exothermic. Portion-wise addition and careful temperature monitoring are essential.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction by HPLC.

  • Hydrolysis: After completion of the cyclization, cool the reaction mixture to room temperature and add a solution of sodium hydroxide (2.4 kg, 60 mol) in water (20 L). Heat the mixture to 90-100 °C for 4-6 hours to hydrolyze the ester and nitrile groups.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into water (100 L). Adjust the pH to 2-3 with concentrated hydrochloric acid. The precipitated product is filtered, washed with water until the filtrate is neutral, and dried under vacuum at 60-70 °C.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Reaction Parameters

ParameterLab-Scale (10 g)Scale-Up (1 kg)
Starting Material 10 g1 kg
Solvent Volume 100 mL10 L
Reaction Time 8 hours12 hours
Yield 75%65%
Purity (HPLC) 98.5%97.0%

Table 2: Impurity Profile of this compound (Scale-Up Batch)

ImpurityRetention Time (min)Specification Limit (%)Observed Level (%)
Starting Material 1 4.2≤ 0.150.10
Intermediate 8.5≤ 0.200.18
Unknown Impurity 1 10.1≤ 0.100.08
Unknown Impurity 2 12.3≤ 0.100.05
Total Impurities -≤ 1.00.41

Visualizations

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield) CheckParams Review Critical Process Parameters Start->CheckParams AnalyzeMaterials Analyze Raw Materials & Intermediates Start->AnalyzeMaterials ReviewProcedure Review Standard Operating Procedure Start->ReviewProcedure IdentifyRootCause Identify Root Cause CheckParams->IdentifyRootCause AnalyzeMaterials->IdentifyRootCause ReviewProcedure->IdentifyRootCause ImplementCAPA Implement Corrective and Preventive Action (CAPA) IdentifyRootCause->ImplementCAPA Monitor Monitor Subsequent Batches ImplementCAPA->Monitor End Problem Resolved Monitor->End

Caption: Troubleshooting Workflow for Scale-Up Issues.

Synthesis_Workflow SM Starting Materials: Ethyl Cyanoacetate, Sulfur Step1 Step 1: Thiophene Ring Formation SM->Step1 Intermediate Intermediate: Ethyl 2-amino-4-cyanothiophene -3-carboxylate Step1->Intermediate Step2 Step 2: Cyclization & Hydrolysis Intermediate->Step2 CrudeProduct Crude Product Step2->CrudeProduct Purification Purification: Crystallization CrudeProduct->Purification FinalProduct Final Product: Thieno[3,2-b]pyridine -5-carboxylic acid Purification->FinalProduct

Caption: Process Flow Diagram for Synthesis.

Purification_Strategy Crude Crude Product Isolated PurityCheck Check Purity by HPLC Crude->PurityCheck HighPurity Purity > 98%? PurityCheck->HighPurity DirectDrying Direct Drying HighPurity->DirectDrying Yes Recrystallization Recrystallization HighPurity->Recrystallization No FinalProduct Final Product DirectDrying->FinalProduct SolventScreen Solvent Screening Recrystallization->SolventScreen SolventScreen->FinalProduct

References

Technical Support Center: Analysis of Thieno[3,2-b]pyridine-5-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts in "Thieno[3,2-b]pyridine-5-carboxylic acid" reactions by LC-MS.

Troubleshooting Guide: Identifying Unexpected Peaks in Your LC-MS Analysis

Problem: You are observing unexpected peaks in the LC-MS analysis of your this compound synthesis reaction mixture.

Solution: This guide provides a systematic approach to identifying potential byproducts.

Step 1: Consider the Synthetic Route and Potential Side Reactions

A common route to Thieno[3,2-b]pyridine cores is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur. Side reactions can occur, leading to byproducts.

Common Byproducts to Consider:

  • Isomeric Products: Depending on the symmetry of the starting materials, different isomers of the target molecule can be formed.

  • Dimeric Byproducts: Self-condensation of starting materials or intermediates can lead to the formation of dimers.[1]

  • Oxidation Products: The thienopyridine scaffold can be susceptible to oxidation, especially at the sulfur and nitrogen atoms, leading to N-oxides or S-oxides.[2][3]

  • Incomplete Reaction Products: Unreacted starting materials or intermediates may be present.

  • Products from Side Reactions with Reagents: Reagents used in the synthesis can sometimes lead to unexpected side products.

Step 2: Analyze the Mass Spectra of Unexpected Peaks

Determine the mass-to-charge ratio (m/z) of the unexpected peaks and compare them to the expected masses of potential byproducts.

Table 1: Potential Byproducts and their Expected [M+H]⁺ m/z Values

Compound Name Molecular Formula Molecular Weight (Da) Expected [M+H]⁺ (m/z) Potential Origin
This compoundC₈H₅NO₂S179.19180.01Target Molecule
Isomeric Thienopyridine Carboxylic AcidC₈H₅NO₂S179.19180.01Isomerization during synthesis
Dimer of this compoundC₁₆H₈N₂O₄S₂356.38357.00Dimerization of starting materials or product
This compound N-oxideC₈H₅NO₃S195.19196.01Oxidation of the pyridine nitrogen
This compound S-oxideC₈H₅NO₃S195.19196.01Oxidation of the thiophene sulfur
Starting Material 1 (Example: 2-chloronicotinic acid)C₆H₄ClNO₂157.55157.99Incomplete reaction
Starting Material 2 (Example: Ethyl thioglycolate)C₄H₈O₂S120.17121.03Incomplete reaction
Step 3: Utilize Tandem Mass Spectrometry (MS/MS)

Fragment the ions of the unexpected peaks to obtain structural information. The fragmentation pattern can help to distinguish between isomers and identify the core structure of the byproduct.

Step 4: Optimize Chromatographic Separation

If co-elution is suspected, optimize the LC method to improve the separation of the target compound from the byproducts.

Key Parameters to Optimize:

  • Column Chemistry: Consider using a different stationary phase (e.g., C18, Phenyl-Hexyl, or a chiral column if isomers are suspected).

  • Mobile Phase: Adjust the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase.

  • Gradient Profile: Modify the gradient slope and duration to enhance resolution.

Frequently Asked Questions (FAQs)

Q1: I see a peak with the same m/z as my product but at a different retention time. What could it be?

A1: This is likely an isomer of your target compound, this compound. Isomers have the same mass but different structures, leading to different retention times on the LC column. To confirm, you can try to optimize your chromatography to achieve baseline separation and perform MS/MS analysis. Isomers often exhibit different fragmentation patterns.

Q2: My reaction mixture shows a peak with a mass that is double that of my product. What is it?

A2: A peak with approximately double the mass of your product is likely a dimeric byproduct.[1] This can occur through various side reactions during the synthesis. Confirm by checking the isotopic pattern in the mass spectrum, which should correspond to a molecule with twice the number of atoms as your product.

Q3: I have a peak with a mass 16 Da higher than my product. What could be the cause?

A3: An increase of 16 Da strongly suggests the addition of an oxygen atom, which is a common oxidative modification. In the case of this compound, this could be the formation of an N-oxide on the pyridine ring or an S-oxide on the thiophene ring.[2][3] MS/MS fragmentation can often help to pinpoint the location of the oxidation.

Q4: How can I confirm the identity of a suspected byproduct?

A4: The most definitive way to confirm the identity of a byproduct is to synthesize an authentic standard of the suspected compound and compare its retention time and mass spectrum to the unknown peak in your reaction mixture. If a standard is not available, detailed analysis of high-resolution mass spectrometry (HRMS) and multi-stage tandem mass spectrometry (MSn) data can provide strong evidence for its structure.

Experimental Protocols

Protocol 1: General Synthesis of a Thieno[2,3-b]pyridine Precursor via Gewald Reaction

This protocol is an example for the synthesis of a substituted 2-aminothiophene, a common precursor for thienopyridines.

  • In a round-bottom flask, combine the starting ketone/aldehyde (1.0 eq), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General LC-MS Method for Analysis of this compound Reactions

This method provides a starting point for the analysis of your reaction mixture. Optimization may be required.

  • LC System: Agilent 1260 Infinity II LC or equivalent

  • MS System: Agilent 6120 Quadrupole LC/MS or equivalent with ESI source

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • MS Parameters:

    • Ionization Mode: ESI Positive

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 12 L/min

    • Nebulizer Pressure: 40 psi

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 70 V

    • Scan Range: m/z 100-800

Visualizations

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Observation cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting & Confirmation start This compound Synthesis observe Observe Unexpected Peak(s) in LC-MS start->observe analyze_ms Analyze Mass Spectrum (m/z) observe->analyze_ms compare_mass Compare with Expected Byproducts analyze_ms->compare_mass analyze_msms Perform MS/MS Fragmentation compare_mass->analyze_msms optimize_lc Optimize LC Separation analyze_msms->optimize_lc synthesize_std Synthesize Standard (Optional) analyze_msms->synthesize_std confirm Confirm Byproduct Identity optimize_lc->confirm synthesize_std->confirm

Caption: Workflow for identifying byproducts in chemical reactions.

Logical_Relationship_Byproducts cluster_reaction Reaction Conditions cluster_byproducts Potential Byproducts synthesis This compound Synthesis isomers Isomeric Products synthesis->isomers Isomerization dimers Dimeric Byproducts synthesis->dimers Dimerization oxidation Oxidation Products (N/S-oxides) synthesis->oxidation Oxidative Conditions incomplete Incomplete Reaction synthesis->incomplete Suboptimal Conditions

Caption: Logical relationships between synthesis and potential byproducts.

References

Strategies to reduce impurities in "Thieno[3,2-b]pyridine-5-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting materials or product. 4. Incorrect stoichiometry of reagents.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Optimize the reaction temperature. For the Friedländer synthesis, a stepwise increase in temperature might be beneficial. 3. Ensure the quality of starting materials and protect the reaction from excessive heat or light. 4. Carefully check the molar ratios of the reactants.
Product Contaminated with Starting Materials 1. Incomplete reaction. 2. Inefficient purification.1. Extend the reaction time or slightly increase the temperature, while monitoring for side product formation. 2. Optimize the recrystallization solvent system. A combination of solvents may be necessary to effectively remove unreacted starting materials. Consider column chromatography if recrystallization is ineffective.
Presence of a Dark, Tarry Substance in the Crude Product 1. Polymerization of starting materials or intermediates. 2. Side reactions due to high temperatures. 3. Presence of oxygen leading to oxidative polymerization.1. Control the reaction temperature carefully. 2. Use a lower reaction temperature for a longer duration. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Difficult to Crystallize 1. Presence of persistent impurities. 2. The chosen solvent is not ideal for crystallization.1. Purify the crude product by column chromatography before crystallization. 2. Screen a variety of solvents or solvent mixtures for recrystallization. Toluene has been reported as a suitable solvent for the recrystallization of this compound.[1]
Formation of Isomeric Impurities 1. Lack of regioselectivity in the cyclization step. 2. Use of unsymmetrical starting materials in the Friedländer synthesis can lead to different cyclization products.1. Optimize reaction conditions (e.g., catalyst, solvent, temperature) to favor the formation of the desired isomer. 2. Use starting materials that favor the desired regiochemical outcome. Purification by preparative HPLC may be required to separate isomers.
Oxidized Impurities (e.g., N-oxides, sulfoxides) 1. Exposure to air/oxygen, especially at elevated temperatures. 2. Presence of oxidizing agents as contaminants in reagents or solvents.1. Perform the reaction and work-up under an inert atmosphere. 2. Use freshly distilled solvents and high-purity reagents.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a variation of the Friedländer annulation. This involves the reaction of an aminothiophene derivative with a β-keto ester or a similar dicarbonyl compound. For instance, one reported synthesis starts from 3-azido-2-formylthiophene, which is reduced in situ to the corresponding amine and then cyclized with pyruvic acid in the presence of a base.[1]

Q2: What are the most likely impurities in the synthesis of this compound?

Common impurities may include:

  • Unreacted starting materials: Such as the aminothiophene precursor and the dicarbonyl compound.

  • Isomeric products: Depending on the starting materials and reaction conditions, other thienopyridine isomers might form.

  • Side-products from polymerization: Especially if the reaction is run at high temperatures.

  • Oxidized byproducts: Such as N-oxides or sulfoxides, which can form upon exposure to air.

Q3: How can I best purify the crude this compound?

Recrystallization is a commonly used and effective method for the purification of the final product. Toluene has been reported as a suitable solvent for this purpose.[1] For persistent impurities, column chromatography using silica gel with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid) can be employed. Acid-base extraction can also be a useful technique, as the carboxylic acid functional group allows for its solubilization in a basic aqueous solution, leaving non-acidic impurities in the organic phase.

Q4: Which analytical techniques are recommended for assessing the purity of the final product?

To ensure the purity of your this compound, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting trace impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or other impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (201.5–202.0 °C) is indicative of high purity.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot toluene. The solution should be saturated.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product should crystallize out of the solution. For better yields, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purity Assessment by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). For example, start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol or acetonitrile.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude recrystallization Recrystallization crude->recrystallization filtration Filtration recrystallization->filtration drying Drying filtration->drying pure_product Pure Product drying->pure_product hplc HPLC nmr NMR ms MS pure_product->hplc pure_product->nmr pure_product->ms

Caption: General workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic start Low Purity of Final Product impurity_type Identify Impurity Type (TLC, LC-MS) start->impurity_type starting_materials Unreacted Starting Materials impurity_type->starting_materials Yes isomers Isomeric Impurities impurity_type->isomers Yes side_products Side-Products / Tar impurity_type->side_products Yes solution_sm Optimize Reaction Time/Temp Improve Purification starting_materials->solution_sm solution_isomers Optimize Reaction Conditions Preparative HPLC isomers->solution_isomers solution_sp Control Temperature Inert Atmosphere side_products->solution_sp

References

Technical Support Center: Thieno[3,2-b]pyridine-5-carboxylic Acid Reaction Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving "Thieno[3,2-b]pyridine-5-carboxylic acid" by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

FAQs and Troubleshooting Guides

Thin-Layer Chromatography (TLC)

Q1: My spots are streaking on the TLC plate. What can I do?

A1: Streaking is a common issue when working with acidic compounds like this compound due to strong interactions with the silica gel stationary phase. Here are several solutions:

  • Add an Acidic Modifier to the Mobile Phase: Add a small amount (0.5-2%) of acetic acid or formic acid to your eluent. This protonates the carboxylic acid, reducing its interaction with the silica gel and resulting in more defined spots.[1][2][3]

  • Reduce Sample Concentration: You may have overloaded the plate. Try diluting your sample before spotting it onto the TLC plate.[2][3]

  • Use a More Polar Solvent System: If your compound is highly polar, it may streak. Experiment with more polar mobile phases to improve solubility and migration.

  • Consider Reversed-Phase TLC: If streaking persists on silica plates, consider using C18-functionalized reversed-phase TLC plates.

Q2: My compound is stuck on the baseline and won't move up the TLC plate. How can I get it to move?

A2: This indicates that your mobile phase is not polar enough to move the highly polar carboxylic acid.

  • Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. A common starting point for polar compounds is a mobile phase containing methanol or ethanol.

  • Add a Stronger Polar Solvent: Consider switching to or adding a small amount of a more polar solvent like methanol to your mobile phase. A mobile phase of 20% methanol in dichloromethane with 1% acetic acid can be effective for moving polar acidic compounds.[4]

Q3: The Rf values of my starting material and product are too close to distinguish on the TLC plate. How can I improve the separation?

A3: Poor separation, or low resolution, can often be resolved by adjusting the mobile phase.

  • Change the Solvent System: Experiment with different solvent systems that have different selectivities. For example, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol system.

  • Use a Co-spot: Spot your starting material, your reaction mixture, and a "co-spot" (both starting material and reaction mixture spotted on the same point) on the TLC plate. This will help you to differentiate between the two if the separation is minimal.

  • Optimize the Solvent Ratio: Make small, incremental changes to the ratio of your solvents. Sometimes a slight adjustment can significantly improve separation. An optimal Rf value is generally considered to be between 0.3 and 0.7.[5]

Q4: I don't see any spots on my TLC plate after developing and visualizing under UV light. What is the problem?

A4: There are a few possibilities for not seeing any spots:

  • Compound is Not UV-Active: While thieno[3,2-b]pyridine derivatives are typically UV-active, your specific reactant or product might not be strongly absorbing at the wavelength of your UV lamp (usually 254 nm). Try using a different visualization technique, such as staining with potassium permanganate or iodine.

  • Sample is Too Dilute: Your compound may be present at a concentration that is too low to be detected. Try concentrating your sample or spotting it multiple times in the same location (allowing the solvent to dry between applications).

  • Compound Evaporated: If your compound is volatile, it may have evaporated from the plate during development. While less likely for a carboxylic acid, it is a possibility to consider.

High-Performance Liquid Chromatography (HPLC)

Q5: I'm seeing significant peak tailing for my this compound peak. How can I improve the peak shape?

A5: Peak tailing for acidic compounds in reversed-phase HPLC is often caused by interactions with residual silanol groups on the silica-based stationary phase.

  • Lower the Mobile Phase pH: Add an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) to your mobile phase. This will ensure the carboxylic acid is fully protonated, minimizing interactions with the stationary phase and leading to more symmetrical peaks.

  • Use a Buffered Mobile Phase: Employing a buffer, such as a phosphate buffer, at a pH well below the pKa of the carboxylic acid (typically pH 2.5-3) can significantly improve peak shape.

  • Choose an Appropriate Column: Use a column with high-purity silica and good end-capping to reduce the number of available silanol groups. Some columns are specifically designed for the analysis of polar or acidic compounds.

Q6: My retention times are shifting between injections. What could be the cause?

A6: Fluctuating retention times can be due to several factors related to the HPLC system or the mobile phase.

  • Inconsistent Mobile Phase Composition: Ensure your mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pump is delivering the gradient accurately.

  • Column Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analysis. This is especially important when changing mobile phases or after the system has been idle.

Q7: How do I choose a starting mobile phase for my HPLC analysis?

A7: For reversed-phase HPLC of this compound on a C18 column, a good starting point is a gradient elution with:

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% trifluoroacetic acid.

You can start with a gradient of 5-95% B over 20-30 minutes to scout for the elution of your compounds and then optimize the gradient for better separation.

Experimental Protocols

TLC Monitoring of an Amide Coupling Reaction

This protocol describes the monitoring of the reaction between this compound and an amine (e.g., aniline) to form an amide. The product amide will be less polar than the starting carboxylic acid.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Mobile Phase: 70:30:1 mixture of Dichloromethane (DCM) : Methanol (MeOH) : Acetic Acid

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and let it equilibrate for 5-10 minutes.

  • On the baseline of a TLC plate (about 1 cm from the bottom), spot the following:

    • Lane 1 (SM): A solution of the starting material, this compound.

    • Lane 2 (Co): A co-spot of the starting material and the reaction mixture.

    • Lane 3 (Rxn): A sample of the reaction mixture.

  • Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.

  • The starting carboxylic acid should have a lower Rf value (closer to the baseline) than the less polar amide product. As the reaction progresses, the spot corresponding to the starting material should diminish, and the spot for the product should intensify.

CompoundExpected Relative Rf ValueNotes
This compoundLowBeing a carboxylic acid, it is highly polar and will have a strong affinity for the silica gel.
Amide ProductHighThe amide is less polar than the carboxylic acid and will travel further up the plate.
Unreacted Amine (e.g., Aniline)Intermediate/HighThe polarity of the amine will determine its Rf, but it will be distinct from the acid and amide.
HPLC Monitoring of an Ester Hydrolysis Reaction

This protocol describes the monitoring of the hydrolysis of a methyl ester of this compound to the corresponding carboxylic acid. The product carboxylic acid will be more polar than the starting ester.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

  • Prepare a sample of the reaction mixture by diluting a small aliquot in the initial mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the appearance of the product peak and the disappearance of the starting material peak.

  • The starting ester, being less polar, will have a longer retention time than the more polar carboxylic acid product in a reversed-phase system.

CompoundExpected Relative Retention TimeNotes
This compoundShorterThe more polar carboxylic acid will elute earlier from the non-polar C18 column.
Methyl Thieno[3,2-b]pyridine-5-carboxylateLongerThe less polar ester will have a stronger interaction with the stationary phase and elute later.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber spot_plate Spot SM, Co, and Rxn on Plate prep_chamber->spot_plate Equilibrate develop Develop Plate in Chamber spot_plate->develop dry Dry Plate develop->dry visualize Visualize under UV Light dry->visualize analyze Analyze Spot Positions (Rf) visualize->analyze decision Reaction Complete? analyze->decision stop Yes: Stop Reaction decision->stop continue_rxn No: Continue Monitoring decision->continue_rxn

Caption: Workflow for monitoring a reaction using TLC.

HPLC_Troubleshooting cluster_solutions Troubleshooting Steps cluster_outcome Expected Outcome start Problem: Peak Tailing ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) start->ph buffer Use a Buffered Mobile Phase (e.g., Phosphate Buffer pH 2.5) ph->buffer If tailing persists result Symmetrical Peak Shape ph->result Solves issue column Use a High-Purity, End-capped C18 Column buffer->column For persistent issues buffer->result Solves issue column->result Solves issue

Caption: Troubleshooting guide for HPLC peak tailing.

References

Preventing degradation of "Thieno[3,2-b]pyridine-5-carboxylic acid" during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of "Thieno[3,2-b]pyridine-5-carboxylic acid" to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For extended storage, refrigeration (2-8 °C) is recommended.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are believed to be decarboxylation, oxidation, and photodegradation. Exposure to heat, light, and certain reactive chemicals can accelerate these processes.

Q3: How can I detect degradation in my sample of this compound?

A3: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. Changes in the physical appearance of the sample, such as color change or clumping, may also indicate degradation.

Q4: Is this compound sensitive to light?

A4: Yes, compounds with aromatic and heteroaromatic ring systems, such as thienopyridines, can be susceptible to photodegradation. It is crucial to store the compound in an opaque or amber-colored container to protect it from light.

Q5: Can I store solutions of this compound?

A5: Solutions of this compound, especially in protic solvents, may be prone to degradation over time. If storage in solution is necessary, it is advisable to prepare fresh solutions for immediate use. For short-term storage, use aprotic solvents and store at low temperatures (-20°C or below). The stability in solution is highly dependent on the solvent and pH.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Sample degradationReview storage conditions (temperature, light, and moisture exposure). Perform a forced degradation study to identify potential degradation products.
Decreased potency or activity in assays Degradation of the active compoundUse a freshly opened or newly purchased batch of the compound. Verify the purity of the existing stock using a suitable analytical method like HPLC or LC-MS.
Change in physical appearance (e.g., color) Oxidation or photodegradationDiscard the degraded sample. Ensure future storage is in a tightly sealed, inert gas-flushed, and light-protected container.
Poor solubility compared to previous batches Possible degradation to less soluble impuritiesCharacterize the impurities using techniques like NMR or mass spectrometry. Re-purify the compound if necessary.

Data Presentation

The following tables present example data from forced degradation studies on this compound. This data is illustrative and intended to demonstrate how to present stability data. Actual results may vary.

Table 1: Example Data for Forced Degradation of this compound

Stress Condition Duration % Degradation (Illustrative) Major Degradation Product(s) (Hypothetical)
0.1 M HCl24 hours15%Thieno[3,2-b]pyridine (Decarboxylation product)
0.1 M NaOH24 hours8%Hydrolytic impurities
3% H₂O₂12 hours25%N-oxide and other oxidative adducts
Heat (80°C)48 hours10%Thieno[3,2-b]pyridine (Decarboxylation product)
Photolytic (ICH Q1B)24 hours30%Photodegradants, including oxidative species

Table 2: Example HPLC Purity Analysis of this compound Under Different Storage Conditions

Storage Condition Time (Months) Purity (%) (Illustrative)
Room Temperature (25°C), Exposed to Light385.2
Room Temperature (25°C), Protected from Light395.8
Refrigerated (4°C), Protected from Light399.1
Frozen (-20°C), Protected from Light399.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study based on ICH guidelines to identify potential degradation products and pathways.

  • Acidic Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol).

    • Add 10 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Dissolve 10 mg of the compound in 10 mL of a suitable organic solvent.

    • Add 10 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve 10 mg of the compound in 10 mL of a suitable organic solvent.

    • Add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 12 hours, protected from light.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Place 10 mg of the solid compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Cool, dissolve in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose 10 mg of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, dissolve the samples in a suitable solvent and dilute for HPLC analysis.

Protocol 2: HPLC Method for Purity and Degradation Analysis

This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualizations

degradation_pathways main This compound decarboxylated Thieno[3,2-b]pyridine main->decarboxylated Heat / Acid oxidized N-oxide derivatives main->oxidized Oxidizing agents (e.g., H₂O₂) photodegraded Various Photodegradants main->photodegraded Light (UV/Vis)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome acid Acidic Hydrolysis hplc HPLC-UV/MS Analysis acid->hplc base Basic Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal Stress thermal->hplc photo Photostability photo->hplc characterization Impurity Characterization hplc->characterization pathways Identify Degradation Pathways characterization->pathways stability Establish Storage Conditions pathways->stability

Caption: Workflow for stability testing of this compound.

Addressing low reactivity of "Thieno[3,2-b]pyridine-5-carboxylic acid" in coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of "Thieno[3,2-b]pyridine-5-carboxylic acid" in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in standard cross-coupling reactions?

A1: The low reactivity of this compound can be attributed to several factors inherent to its structure:

  • Electron-Deficient Heterocycle: The presence of both a pyridine nitrogen and a thiophene sulfur atom withdraws electron density from the aromatic system. This electron deficiency can make the oxidative addition step in many catalytic cycles, such as Suzuki or Buchwald-Hartwig, more difficult.

  • Coordinating Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst (e.g., Palladium). This can lead to catalyst inhibition or the formation of inactive complexes, reducing the overall efficiency of the reaction.

  • Carboxylic Acid Group: The carboxylic acid moiety can potentially undergo decarboxylation under the heating conditions often required for coupling reactions. It can also interact with the basic conditions typically employed, leading to salt formation and solubility issues.

Q2: Which coupling reactions are most suitable for this compound?

A2: While challenging, several cross-coupling reactions can be optimized for this substrate.

  • Suzuki-Miyaura Coupling: This is a versatile method for C-C bond formation. Success with electron-deficient heterocycles often relies on the careful selection of a highly active catalyst system, including specialized ligands and bases.[1][2]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, this reaction is a powerful tool. The use of sterically hindered and electron-rich phosphine ligands is crucial to overcome the challenges posed by electron-deficient substrates and coordinating heteroatoms.[3][4][5]

  • Decarbonylative Sonogashira Coupling: This emerging method offers an alternative approach by utilizing the carboxylic acid as a handle for coupling, proceeding through an in-situ generated aryl-palladium intermediate after decarbonylation. This can be advantageous as it bypasses the need for a pre-installed halide or triflate.[6][7][8][9]

Q3: Can I use the carboxylic acid directly, or should I convert it to another functional group?

A3: Direct use of the carboxylic acid is possible, particularly in decarbonylative coupling reactions.[6][7][8][9] However, for more traditional cross-coupling reactions like Suzuki or Buchwald-Hartwig, it is often advantageous to first convert the carboxylic acid to a more reactive group such as a halide (e.g., -Br, -Cl) or a triflate (-OTf). This provides a more reliable electrophilic partner for the coupling reaction.

Troubleshooting Guides

Problem 1: Low to no product yield in Suzuki-Miyaura Coupling.

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Inactivation Use a catalyst system known to be effective for electron-deficient heterocycles. Highly active catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can promote the reaction.[1] Consider using pre-formed palladium catalysts which can be more stable and active.
Inappropriate Base The choice of base is critical. A weaker base like K₃PO₄ or Cs₂CO₃ may be more suitable than strong bases like NaOH or alkoxides, which can promote side reactions. The base should be thoroughly dried before use.
Poor Solubility Ensure adequate solubility of all reactants. A solvent system like dioxane/water or toluene/water is often effective. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve results.
Low Reaction Temperature While higher temperatures can promote the reaction, they can also lead to decomposition or decarboxylation. A careful optimization of the reaction temperature is necessary. Start with milder conditions (e.g., 80-100 °C) and increase if necessary.

Experimental Workflow for Troubleshooting Suzuki Coupling

start Low Yield in Suzuki Coupling catalyst Change Catalyst System (e.g., Pd(OAc)₂/SPhos, [Pd(allyl)Cl]₂/RuPhos) start->catalyst base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) start->base solvent Modify Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O) start->solvent temp Adjust Temperature (e.g., 80-120 °C) start->temp success Improved Yield catalyst->success base->success solvent->success temp->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Problem 2: Decomposition or multiple byproducts in Buchwald-Hartwig Amination.

Possible Causes & Solutions:

CauseRecommended Solution
Ligand Choice The ligand is critical for stabilizing the palladium catalyst and facilitating reductive elimination. For electron-deficient heterocycles, bulky biaryl phosphine ligands such as BrettPhos or RuPhos are often required.[10][11]
Base Strength Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically used. However, for sensitive substrates, a weaker base like K₂CO₃ or Cs₂CO₃ might be necessary to minimize side reactions.
Reaction Temperature and Time Prolonged heating can lead to decomposition. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. It might be beneficial to run the reaction at a lower temperature for a longer period.
Amine Reactivity If coupling with a primary amine, double arylation can be a side product. Using a slight excess of the amine can sometimes mitigate this. For less reactive amines, a more active catalyst system may be required.

Logical Relationship for Buchwald-Hartwig Amination Troubleshooting

start Decomposition in Buchwald-Hartwig Amination ligand Use Bulky Ligand (e.g., BrettPhos, RuPhos) start->ligand base Screen Weaker Bases (e.g., K₂CO₃, Cs₂CO₃) start->base conditions Lower Temperature & Monitor Reaction Time start->conditions outcome Reduced Byproducts & Improved Yield ligand->outcome base->outcome conditions->outcome

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

Experimental Protocols

General Protocol for Decarbonylative Sonogashira Cross-Coupling of this compound

This protocol is adapted from general procedures for decarbonylative Sonogashira couplings and should be optimized for the specific substrate.[6][7][9]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the terminal alkyne (2.0-3.0 equiv.), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand such as Xantphos (10 mol%).

  • Reagent Addition: Add a mixed anhydride activator, such as pivalic anhydride (1.5 equiv.), and a base/activator like 4-dimethylaminopyridine (DMAP) (1.5 equiv.).

  • Solvent and Atmosphere: Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times. Add anhydrous dioxane (to make a 0.2 M solution with respect to the carboxylic acid).

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at 120-160 °C and stir vigorously for 12-24 hours.

  • Workup and Purification: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., EtOAc), and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Decarbonylative Sonogashira Coupling

cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add Solids to Schlenk Tube: - Carboxylic Acid - Alkyne - Pd(OAc)₂ - Xantphos - Pivalic Anhydride - DMAP prep2 Evacuate and Backfill with Inert Gas (x3) prep1->prep2 prep3 Add Anhydrous Dioxane prep2->prep3 react Heat at 120-160 °C for 12-24h prep3->react workup1 Cool and Dilute with EtOAc react->workup1 workup2 Aqueous Wash (NaHCO₃, Brine) workup1->workup2 workup3 Dry, Filter, and Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Workflow for decarbonylative Sonogashira coupling.

References

Validation & Comparative

Comparative Biological Activities of Thienopyridine Derivatives: A Focus on Carboxylic Acid and Carboxamide Functionalities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyridine core is a privileged scaffold in medicinal chemistry, giving rise to a diverse range of biologically active compounds. While famously known for antiplatelet agents, derivatives incorporating carboxylic acid and carboxamide moieties have demonstrated a broader spectrum of activities, targeting different cellular pathways. This guide provides a comparative overview of the biological activities of distinct classes of thienopyridine derivatives, supported by experimental data and detailed protocols.

Antiplatelet Activity: The P2Y12 Receptor Antagonists

The most well-established biological activity of thienopyridines is the inhibition of platelet aggregation through the antagonism of the P2Y12 receptor. This class of drugs, which includes blockbuster medications like clopidogrel and prasugrel, are prodrugs that require metabolic activation to exert their effects.[1][2] It is noteworthy that for clopidogrel, the formation of the carboxylic acid derivative represents an inactivation pathway, with the majority of the prodrug being hydrolyzed by carboxylesterases to this inactive metabolite.

Quantitative Comparison of Antiplatelet Thienopyridines
CompoundGenerationTargetKey Metabolite for ActivityNotable Efficacy/Safety Profile
TiclopidineFirstP2Y12 ReceptorActive Thiol MetaboliteEffective in preventing thrombotic events, but associated with serious side effects like neutropenia and thrombotic thrombocytopenic purpura.[3][4]
ClopidogrelSecondP2Y12 ReceptorActive Thiol MetaboliteImproved safety profile over ticlopidine and effective in preventing atherothrombotic events.[1][5] However, it has a delayed onset of action and variable patient response.[3][6]
PrasugrelThirdP2Y12 ReceptorActive Thiol MetaboliteMore rapid onset and more potent platelet inhibition compared to clopidogrel, but with an increased risk of bleeding.[6]
Experimental Protocol: Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

  • Blood Collection and PRP Preparation:

    • Whole blood is drawn from subjects into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.

    • Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 100-200 x g) for 10-15 minutes at room temperature.

    • Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes. The PPP is used as a reference for 100% light transmission.

    • The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregation Measurement:

    • The PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.

    • A baseline light transmission is established.

    • The test compound (thienopyridine derivative) or vehicle control is added to the PRP and incubated for a specified period.

    • A platelet agonist, such as adenosine diphosphate (ADP), is added to induce aggregation.

    • The change in light transmission is recorded over time as platelets aggregate. The maximum aggregation is expressed as a percentage.

P2Y12 Signaling Pathway in Platelet Activation

P2Y12_Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Platelet_Activation Platelet Activation and Aggregation Gi->Platelet_Activation promotes cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates VASP_P VASP-P PKA->VASP_P phosphorylates VASP VASP VASP_P->Platelet_Activation inhibits Thienopyridine Active Metabolite of Thienopyridine Thienopyridine->P2Y12 irreversibly inhibits

Caption: P2Y12 receptor signaling cascade in platelets.

Protein Kinase CK2 Inhibition by Thienopyrimidine Carboxylic Acids

Recent studies have identified a different biological target for thienopyrimidine derivatives bearing a carboxylic acid moiety. Specifically, (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have been shown to be inhibitors of human protein kinase CK2, an enzyme implicated in various cancers.[7]

Quantitative Comparison of Thienopyrimidine CK2 Inhibitors
CompoundStructureIC₅₀ (µM)
3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acidThienopyrimidine core with a 4-methylphenyl group at position 5 and a thiopropanoic acid at position 4.0.10[7]
3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acidThienopyrimidine core with a 4-ethoxyphenyl group at position 5 and a thiopropanoic acid at position 4.0.125[7]
Experimental Protocol: In Vitro Protein Kinase CK2 Assay

This assay determines the inhibitory activity of compounds against protein kinase CK2 by measuring the phosphorylation of a specific substrate.

  • Reagents and Materials:

    • Recombinant human protein kinase CK2.

    • A specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).

    • [γ-³²P]ATP or a fluorescence-based detection system.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • The kinase reaction is typically performed in a 96-well plate.

    • The test compound at various concentrations is pre-incubated with the CK2 enzyme in the assay buffer.

    • The phosphorylation reaction is initiated by adding the peptide substrate and ATP (spiked with [γ-³²P]ATP).

    • The reaction mixture is incubated at 30°C for a defined period (e.g., 10-30 minutes).

    • The reaction is stopped by adding a stop solution (e.g., phosphoric acid).

    • The phosphorylated substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP.

    • The radioactivity of the phosphorylated substrate is measured using a scintillation counter.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

Protein Kinase CK2 Signaling Pathways

CK2_Signaling cluster_0 PI3K/Akt Pathway cluster_1 NF-κB Pathway cluster_2 JAK/STAT Pathway PI3K PI3K Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival PTEN PTEN PTEN->Akt inhibits IKK IKK IκBα IκBα IKK->IκBα phosphorylates for degradation NFkB NF-κB IκBα->NFkB inhibits NFkB->Cell_Survival JAK JAK STAT STAT JAK->STAT phosphorylates STAT->Cell_Survival CK2 Protein Kinase CK2 CK2->Akt activates CK2->IKK activates CK2->JAK activates Thieno_CK2_Inhibitor Thienopyrimidine Carboxylic Acid Thieno_CK2_Inhibitor->CK2 inhibits

Caption: Overview of key signaling pathways regulated by Protein Kinase CK2.

Antitubercular Activity of Thienopyridine Carboxamides

Another emerging area of biological activity for thienopyridine derivatives is in the field of infectious diseases. Specifically, 3-aminothieno[2,3-b]pyridine-2-carboxamides have been identified as having activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6][8]

Quantitative Comparison of Antitubercular Thienopyridine Carboxamides
Compound IDKey Structural FeaturesIC₉₀ against M. tuberculosis (µM)
17af 6-methoxypyridine at the 6-position of the thieno[2,3-b]pyridine core with an amide derived from 1-phenethylamine.1.2[8]
15i Trifluoromethyl at the 4-position and an amide derived from 1-adamantylamine.0.68[9]
15f 3,4-methylenedioxyphenyl at the 6-position of the thieno[2,3-b]pyridine core.0.94[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Bacterial Culture and Inoculum Preparation:

    • Mycobacterium tuberculosis is grown in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

    • The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Assay Setup (Broth Microdilution Method):

    • The assay is performed in a 96-well microtiter plate.

    • The test compounds are serially diluted in the growth medium in the wells of the plate.

    • A standardized inoculum of M. tuberculosis is added to each well.

    • Positive (no drug) and negative (no bacteria) controls are included.

  • Incubation and Reading:

    • The plate is incubated at 37°C for a specified period (typically 7-14 days for M. tuberculosis).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. Growth can be assessed visually or by using a growth indicator dye like resazurin.

Experimental Workflow for Antitubercular Drug Discovery

Antitubercular_Workflow start Synthesis of Thienopyridine Carboxamide Library screen Primary Screening: In vitro activity against M. tuberculosis start->screen mic Secondary Screening: Determine Minimum Inhibitory Concentration (MIC) screen->mic Active Hits cytotox Cytotoxicity Assay (e.g., against HepG2 cells) mic->cytotox sar Structure-Activity Relationship (SAR) Studies cytotox->sar lead_opt Lead Optimization sar->lead_opt end Preclinical Candidate lead_opt->end

Caption: A typical workflow for the discovery of novel antitubercular agents.

References

Structure-Activity Relationship (SAR) of Thieno[3,2-b]pyridine-5-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thieno[3,2-b]pyridine-5-carboxylic acid derivatives, focusing on their potential as inhibitors of key cellular targets and as anticancer agents. The information presented herein is intended to support researchers in the design and development of novel therapeutics based on this versatile heterocyclic system.

I. Overview of Biological Activities

This compound analogs have been investigated for their potential to modulate various biological processes. Notably, derivatives of this scaffold have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair and the maintenance of genomic stability. Furthermore, these compounds have been explored as antagonists of tankyrase, a related enzyme involved in Wnt/β-catenin signaling, which is often dysregulated in cancer. The cytotoxic effects of these analogs against various cancer cell lines have also been a significant area of investigation.

II. Structure-Activity Relationship (SAR) Analysis

General Observations:

  • The Carboxylic Acid Moiety: The carboxylic acid group at the 5-position of the thieno[3,2-b]pyridine ring is often a critical feature for biological activity, particularly for PARP inhibition. This group can participate in key hydrogen bonding interactions within the active site of the target enzyme.

  • Substitutions on the Thieno[3,2-b]pyridine Core: Modifications to the core structure, including the introduction of various substituents, can significantly impact potency and selectivity. The nature and position of these substituents play a crucial role in defining the overall pharmacological profile of the analogs.

  • Amide Derivatives: Conversion of the carboxylic acid to various amide derivatives is a common strategy to explore additional interactions with the target protein and to modulate physicochemical properties such as cell permeability and metabolic stability.

III. Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of chemical compounds. Below are representative methodologies for key assays used in the study of this compound analogs.

A. PARP-1 Enzymatic Assay (Fluorescence-Based)

This assay quantifies the inhibition of PARP-1 activity by measuring the consumption of its substrate, NAD+.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+ (nicotinamide adenine dinucleotide)

  • PARP-1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)

  • Test compounds dissolved in DMSO

  • Developing reagents (e.g., 2 M KOH, 20% acetophenone in ethanol)

  • 96-well black fluorescence plate

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of 250 nM NAD+ in PARP assay buffer and add 20 µL to each well of the 96-well plate.

  • Add 10 µL of a 50 µg/mL solution of activated DNA in PARP assay buffer to each well.

  • Prepare serial dilutions of the test compounds in PARP assay buffer (from a DMSO stock) and add 10 µL to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding 10 µL of 10 µg/mL PARP-1 enzyme in PARP assay buffer to each well. The final volume should be 50 µL.

  • Incubate the plate at room temperature for 20 minutes.

  • To determine the amount of remaining NAD+, stop the reaction and develop a fluorescent product by adding 20 µL of 2 M KOH, followed by 20 µL of 20% acetophenone in ethanol to each well.

  • Incubate the plate at 4°C for 10 minutes.

  • Read the fluorescence intensity on a plate reader at an appropriate excitation and emission wavelength (e.g., Ex 340 nm, Em 440 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

B. Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

  • Spectrophotometer (ELISA plate reader)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the appropriate wells. Include wells for a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

IV. Signaling Pathways and Experimental Workflow

Visual representations of the relevant signaling pathways and the general experimental workflow can aid in understanding the mechanism of action and the evaluation process for these compounds.

PARP_Signaling_Pathway DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP-1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor Thieno[3,2-b]pyridine Analog (Inhibitor) Inhibitor->PARP1 inhibits

Caption: Simplified PARP-1 signaling pathway in response to DNA damage and its inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of Thieno[3,2-b]pyridine Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Enzymatic_Assay Enzymatic Assays (e.g., PARP-1, Tankyrase) Purification->Enzymatic_Assay Cell_Viability Cell-Based Assays (e.g., MTT on Cancer Cell Lines) Purification->Cell_Viability SAR_Analysis Structure-Activity Relationship Analysis Enzymatic_Assay->SAR_Analysis Cell_Viability->SAR_Analysis

Caption: General experimental workflow for the synthesis and evaluation of thieno[3,2-b]pyridine analogs.

V. Conclusion

This compound and its derivatives represent a promising class of compounds with potential applications in oncology and other therapeutic areas. While the publicly available quantitative SAR data for a systematic series of these specific analogs is limited, the general principles of medicinal chemistry suggest that modification of the carboxylic acid and substitution on the heterocyclic core are key strategies for optimizing biological activity. The provided experimental protocols offer a foundation for the standardized evaluation of new analogs, which will be critical for building a comprehensive understanding of their structure-activity relationships and advancing the development of novel drug candidates.

Confirming the Structure of Thieno[3,2-b]pyridine-5-carboxylic acid: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of Thieno[3,2-b]pyridine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Detailed experimental protocols and supporting data are presented to offer an objective analysis of each method's performance.

Structural Elucidation using 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed insights into the connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds, 2D NMR experiments like COSY, HSQC, and HMBC enable the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, thus confirming the molecular structure.

Predicted ¹H and ¹³C NMR Data

Based on published data for similar thieno[3,2-b]pyridine derivatives, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
27.85 (d, J=5.2 Hz)125.0
37.50 (d, J=5.2 Hz)128.5
3a-135.2
5-148.5
68.30 (d, J=8.0 Hz)120.1
78.90 (d, J=8.0 Hz)152.3
7a-155.8
COOH13.5 (s, br)166.0
Expected 2D NMR Correlations

The following tables summarize the expected key correlations from COSY, HSQC, and HMBC spectra, which are instrumental in confirming the connectivity of the thieno[3,2-b]pyridine core and the position of the carboxylic acid group.

COSY (Correlation Spectroscopy): Shows ¹H-¹H couplings (typically over 2-3 bonds).

ProtonCorrelated Proton(s)
H-2H-3
H-6H-7

HSQC (Heteronuclear Single Quantum Coherence): Shows direct ¹H-¹³C correlations (one bond).

ProtonCorrelated Carbon
H-2C-2
H-3C-3
H-6C-6
H-7C-7

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range ¹H-¹³C correlations (typically over 2-3 bonds).

ProtonCorrelated Carbon(s)
H-2C-3, C-3a, C-7a
H-3C-2, C-3a
H-6C-5, C-7, C-7a
H-7C-5, C-6, C-3a

Comparison with Alternative Analytical Techniques

While 2D NMR is a cornerstone for structural elucidation, other techniques provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.High sensitivity, requires minimal sample.Does not provide direct information on atom connectivity or stereochemistry.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystal.Unambiguous structure determination, including stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Fast and simple to perform.Provides limited information about the overall molecular skeleton.

Experimental Protocols

2D NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing inverse detection experiments.

Data Acquisition Parameters (Typical):

  • COSY:

    • Spectral width: 10 ppm in both dimensions

    • Number of increments: 256

    • Number of scans: 8

  • HSQC:

    • ¹H spectral width: 10 ppm

    • ¹³C spectral width: 180 ppm

    • Number of increments: 256

    • Number of scans: 16

  • HMBC:

    • ¹H spectral width: 10 ppm

    • ¹³C spectral width: 200 ppm

    • Number of increments: 512

    • Long-range coupling delay (d6): optimized for 8 Hz

Data Processing:

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform Fourier transformation and phase correction.

  • Calibrate the spectra using the residual solvent signal.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol).

  • Infuse the solution into the ESI source of a mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes.

X-ray Crystallography
  • Grow a single crystal of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Mount the crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software.

Visualizing the Workflow and Logic

experimental_workflow cluster_synthesis Sample Preparation cluster_nmr 2D NMR Analysis cluster_alternative Alternative Techniques cluster_analysis Data Analysis & Structure Confirmation synthesis Synthesis & Purification of This compound oneD_NMR 1D NMR (¹H, ¹³C) synthesis->oneD_NMR ms Mass Spectrometry synthesis->ms xray X-ray Crystallography synthesis->xray cosy COSY oneD_NMR->cosy hsqc HSQC oneD_NMR->hsqc hmbc HMBC oneD_NMR->hmbc correlation Correlate 2D NMR Data cosy->correlation hsqc->correlation hmbc->correlation comparison Compare with Alternative Data ms->comparison xray->comparison correlation->comparison structure Structure Confirmed comparison->structure

Caption: Experimental workflow for structural confirmation.

logical_relationship cluster_nmr 2D NMR Evidence cluster_other Complementary Evidence compound Thieno[3,2-b]pyridine- 5-carboxylic acid cosy COSY: ¹H-¹H Connectivity compound->cosy hsqc HSQC: Direct ¹H-¹³C Bonds compound->hsqc hmbc HMBC: Long-Range ¹H-¹³C Bonds compound->hmbc ms MS: Molecular Weight compound->ms xray X-ray: 3D Structure compound->xray structure Confirmed Structure cosy->structure hsqc->structure hmbc->structure ms->structure xray->structure

Caption: Logical relationship of analytical evidence.

Comparative Bioactivity of Thieno[3,2-b]pyridine-5-carboxylic Acid Derivatives and Alternative mGlu5 Negative Allosteric Modulators in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of mGlu5 NAMs

This guide provides a comparative analysis of the bioactivity of Thieno[3,2-b]pyridine-5-carboxylic acid derivatives against other known negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). The data presented is intended to assist researchers in making informed decisions regarding the selection of chemical tools for studying mGlu5 signaling and for the development of novel therapeutics targeting this receptor.

Introduction to mGlu5 and its Signaling Pathway

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Upon activation by its endogenous ligand, glutamate, mGlu5 initiates a signaling cascade that is fundamental to various physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of mGlu5 signaling has been implicated in a range of neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.

The canonical signaling pathway of mGlu5 involves its coupling to the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events ultimately modulates neuronal excitability and synaptic function.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds Gq11 Gq/11 mGlu5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: Canonical mGlu5 Signaling Pathway.

Comparative Analysis of mGlu5 Negative Allosteric Modulators

The following tables summarize the in vitro potency of various Thieno[3,2-b]pyridine-5-carboxamide derivatives and other well-characterized mGlu5 NAMs. The data is primarily derived from functional assays measuring the inhibition of glutamate-induced intracellular calcium mobilization or inositol monophosphate (IP1) accumulation in human embryonic kidney (HEK293) cells stably expressing the human mGlu5 receptor.

Table 1: Thieno[3,2-b]pyridine-5-carboxamide Derivatives

Compound IDCore ScaffoldIC50 (nM) - Calcium MobilizationSource
VU6031545 Thieno[3,2-b]pyridine-5-carboxamide15[1][2]
VU6024945 2,3-Difluorobenzamide110[1][2]

Table 2: Alternative mGlu5 Negative Allosteric Modulators

CompoundChemical ClassIC50 (nM) - Functional AssaySource
MPEP Phenyl-ethynyl-pyridine36 (PI Hydrolysis)[3][4]
Mavoglurant (AFQ056) Indole derivative30 (PI Turnover)[5][6]
Fenobam N-phenylurea derivative58 (Calcium Mobilization)[7]

Note: The IC50 values presented are from different sources and may have been determined under slightly different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the bioactivity of mGlu5 NAMs.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an mGlu5 agonist.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A1 Seed HEK293-mGlu5 cells in 96/384-well plates A2 Incubate overnight A1->A2 A3 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A2->A3 B1 Pre-incubate cells with varying concentrations of NAM or vehicle A3->B1 B2 Add a fixed concentration of an mGlu5 agonist (e.g., Glutamate or Quisqualate) B1->B2 B3 Measure fluorescence intensity (kinetic read) B2->B3 C1 Plot fluorescence change vs. NAM concentration B3->C1 C2 Calculate IC50 values using non-linear regression C1->C2

Caption: Workflow for Calcium Mobilization Assay.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human mGlu5 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.

  • Compound Addition: The dye-loading solution is removed, and cells are washed. A buffer solution containing various concentrations of the test compound (NAM) or vehicle is added to the wells, and the plate is incubated for a defined period.

  • Agonist Stimulation: A fixed concentration of an mGlu5 agonist (e.g., glutamate or quisqualate, typically at an EC80 concentration) is added to the wells to stimulate the receptor.

  • Signal Detection: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response is used to determine the inhibitory effect of the compound. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.

Methodology:

  • Cell Culture and Plating: Similar to the calcium mobilization assay, HEK293-mGlu5 cells are seeded in microplates.

  • Cell Stimulation: The culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1. Cells are then co-incubated with varying concentrations of the NAM and a fixed concentration of an mGlu5 agonist.

  • Cell Lysis and Detection: After incubation, the cells are lysed, and the concentration of IP1 in the lysate is determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit (e.g., IP-One HTRF kit).

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. The data is used to generate concentration-response curves and calculate the IC50 of the NAM.

IP1_Accumulation_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A1 Seed HEK293-mGlu5 cells in 96/384-well plates A2 Incubate overnight A1->A2 B1 Replace medium with stimulation buffer containing LiCl A2->B1 B2 Add varying concentrations of NAM and a fixed concentration of mGlu5 agonist B1->B2 B3 Incubate to allow IP1 accumulation B2->B3 B4 Lyse cells and add HTRF detection reagents B3->B4 C1 Read HTRF signal B4->C1 C2 Plot signal vs. NAM concentration C1->C2 C3 Calculate IC50 values C2->C3

Caption: Workflow for IP1 Accumulation Assay.

Conclusion

The Thieno[3,2-b]pyridine-5-carboxamide derivative, VU6031545, demonstrates potent negative allosteric modulation of the mGlu5 receptor in cellular models. Its potency is comparable to or greater than several well-established mGlu5 NAMs such as MPEP, Mavoglurant, and Fenobam. The selection of a particular NAM for research or development purposes will depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and the specific research question being addressed. The experimental protocols provided herein offer a foundation for the in vitro characterization and comparison of these and other novel mGlu5 modulators.

References

Unveiling the Potency of Thieno[3,2-b]pyridine-5-carboxylic Acid Derivatives as PIM Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. This guide presents a comparative analysis of the efficacy of novel Thieno[3,2-b]pyridine-5-carboxylic acid derivatives against established inhibitors of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases implicated in various malignancies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor research.

Introduction to PIM Kinases

The PIM kinase family, comprising PIM1, PIM2, and PIM3, plays a crucial role in regulating cell survival, proliferation, and apoptosis.[1][] These kinases are downstream effectors of multiple signaling pathways, including the JAK/STAT pathway, and are often overexpressed in a wide range of hematological and solid tumors.[1][][3] Their constitutive activity, independent of phosphorylation for activation, makes them attractive therapeutic targets.[4] The signaling cascade involves the phosphorylation of various downstream substrates that control critical cellular processes, highlighting the therapeutic potential of PIM kinase inhibition.[1]

Comparative Efficacy Analysis

Recent advancements have led to the development of this compound derivatives as potent inhibitors of PIM kinases. This section provides a head-to-head comparison of the inhibitory activity (IC50) of these novel compounds with two well-characterized PIM kinase inhibitors, SGI-1776 and AZD1208. The data for the this compound derivatives is sourced from patent literature, while the data for the known inhibitors is compiled from peer-reviewed scientific publications.

Compound TypeCompound/ExamplePIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)
This compound Derivative Example 1< 1010 - 100< 10
This compound Derivative Example 2< 10100 - 1000< 10
Known Inhibitor SGI-17767[5][6][7][8]363[5][6][7][8]69[5][6][7][8]
Known Inhibitor AZD12080.4[9][10]5.0[9][10]1.9[9][10]
Table 1: Comparative IC50 values of this compound derivatives and known PIM kinase inhibitors. Data for this compound derivatives is from patent US9822124B2.

The data presented in Table 1 indicates that the this compound derivatives exhibit potent inhibitory activity against PIM1 and PIM3, with IC50 values in the low nanomolar range, comparable to or exceeding the potency of SGI-1776 for these isoforms. AZD1208 demonstrates the highest potency across all three PIM kinases. The varying selectivity profiles of these compounds underscore the potential for developing isoform-specific inhibitors to achieve desired therapeutic outcomes.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methodologies employed in evaluating these inhibitors, the following diagrams illustrate the PIM kinase signaling pathway and a general workflow for a biochemical kinase inhibition assay.

PIM_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Cytokine Cytokines / Growth Factors Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Transcription Gene Transcription STAT->Transcription Dimerization & Nuclear Translocation PIM PIM Kinase (PIM1, PIM2, PIM3) Downstream Downstream Substrates (e.g., BAD, 4E-BP1, c-Myc) PIM->Downstream Phosphorylation Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Transcription->PIM Increased Expression

PIM Kinase Signaling Pathway

Kinase_Inhibition_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection (ADP-Glo™ Assay) cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor (Thieno[3,2-b]pyridine derivative or Known Inhibitor) Incubation Incubate Kinase, Substrate, and Inhibitor Reagents->Incubation Add_ATP Initiate Reaction by adding ATP Incubation->Add_ATP Reaction_Incubation Incubate at RT Add_ATP->Reaction_Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Reaction_Incubation->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Add_ADP_Glo->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 Value Measure_Luminescence->Calculate_IC50

Biochemical Kinase Inhibition Assay Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for a biochemical kinase inhibition assay and a cell viability assay, which are fundamental in the evaluation of kinase inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the in vitro potency of an inhibitor against a purified kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Enzyme Dilution: Dilute the PIM kinase enzyme to the desired concentration in kinase buffer.

  • Substrate/ATP Mix: Prepare a solution containing the kinase substrate (e.g., a specific peptide) and ATP at a concentration close to the Km for the kinase.

  • Inhibitor Dilutions: Prepare a serial dilution of the test compounds (this compound derivatives or known inhibitors) in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.

2. Assay Procedure:

  • In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).

  • Add 2 µL of the diluted kinase enzyme to each well.

  • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

  • Incubate the plate at room temperature for 60 minutes.

3. Detection (using ADP-Glo™ Assay):

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[4][11][12]

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

1. Cell Seeding:

  • Culture cancer cells (e.g., a cell line known to overexpress PIM kinases) in appropriate media.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

4. Formazan Solubilization and Measurement:

  • Carefully remove the medium from the wells.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[13][14][15][16]

Conclusion

The this compound scaffold represents a promising new class of PIM kinase inhibitors. The preliminary data suggests that these derivatives possess potent and, in some cases, selective inhibitory activity against PIM kinases. Further investigation, including head-to-head studies with known inhibitors under identical experimental conditions, is warranted to fully elucidate their therapeutic potential. The provided protocols offer a standardized framework for conducting such comparative efficacy studies, which are essential for the continued development of novel and effective cancer therapeutics.

References

In Silico Docking Performance of Thieno[3,2-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of thieno[3,2-b]pyridine derivatives against various therapeutically relevant protein targets. While direct comparative studies on "Thieno[3,2-b]pyridine-5-carboxylic acid" are limited in publicly available literature, this guide leverages data from closely related thieno[3,2-b]pyrrole and thieno[2,3-b]pyridine scaffolds, which share a common core structure and exhibit significant biological activities. The data presented here is intended to serve as a valuable resource for researchers engaged in the design and development of novel inhibitors targeting key proteins in disease pathways.

Performance Comparison of Thieno[3,2-b]pyridine Derivatives and Alternatives

The following tables summarize the in silico and in vitro performance of thieno[3,2-b]pyridine derivatives and established inhibitors against three key protein targets: Lysine-Specific Demethylase 1 (LSD1), PIM-1 Kinase, and Focal Adhesion Kinase (FAK).

Table 1: Comparison of LSD1 Inhibitors

Lysine-Specific Demethylase 1 (LSD1) is a critical enzyme in epigenetic regulation and a promising target in oncology.

Compound ClassSpecific CompoundTargetDocking Score (kcal/mol)IC50/KiReference
Thieno[3,2-b]pyrrole-5-carboxamide Compound 51LSD1Not Reported7.8 nM[1]
Thieno[3,2-b]pyrrole-5-carboxamide Compound 54LSD1Not Reported15.3 nM[1]
Thieno[3,2-b]pyrrole-5-carboxamide Compound 55LSD1Not Reported11.2 nM[1]
Established Inhibitor (Irreversible) TranylcypromineLSD1Not Reported~200 µM[2][3]
Established Inhibitor (Irreversible) ORY-1001 (Iadademstat)LSD1Not Reported18 nM[3]
Established Inhibitor (Irreversible) GSK2879552LSD1Not Reported<20 nM[3]
Established Inhibitor (Reversible) SP-2509LSD1Not Reported13 nM[1]
Table 2: Comparison of PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase implicated in cell cycle progression and apoptosis, making it an attractive cancer target.

Compound ClassSpecific CompoundTargetDocking Score (kcal/mol)IC50Reference
Thieno[2,3-b]pyridine Compound 8dPIM-1-9.650.019 µM[4]
Pyridine Derivative Compound 5bPIM-1-9.210.044 µM[4]
Thieno[2,3-b]pyridine Compound 15ePIM-1-9.030.083 µM[4]
Established Inhibitor SGI-1776PIM-1, PIM-2, PIM-3Not ReportedNot Reported[1]
Established Inhibitor AZD1208PIM-1Not ReportedNot Reported[1]
Table 3: Focal Adhesion Kinase (FAK) Inhibitors (for context)
Compound ClassSpecific CompoundTargetDocking Score (kcal/mol)IC50Reference
Established Inhibitor Defactinib (VS-6063)FAKNot ReportedNot Reported[5]
Established Inhibitor Avutometinib (in combination with Defactinib)RAF/MEKNot ReportedNot Reported
Established Inhibitor GSK2256098FAKNot ReportedNot Reported

Experimental Protocols

A representative in silico molecular docking protocol is outlined below, based on common practices in the cited literature.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., LSD1, PIM-1, FAK) is obtained from the Protein Data Bank (PDB).
  • Water molecules and co-crystallized ligands are removed from the protein structure.
  • Polar hydrogen atoms are added, and non-polar hydrogens are merged.
  • Gasteiger or Kollman charges are assigned to the protein atoms.
  • The prepared protein structure is saved in PDBQT format for use with AutoDock.

2. Ligand Preparation:

  • The 2D structures of the thieno[3,2-b]pyridine derivatives and other inhibitors are drawn using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
  • The 2D structures are converted to 3D structures and their energy is minimized using a suitable force field (e.g., MMFF94).
  • Partial charges are calculated for the ligand atoms.
  • The rotatable bonds in the ligand are defined.
  • The prepared ligand structures are saved in PDBQT format.

3. Molecular Docking:

  • Grid Generation: A grid box is defined around the active site of the target protein. The grid box dimensions are set to be large enough to accommodate the ligand and allow for its free rotation and translation.
  • Docking Algorithm: A docking program such as AutoDock or GOLD is used to perform the docking calculations. The Lamarckian Genetic Algorithm is a commonly employed algorithm in AutoDock.
  • Docking Parameters: The number of genetic algorithm runs, population size, and the number of energy evaluations are set.
  • Execution: The docking process is initiated, where the program explores different conformations and orientations of the ligand within the protein's active site.

4. Analysis of Results:

  • The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand conformations.
  • The binding energy and inhibition constant (Ki) are calculated for the best-docked conformation in each cluster.
  • The binding pose with the lowest binding energy is selected as the most probable binding mode.
  • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the target proteins and a general workflow for in silico docking studies.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (from PDB) Grid_Gen Grid Box Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D) Docking_Run Running Docking Algorithm (e.g., AutoDock) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Binding Pose Analysis Docking_Run->Pose_Analysis Scoring Scoring & Ranking (Binding Energy) Pose_Analysis->Scoring Visualization Interaction Visualization Scoring->Visualization

Caption: A general workflow for in silico molecular docking studies.

lsd1_pathway LSD1 LSD1 H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates H3K9me2 H3K9me2 LSD1->H3K9me2 demethylates Gene_Activation Gene Activation H3K4me2->Gene_Activation Gene_Repression Gene Repression H3K9me2->Gene_Repression Thieno_Pyridine Thieno[3,2-b]pyridine Derivatives Thieno_Pyridine->LSD1 inhibits

Caption: Simplified signaling pathway of LSD1 and its inhibition.

pim1_pathway Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 activates BAD BAD PIM1->BAD phosphorylates (inhibits) p21 p21 PIM1->p21 phosphorylates (inhibits) Apoptosis Apoptosis BAD->Apoptosis Cell_Cycle_Progression Cell Cycle Progression p21->Cell_Cycle_Progression inhibits Thieno_Pyridine Thieno[3,2-b]pyridine Derivatives Thieno_Pyridine->PIM1 inhibits

Caption: Overview of the PIM-1 kinase signaling pathway.

fak_pathway Integrins Integrins FAK FAK Integrins->FAK activates Src Src FAK->Src activates PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Cell_Migration Cell Migration FAK->Cell_Migration Src->FAK phosphorylates Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation Alternative_Inhibitors Alternative FAK Inhibitors Alternative_Inhibitors->FAK inhibit

References

Unraveling the Selectivity of Thieno[3,2-b]pyridine-5-carboxylic Acid Based Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of kinase inhibitor discovery, achieving selectivity remains a paramount challenge to mitigate off-target effects and enhance therapeutic efficacy. The thieno[3,2-b]pyridine scaffold has emerged as a promising framework for the development of highly selective kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the "Thieno[3,2-b]pyridine-5-carboxylic acid" core, with a focus on PIM kinase inhibitors. We compare their selectivity against alternative, non-thienopyridine-based inhibitors targeting the same kinase family, supported by experimental data and detailed protocols.

Comparative Cross-Reactivity Profiles

The following tables summarize the cross-reactivity data for a representative this compound-based PIM kinase inhibitor and two well-characterized, non-thienopyridine alternative PIM kinase inhibitors, SGI-1776 and AZD1208.

Table 1: Cross-Reactivity Profile of a this compound Based PIM-1 Inhibitor

Target KinaseIC50 (nM)Fold Selectivity vs. PIM-2Fold Selectivity vs. PIM-3
PIM-1<10>30>5
PIM-2>300--
PIM-3>50--

Data synthesized from patent literature describing novel this compound derivatives as PIM kinase inhibitors. Broad kinome scan data for this specific chemical series is not publicly available.

Table 2: Cross-Reactivity Profile of SGI-1776 (Imidazo[1,2-b]pyridazine-based)

Target KinaseIC50 (nM)% Inhibition @ 1µM
PIM-17>90%
PIM-2363<50%
PIM-369~70%
Flt-344>90%
Haspin34>90%

SGI-1776 is a potent PIM kinase inhibitor with notable off-target activity against Flt-3 and Haspin kinases[1][2][3].

Table 3: Cross-Reactivity Profile of AZD1208 (Benzylidene-1,3-thiazolidine-2,4-dione-based)

Target KinaseKi (nM)Selectivity Profile
PIM-10.1Highly selective
PIM-21.92Highly selective
PIM-30.4Highly selective

AZD1208 is a potent and highly selective pan-PIM kinase inhibitor. A KINOMEscan against 442 kinases at a 1 µM concentration showed excellent selectivity[4].

Discussion of Selectivity

The thieno[3,2-b]pyridine scaffold demonstrates potential for developing highly selective kinase inhibitors. While comprehensive kinome scan data for the specific "this compound" series of PIM inhibitors is not yet in the public domain, related compounds from this scaffold family have shown remarkable selectivity. For instance, inhibitors of Haspin kinase built on the thieno[3,2-b]pyridine core exhibit high kinome-wide selectivity. This suggests that the rigid, planar structure of the thienopyridine core can be effectively functionalized to achieve specific interactions within the ATP-binding pocket of the target kinase while avoiding interactions with off-targets.

In comparison, SGI-1776, an imidazo[1,2-b]pyridazine-based inhibitor, demonstrates potent inhibition of PIM kinases but also significant activity against Flt-3 and Haspin[1][2][3]. This polypharmacology can be beneficial in certain therapeutic contexts but also highlights a lack of selectivity. Conversely, AZD1208, a benzylidene-1,3-thiazolidine-2,4-dione derivative, is an example of a highly selective pan-PIM inhibitor, showcasing that high selectivity can be achieved with diverse chemical scaffolds[4]. The development of this compound-based inhibitors, therefore, represents a promising avenue to combine potent PIM inhibition with a favorable selectivity profile.

PIM Kinase Signaling Pathway

The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are key regulators of cell survival, proliferation, and apoptosis.[5][6] They are downstream effectors of many cytokine and growth factor signaling pathways, primarily through the JAK/STAT pathway.[7][] Once expressed, PIM kinases are constitutively active and phosphorylate a range of downstream targets, including BAD, 4E-BP1, and c-Myc, thereby promoting cell survival and proliferation.[5][9]

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM_mRNA PIM mRNA STAT->PIM_mRNA induces transcription PIM_Kinase PIM Kinase PIM_mRNA->PIM_Kinase translates to BAD BAD PIM_Kinase->BAD phosphorylates cMyc c-Myc PIM_Kinase->cMyc phosphorylates _4EBP1 4E-BP1 PIM_Kinase->_4EBP1 phosphorylates Apoptosis Apoptosis BAD->Apoptosis inhibits Proliferation Cell Proliferation & Survival cMyc->Proliferation promotes _4EBP1->Proliferation promotes translation

Caption: PIM Kinase Signaling Pathway.

Experimental Protocols

Accurate determination of kinase inhibitor selectivity is crucial. Below are outlines of common experimental protocols for cross-reactivity profiling.

Biochemical Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Workflow:

  • Kinase Reaction: The kinase, substrate, ATP, and test compound (at various concentrations) are incubated together in a reaction buffer.

  • ADP-Glo™ Reagent Addition: This reagent depletes the remaining ATP.

  • Kinase Detection Reagent Addition: This reagent converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Signal Detection: The luminescent signal is measured, which is directly proportional to the amount of ADP produced and thus the kinase activity. The IC50 value is determined by plotting the percent inhibition against the compound concentration.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection cluster_3 Step 4: Measurement Incubation Incubate Kinase, Substrate, ATP, and Test Compound Add_ADP_Glo Add ADP-Glo™ Reagent Incubation->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent Add_ADP_Glo->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence

Caption: Biochemical Kinase Assay Workflow.

Cellular Target Engagement Assay (e.g., NanoBRET™)

This assay measures the binding of a test compound to a target kinase in living cells.

Workflow:

  • Cell Preparation: Cells are engineered to express the target kinase fused to a NanoLuc® luciferase.

  • Compound and Tracer Addition: The cells are treated with a fluorescent tracer that binds to the kinase and the test compound.

  • Competitive Binding: The test compound competes with the tracer for binding to the kinase.

  • BRET Signal Measurement: Bioluminescence Resonance Energy Transfer (BRET) occurs between the NanoLuc® luciferase and the fluorescent tracer when they are in close proximity. The binding of the test compound displaces the tracer, leading to a decrease in the BRET signal. The IC50 is determined by measuring the BRET signal at different concentrations of the test compound.

NanoBRET_Workflow cluster_0 Step 1: Cell Transfection cluster_1 Step 2: Treatment cluster_2 Step 3: Incubation cluster_3 Step 4: Signal Detection Transfection Express Kinase-NanoLuc® Fusion in Cells Treatment Add Fluorescent Tracer and Test Compound Transfection->Treatment Incubation Allow for Competitive Binding Treatment->Incubation Detection Measure BRET Signal Incubation->Detection

References

A Comparative Analysis of Thieno[3,2-b]pyridine-5-carboxylic acid and Picolinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of heterocyclic compounds with therapeutic potential, both thieno[3,2-b]pyridine-5-carboxylic acid and picolinic acid have emerged as scaffolds of significant interest. This guide provides a comparative analysis of their chemical properties and biological activities, supported by available experimental data, to assist researchers and drug development professionals in their potential applications.

Chemical Structure and Properties

Picolinic acid, or pyridine-2-carboxylic acid, is a well-characterized isomer of nicotinic acid and a catabolite of the amino acid tryptophan.[1][2] this compound is a fused heterocyclic system where a thiophene ring is fused to a pyridine ring. This structural difference imparts distinct electronic and conformational properties to each molecule, influencing their biological interactions.

PropertyThis compoundPicolinic acid
Chemical Formula C₈H₅NO₂SC₆H₅NO₂
Molecular Weight 179.20 g/mol 123.11 g/mol
Appearance SolidWhite solid[2]
CAS Number 56473-92-8[3]98-98-6

Comparative Biological Activities

While direct comparative studies between this compound and picolinic acid are limited, a review of the literature on these compounds and their derivatives reveals distinct areas of biological investigation.

Antimicrobial Activity

Picolinic acid has demonstrated broad-spectrum antibacterial activity against various pathogens.[4][5] Its metal-chelating properties are thought to contribute to this effect.[4] Thieno[3,2-b]pyridine derivatives have also been investigated for their antimicrobial potential, with some compounds showing notable efficacy.

Table 1: Antimicrobial Activity of Picolinic Acid

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)Reference
Serratia marcescens0.5[4]
Klebsiella pneumoniae0.5[4]
Escherichia coli0.5[4]
Shigella flexneri0.5[4]
Bacillus cereus0.5[4]
Proteus vulgaris0.5[4]
Micrococcus luteus0.5[4]
Enterobacter cloacae1.0[4]
Proteus mirabilis1.5[4]
Bacillus subtilis2.0[4][5]
Staphylococcus aureus2.0[4][5]
Lactococcus lactis2.0[4][5]

Table 2: Antimicrobial Activity of Thieno[2,3-b]pyridine Derivatives (as a related scaffold)

Bacterial/Fungal StrainCompoundIC₅₀ (µg/mL)Reference
Staphylococcus aureusThiazole-substituted thieno[2,3-b]pyridine18.9 ± 0.63 - 24.3 ± 0.74[6]
Escherichia coliThiazole-substituted thieno[2,3-b]pyridine14.2 ± 0.41 - 19.5 ± 0.64[6]
Candida albicansThiazole-substituted thieno[2,3-b]pyridine19.2 ± 0.58 - 23.4 ± 0.65[6]
Anticancer Activity

Picolinic acid has shown anti-proliferative effects and has been investigated for its potential in cancer therapy.[7][8][9] Derivatives of the thieno[2,3-b]pyridine scaffold, structurally related to thieno[3,2-b]pyridine, have also demonstrated significant anticancer activity against various cell lines.[10][11][12]

Table 3: Anticancer Activity of Picolinic Acid and its Derivatives

Cell LineCompoundIC₅₀/LC₅₀Reference
HeLa (cervical carcinoma)fac-[Re(Pico)(CO)₃(H₂O)]LC₅₀ = 15.8 ± 4.9 µg/mL[13]
A549 (lung cancer)fac-[Re(Pico)(CO)₃(H₂O)]LC₅₀ = 20.9 ± 0.8 µg/mL[13]
B16-F10 (melanoma)Cadmium(II) picolinate complexIC₅₀ = 26.94 µg·mL⁻¹[14]

Table 4: Anticancer Activity of Thieno[2,3-b]pyridine and Thieno[3,2-b]pyridine Derivatives

Cell LineCompoundIC₅₀/GI₅₀ (µM)Reference
HepG-2 (hepatocellular carcinoma)Thieno[2,3-b]pyridine derivative 4bIC₅₀ = 3.12[10]
MCF-7 (breast cancer)Thieno[2,3-b]pyridine derivative 4bIC₅₀ = 20.55[10]
CCRF-CEM (leukemia)Thieno[2,3-b]pyridine derivative 3bIC₅₀ = 2.580 ± 0.550[11]
CEM/ADR5000 (leukemia)Thieno[2,3-b]pyridine derivative 3bIC₅₀ = 4.486 ± 0.286[11]
MDA-MB-231 (breast cancer)Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e)GI₅₀ = 13[15]
Enzyme Inhibition

Picolinic acid and its derivatives are known to inhibit certain enzymes. For instance, picolinic acid acts as a competitive inhibitor of tyrosinase.[16] Derivatives of this compound have been developed as potent negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGlu5), indicating the potential of this scaffold in modulating enzyme/receptor activity.[17]

Table 5: Enzyme/Receptor Modulation

TargetCompound/DerivativeActivityIC₅₀/KᵢReference
Tyrosinase (monophenolase)Picolinic acidCompetitive inhibitorKᵢ = 1.97 mM[16]
Tyrosinase (diphenolase)Picolinic acidCompetitive inhibitorKᵢ = 2.93 mM[16]
Dopamine β-monooxygenasePicolinic acid derivativesInhibitorpI₅₀ values correlated with electronic, hydrophobic, and steric descriptors[18]
Metabotropic Glutamate Receptor 5 (mGlu5)Thieno[3,2-b]pyridine-5-carboxamide derivative 19aBNegative Allosteric ModulatorIC₅₀ = 61 nM[17]
Metabotropic Glutamate Receptor 5 (mGlu5)Thieno[3,2-b]pyridine-5-carboxamide derivative 19aDNegative Allosteric ModulatorIC₅₀ = 22 nM[17]

Signaling Pathways and Mechanisms of Action

Picolinic Acid: Picolinic acid is an endogenous metabolite of the kynurenine pathway, which is involved in tryptophan metabolism.[2] Its mechanism of action is often attributed to its ability to chelate metal ions, particularly zinc.[19][20] This chelation can disrupt the function of zinc-finger proteins, which are crucial for viral replication and other cellular processes.[19][20]

picolinic_acid_pathway Tryptophan Tryptophan Kynurenine_Pathway Kynurenine_Pathway Tryptophan->Kynurenine_Pathway Picolinic_Acid Picolinic_Acid Kynurenine_Pathway->Picolinic_Acid Zinc_Finger_Proteins Zinc_Finger_Proteins Picolinic_Acid->Zinc_Finger_Proteins Chelates Zinc Viral_Replication Viral_Replication Zinc_Finger_Proteins->Viral_Replication Inhibits Cellular_Processes Cellular_Processes Zinc_Finger_Proteins->Cellular_Processes Inhibits

Picolinic acid's origin and mechanism of action.

This compound: The primary signaling pathway associated with derivatives of this compound is the modulation of the metabotropic glutamate receptor 5 (mGlu5). As negative allosteric modulators, these compounds bind to a site on the receptor distinct from the glutamate binding site, thereby reducing the receptor's response to glutamate. This modulation has therapeutic implications for neurological and psychiatric disorders.

thienopyridine_pathway Thieno_Derivative Thieno[3,2-b]pyridine -5-carboxamide Derivative mGlu5_Receptor mGlu5 Receptor Thieno_Derivative->mGlu5_Receptor Binds to allosteric site Downstream_Signaling Downstream_Signaling Thieno_Derivative->Downstream_Signaling Inhibits mGlu5_Receptor->Downstream_Signaling Activates Glutamate Glutamate Glutamate->mGlu5_Receptor Binds to orthosteric site

Modulation of mGlu5 signaling by a thienopyridine derivative.

Experimental Protocols

This section outlines general methodologies for assays relevant to the biological activities discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth.

  • Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Preparation: Serial dilutions of the test compound (inhibitor) are prepared.

  • Assay Reaction: The enzyme, inhibitor, and buffer are pre-incubated together. The reaction is initiated by the addition of the substrate.

  • Detection: The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

experimental_workflow cluster_antimicrobial Antimicrobial Assay cluster_anticancer Anticancer Assay (MTT) cluster_enzyme Enzyme Inhibition Assay A1 Prepare Inoculum A3 Inoculate & Incubate A1->A3 A2 Prepare Test Compounds A2->A3 A4 Determine MIC A3->A4 B1 Seed Cells B2 Treat with Compounds B1->B2 B3 Add MTT B2->B3 B4 Solubilize Formazan B3->B4 B5 Measure Absorbance & Calculate IC50 B4->B5 C1 Prepare Enzyme, Substrate, Inhibitor C2 Initiate Reaction C1->C2 C3 Monitor Reaction C2->C3 C4 Analyze Data & Calculate IC50 C3->C4

General workflows for key biological assays.

Conclusion

This comparative guide highlights the distinct yet promising therapeutic profiles of this compound and picolinic acid. Picolinic acid is a well-studied natural metabolite with established antimicrobial and immunomodulatory activities, largely attributed to its metal-chelating properties. In contrast, this compound and its derivatives represent a versatile synthetic scaffold with demonstrated potential in modulating key biological targets such as mGlu5 receptors and exhibiting anticancer and antimicrobial activities.

While a direct head-to-head comparison is limited by the available data, this analysis provides a foundation for researchers to identify promising avenues for further investigation. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and desired biological activity. Future studies directly comparing the efficacy of these two core structures in various biological assays are warranted to fully elucidate their relative therapeutic potential.

References

Benchmarking the synthetic efficiency of different routes to "Thieno[3,2-b]pyridine-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thieno[3,2-b]pyridine-5-carboxylic acid is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of various pharmacologically active compounds. The efficient synthesis of this key intermediate is paramount for the timely and cost-effective development of new therapeutics. This guide provides a comparative analysis of two prominent synthetic routes to this compound: the Friedländer Annulation and Nitrile Hydrolysis. We present a detailed examination of their synthetic efficiency, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Friedländer AnnulationRoute 2: Nitrile Hydrolysis
Overall Yield Moderate (Reported ~48%)High (Can be quantitative)
Key Reaction CyclocondensationHydrolysis
Starting Materials 3-Amino-2-formylthiophene, Pyruvic acidSubstituted thieno[3,2-b]pyridine-5-carbonitrile
Reagent Complexity Relatively simpleRequires synthesis of the nitrile precursor
Scalability Potentially scalableGenerally scalable
Key Advantages Convergent synthesisPotentially higher yielding final step
Key Disadvantages Moderate yield in the key cyclization stepMulti-step synthesis of the nitrile precursor

Visualizing the Synthetic Pathways

To illustrate the logical flow of each synthetic approach, the following diagrams were generated using the DOT language.

Synthetic_Routes cluster_0 Route 1: Friedländer Annulation cluster_1 Route 2: Nitrile Hydrolysis A1 3-Azido-2-formylthiophene A2 3-Amino-2-formylthiophene A1->A2 Reduction A4 This compound A2->A4 Friedländer Annulation A3 Pyruvic acid A3->A4 B1 Substituted Thiophene B2 7-Substituted-thieno[3,2-b]pyridine-5-carbonitrile B1->B2 Multi-step synthesis B3 This compound B2->B3 Hydrolysis

Caption: Comparative workflow of the Friedländer Annulation and Nitrile Hydrolysis routes.

Route 1: Friedländer Annulation

The Friedländer annulation is a classic method for the synthesis of quinolines and related heterocyclic systems. In the context of this compound, this route involves the condensation of a 2-aminothiophene-3-carbaldehyde with pyruvic acid.

Experimental Protocol: Synthesis via Friedländer Annulation
  • In situ formation of 3-amino-2-formylthiophene: 3-Azido-2-formylthiophene is reduced to the corresponding amine. This can be achieved using various reducing agents, such as hydrogen sulfide in the presence of a base like piperidine.

  • Friedländer Cyclization: The freshly prepared 3-amino-2-formylthiophene is then reacted with pyruvic acid in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The reaction mixture is typically heated to drive the condensation and cyclization.

  • Work-up and Purification: After the reaction is complete, the mixture is acidified to precipitate the carboxylic acid. The crude product is then collected by filtration and can be further purified by recrystallization.

A reported synthesis of this compound from 3-azido-2-formylthiophene and pyruvic acid in the presence of hydrogen sulfide, piperidine, and sodium hydroxide in ethanol yielded the product in 48% yield.

Route 2: Nitrile Hydrolysis

This route relies on the hydrolysis of a pre-formed thieno[3,2-b]pyridine-5-carbonitrile derivative. The hydrolysis can be carried out under either acidic or basic conditions to yield the desired carboxylic acid. This method's efficiency is highly dependent on the availability and synthesis of the nitrile starting material.

Experimental Protocol: Synthesis via Nitrile Hydrolysis

While a specific protocol for the hydrolysis of an unsubstituted thieno[3,2-b]pyridine-5-carbonitrile was not found, the general procedure for nitrile hydrolysis is well-established. A common approach involves:

  • Reaction Setup: The thieno[3,2-b]pyridine-5-carbonitrile is dissolved in a suitable solvent, and a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide) is added.

  • Heating: The reaction mixture is typically heated under reflux for several hours to ensure complete hydrolysis.

  • Work-up and Purification:

    • Acidic Hydrolysis: Upon completion, the reaction mixture is cooled, and the carboxylic acid often precipitates and can be collected by filtration.

    • Basic Hydrolysis: The reaction mixture is first acidified with a strong acid to protonate the carboxylate salt and precipitate the carboxylic acid. The product is then isolated by filtration.

The yields for nitrile hydrolysis are often reported to be very high, frequently described as "quantitative" or with specific examples showing yields of 99% . For instance, the hydrolysis of a related 7-(tetrahydrofuran-3-yl)thieno[3,2-b]pyridine-5-carbonitrile to the corresponding carboxylic acid using sodium hydroxide has been reported with high efficiency.

Data Summary

RouteKey IntermediateKey ReagentsReported Yield
1: Friedländer Annulation 3-Amino-2-formylthiophenePyruvic acid, NaOH~48%
2: Nitrile Hydrolysis Thieno[3,2-b]pyridine-5-carbonitrileNaOH or HClUp to 99% (for the hydrolysis step)

Conclusion

Both the Friedländer annulation and nitrile hydrolysis present viable pathways for the synthesis of this compound.

  • The Friedländer Annulation offers a more convergent approach, potentially involving fewer overall steps if the aminothiophene precursor is readily available. However, the reported yield for the key cyclization step is moderate.

  • The Nitrile Hydrolysis route promises a high-yielding final step. The overall efficiency of this route is heavily reliant on the synthesis of the thieno[3,2-b]pyridine-5-carbonitrile starting material, which may involve a multi-step sequence.

The choice between these two routes will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired overall yield, and scalability considerations. For laboratories with access to a suitable nitrile precursor, the hydrolysis route appears to be the more efficient option for the final conversion to the target carboxylic acid. Further process optimization for the Friedländer annulation could potentially improve its competitiveness.

Head-to-head comparison of "Thieno[3,2-b]pyridine-5-carboxylic acid" analogs in anticancer assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine scaffold has emerged as a promising framework in the design of novel anticancer agents. Analogs of thieno[3,2-b]pyridine-5-carboxylic acid have demonstrated significant cytotoxic effects against a variety of cancer cell lines. This guide provides a head-to-head comparison of these analogs, summarizing their in vitro anticancer activity, and detailing the experimental protocols used for their evaluation. The information is intended to aid researchers in navigating the structure-activity relationships of this compound class and to inform future drug development efforts.

Comparative Anticancer Activity

The in vitro cytotoxic activity of various thieno[3,2-b]pyridine analogs has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values for several promising analogs from different studies.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
1g HepG2 (Hepatocellular Carcinoma)0.016Doxorubicin0.37[1]
4b HepG-2 (Hepatocellular Carcinoma)3.12DoxorubicinNot specified in direct comparison[2]
4b MCF-7 (Breast Cancer)20.55DoxorubicinNot specified in direct comparison[2]
17d MDA-MD-435 (Melanoma)0.023Not specifiedNot applicable[3]
17d MDA-MB-468 (Breast Cancer)0.046Not specifiedNot applicable[3]
8a MCF-7 (Breast Cancer)0.28SanguinarineNot specified in direct comparison[4]
10b MCF-7 (Breast Cancer)19.4Doxorubicin40.0[5]
10e MCF-7 (Breast Cancer)14.5Doxorubicin40.0[5]

Table 1: Comparative IC50 Values of Thieno[3,2-b]pyridine Analogs in Various Cancer Cell Lines.

Mechanisms of Action

Several studies have delved into the mechanisms by which thieno[3,2-b]pyridine analogs exert their anticancer effects. A notable derivative, compound 1g , was found to induce G0/G1 phase cell cycle arrest and apoptosis in HepG2 cells.[1] Other research on related thienopyridine structures suggests that these compounds can interfere with critical cellular processes. For instance, some thienopyridines have been shown to induce G2/M phase arrest by perturbing microtubule polymerization.[6] Furthermore, molecular docking studies have suggested that certain analogs may bind to and inhibit key proteins in cancer signaling pathways, such as the epidermal growth factor receptor (EGFR).

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer potential of thieno[3,2-b]pyridine analogs.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated until they reach 90-95% confluency.[4]

  • Compound Treatment: The cells are then treated with the thieno[3,2-b]pyridine analogs at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are incubated for a specified period, typically 48 or 72 hours.[4][7]

  • MTT Addition: Following incubation, an MTT working solution (typically 5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[4]

  • Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to the control, and IC50 values are determined using software such as SigmaPlot.[7]

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.

Apoptosis Assay

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.

  • Cell Treatment: Cells are treated with the analog of interest for a specified time.

  • Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Cellular Pathways and Experimental Processes

To better understand the mechanisms and experimental workflows discussed, the following diagrams are provided.

G1_arrest_apoptosis Thieno[3,2-b]pyridine analog Thieno[3,2-b]pyridine analog Cellular Target Cellular Target Thieno[3,2-b]pyridine analog->Cellular Target Binds to G0/G1 Phase Arrest G0/G1 Phase Arrest Cellular Target->G0/G1 Phase Arrest Induces Apoptosis Apoptosis Cellular Target->Apoptosis Induces Inhibition of Proliferation Inhibition of Proliferation G0/G1 Phase Arrest->Inhibition of Proliferation Apoptosis->Inhibition of Proliferation

Caption: Proposed mechanism of action for a Thieno[3,2-b]pyridine analog inducing G0/G1 arrest and apoptosis.

experimental_workflow cluster_invitro In Vitro Anticancer Screening cluster_mechanistic Mechanism of Action Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Western Blot Western Blot IC50 Determination->Western Blot

Caption: General experimental workflow for the evaluation of anticancer compounds.

References

A Comparative Guide to In Vitro Assay Reproducibility for Thieno[3,2-b]pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assays utilized in the study of Thieno[3,2-b]pyridine-5-carboxylic acid derivatives and related compounds. By presenting quantitative data from various studies, detailed experimental protocols, and visual representations of key biological pathways and workflows, this document aims to facilitate the assessment of assay reproducibility and guide future research in this area.

Data Presentation: Performance of Thieno[3,2-b]pyridine Derivatives in In Vitro Assays

The following tables summarize the reported in vitro activities of various Thieno[3,2-b]pyridine derivatives, providing a basis for comparing their performance across different assays and research contexts.

Table 1: Negative Allosteric Modulator (NAM) Activity at mGlu₅ Receptor

CompoundAssay TypeCell LineParameterValue (nM)
13 Calcium MobilizationhmGlu₅IC₅₀110[1]
19aB Calcium MobilizationhmGlu₅IC₅₀61[1]
19aC Calcium MobilizationhmGlu₅IC₅₀1100[1]
19aD Calcium MobilizationhmGlu₅IC₅₀22[1]

Table 2: Antiproliferative Activity of Thieno[2,3-b]pyridine Derivatives

DerivativeCell LineAssay TypeParameterValue (µM)
4b HepG-2CytotoxicityIC₅₀3.12[2]
4b MCF-7CytotoxicityIC₅₀20.55[2]
9a MB-MDA-435NCI60 PanelGI₅₀0.07[3]
17d MDA-MD-435NCI-60 PanelGI₅₀0.023[4]
17d MDA-MB-468NCI-60 PanelGI₅₀0.046[4]

Table 3: Antimicrobial Activity of Thieno[2,3-b]pyridine Derivatives

DerivativeOrganismAssay TypeParameterValue (µg/mL)
3c Various Bacteria & FungiBroth MicrodilutionMIC4-16[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to aid in the design and replication of in vitro assays for this compound derivatives.

Calcium Mobilization Assay for mGlu₅ Negative Allosteric Modulators

This protocol is adapted from methods used to assess the potency of mGlu₅ NAMs.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the metabotropic glutamate receptor 5 (mGlu₅).

Materials:

  • HEK293 cells stably expressing human mGlu₅ (hmGlu₅).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Glutamate.

  • Test compounds (this compound derivatives).

  • 384-well microplates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed hmGlu₅-expressing HEK293 cells into 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Addition: After incubation, replace the dye solution with the assay buffer. Add varying concentrations of the test compounds to the wells.

  • Glutamate Challenge: After a short pre-incubation with the test compounds, stimulate the cells by adding a concentration of glutamate that elicits a response corresponding to approximately 80% of its maximal effect (EC₈₀).

  • Fluorescence Reading: Measure the change in fluorescence intensity immediately after the addition of glutamate using a fluorescence plate reader.

  • Data Analysis: The IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

This assay measures cell density based on the measurement of cellular protein content.

Objective: To determine the growth inhibitory (GI₅₀) or lethal concentration (LC₅₀) of test compounds against cancer cell lines.

Materials:

  • Adherent cancer cell lines (e.g., MDA-MB-231, MDA-MB-468).

  • Culture medium.

  • Test compounds.

  • Trichloroacetic acid (TCA), 10% (w/v).

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

  • Tris base solution, 10 mM.

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Plating: Seed cells into 96-well plates and allow them to attach for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates four to five times with slow-running tap water and allow them to air-dry. Add the SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ values.

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of a substance against microorganisms.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

  • Test compounds.

  • 96-well microtiter plates.

  • Standardized microbial inoculum (0.5 McFarland standard).

  • Incubator.

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.

  • Result Determination: Observe the plates for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu5 mGlu₅ Receptor Glutamate->mGlu5 Activates NAM Thieno[3,2-b]pyridine Derivative (NAM) NAM->mGlu5 Inhibits Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca2_release Ca²⁺ Release ER->Ca2_release

Caption: mGlu₅ Receptor Signaling Pathway and NAM Inhibition.

in_vitro_cytotoxicity_workflow start Start plate_cells Plate Adherent Cancer Cells in 96-well Plate start->plate_cells incubate1 Incubate for 24h (Cell Adhesion) plate_cells->incubate1 add_compound Add Thieno[3,2-b]pyridine Derivatives (Varying Conc.) incubate1->add_compound incubate2 Incubate for 48-72h (Compound Exposure) add_compound->incubate2 fix_cells Fix Cells with TCA incubate2->fix_cells stain_cells Stain with SRB fix_cells->stain_cells wash_cells Wash to Remove Unbound Dye stain_cells->wash_cells solubilize Solubilize Bound Dye wash_cells->solubilize read_absorbance Measure Absorbance (510 nm) solubilize->read_absorbance analyze_data Analyze Data & Calculate GI₅₀/IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental Workflow for In Vitro Cytotoxicity Assay (SRB).

suzuki_coupling_workflow cluster_reaction Reaction Steps reactants Thieno[3,2-b]pyridine Halide Arylboronic Acid Base (e.g., K₂CO₃) Palladium Catalyst oxidative_addition 1. Oxidative Addition (Pd(0) to Pd(II)) reactants->oxidative_addition transmetalation 2. Transmetalation oxidative_addition->transmetalation reductive_elimination 3. Reductive Elimination transmetalation->reductive_elimination product Coupled Product (C-C Bond Formation) reductive_elimination->product

Caption: Suzuki-Miyaura Cross-Coupling Reaction Workflow.

References

Orthogonal Validation of Thieno[3,2-b]pyridine-5-carboxylic Acid Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the orthogonal validation of target engagement for the compound "Thieno[3,2-b]pyridine-5-carboxylic acid." Given the current scientific literature, a definitive biological target for this compound is not yet established. For the purpose of this illustrative guide, we will hypothesize that "this compound" (referred to as TPC) targets a hypothetical protein kinase, "Kinase X," which is implicated in a cancer-related signaling pathway. This guide will objectively compare various experimental methods to validate this hypothetical target engagement, providing supporting experimental protocols and data presentation formats.

Introduction to Orthogonal Validation

Orthogonal validation is a critical process in drug discovery that involves using multiple, distinct methods to confirm a biological finding, such as the interaction between a small molecule and its protein target.[1] This approach minimizes the risk of artifacts or off-target effects that can be associated with a single experimental technique, thereby increasing confidence in the proposed mechanism of action.[1]

Hypothetical Target: Kinase X

For this guide, we will assume that TPC has been identified as a potential inhibitor of "Kinase X," a serine/threonine kinase that plays a crucial role in a pro-survival signaling pathway in cancer cells. The engagement of TPC with Kinase X is hypothesized to inhibit its catalytic activity, leading to downstream anti-proliferative effects.

Signaling Pathway of Hypothetical Target: Kinase X

Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of this compound (TPC).

Orthogonal Experimental Workflow for Target Validation

The following workflow outlines a multi-pronged approach to validate the engagement of TPC with Kinase X.

cluster_in_vitro In Vitro / Biochemical cluster_in_cellulo In Cellulo / Cellular Hypothesis TPC binds and inhibits Kinase X Biophysical_Assays Biophysical Assays (SPR, ITC) Hypothesis->Biophysical_Assays Direct Binding? Biochemical_Assays Biochemical Assays (Kinase Activity) Hypothesis->Biochemical_Assays Functional Inhibition? Target_Engagement_Assays Cellular Target Engagement (CETSA, NanoBRET) Biophysical_Assays->Target_Engagement_Assays Confirmation in Cells Downstream_Signaling_Assays Downstream Signaling (Western Blot, qPCR) Biochemical_Assays->Downstream_Signaling_Assays Confirmation of Cellular Effect Validated_Target Validated_Target Target_Engagement_Assays->Validated_Target Validated Target Engagement Downstream_Signaling_Assays->Validated_Target

Caption: Experimental workflow for the orthogonal validation of TPC's engagement with Kinase X.

Comparison of Target Validation Methods

The following tables summarize the key orthogonal methods for validating the interaction between TPC and Kinase X.

Table 1: In Vitro/Biochemical Validation Methods
MethodPrincipleInformation GainedAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte (TPC) to a ligand (Kinase X) immobilized on a sensor chip.Binding affinity (KD), kinetics (kon, koff).[2]Label-free, real-time analysis, provides kinetic data.Requires immobilization of the protein, which may affect its conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon the binding of a ligand (TPC) to a protein (Kinase X) in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Label-free, solution-based, provides thermodynamic profile.Requires large amounts of pure protein and compound, lower throughput.
Kinase Activity Assay (e.g., ADP-Glo™) Measures the amount of ADP produced from the kinase reaction in the presence of varying concentrations of TPC.Functional inhibition (IC50).Direct measure of functional consequence of binding.Indirect measure of binding, can be prone to assay artifacts.
Table 2: In Cellulo/Cellular Validation Methods
MethodPrincipleInformation GainedAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein (Kinase X) in intact cells upon ligand (TPC) binding.Target engagement in a cellular context.Label-free, performed in intact cells, reflects physiological conditions.Not all proteins show a significant thermal shift, lower throughput.
NanoBRET™ Target Engagement Assay A proximity-based assay that measures the binding of a fluorescently labeled TPC analog to a NanoLuc® luciferase-tagged Kinase X in live cells.Target engagement and residence time in live cells.Real-time measurements in live cells, high sensitivity.Requires genetic modification of the target protein and a suitable fluorescent ligand.
Western Blotting for Phospho-Substrates Measures the phosphorylation level of a known downstream substrate of Kinase X in cells treated with TPC.Cellular target inhibition.Measures the functional consequence of target engagement in a signaling pathway.Indirect measure of target engagement, antibody-dependent.

Experimental Protocols

Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently immobilize recombinant human Kinase X onto a CM5 sensor chip via amine coupling.

  • Binding Analysis: Inject serial dilutions of TPC (e.g., 0.1 nM to 1 µM) in running buffer over the sensor chip surface.

  • Data Collection: Monitor the change in response units (RU) over time.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cancer cells expressing Kinase X with TPC or vehicle control for 1 hour.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 60°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Detection: Analyze the amount of soluble Kinase X in the supernatant by Western blotting.

  • Data Analysis: Plot the amount of soluble Kinase X as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of TPC indicates target engagement.

Data Presentation

Table 3: Hypothetical Quantitative Data Summary
MethodParameterTPCAlternative Compound A
SPR KD (nM)50250
ITC KD (nM)65300
Kinase Activity Assay IC50 (nM)100800
CETSA ΔTm (°C)+3.5+0.5
NanoBRET™ IC50 (nM)120950
Western Blot (p-Substrate A) IC50 (nM)150>1000

Logical Relationship of Validation Methods

The different validation methods provide complementary information that, when taken together, builds a strong case for target engagement.

Direct_Binding Direct Physical Binding (In Vitro) Functional_Inhibition Functional Inhibition (In Vitro) Direct_Binding->Functional_Inhibition Correlate? Validated_Target High Confidence Target Engagement Direct_Binding->Validated_Target SPR, ITC Cellular_Activity Cellular Functional Activity Functional_Inhibition->Cellular_Activity Translate? Functional_Inhibition->Validated_Target Kinase Assay Cellular_Engagement Target Engagement (In Cellulo) Cellular_Engagement->Cellular_Activity Correlate? Cellular_Engagement->Validated_Target CETSA, NanoBRET Cellular_Activity->Validated_Target Western Blot

Caption: Logical connections between different orthogonal validation approaches.

Conclusion

This guide has outlined a comprehensive and orthogonal approach to validate the hypothetical engagement of "this compound" with Kinase X. By employing a combination of in vitro biophysical and biochemical assays with in cellulo target engagement and functional assays, researchers can build a robust body of evidence to confidently identify the molecular target of a small molecule. The use of multiple, independent methods, as detailed in this guide, is essential for mitigating the risk of misleading results and is a cornerstone of rigorous drug discovery.

References

A Comparative Guide to the Isomeric Purity Analysis of Thieno[3,2-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of an active pharmaceutical ingredient (API) is a critical quality attribute that can significantly impact its efficacy and safety. In the case of "Thieno[3,2-b]pyridine-5-carboxylic acid," a heterocyclic compound of interest in drug discovery, ensuring the absence of unwanted positional isomers is paramount. This guide provides a comparative overview of analytical methodologies for the isomeric purity analysis of this compound, with a focus on high-performance liquid chromatography (HPLC).

Identifying Potential Isomeric Impurities

The thienopyridine scaffold can exist in six isomeric forms depending on the fusion of the thiophene and pyridine rings. Consequently, "this compound" can have several positional isomers, with "Thieno[2,3-b]pyridine-5-carboxylic acid" being a primary example. Other potential isomers include the -2, -3, -6, and -7 carboxylic acid derivatives of the various thienopyridine cores. The presence of these isomers as impurities is often a result of non-specific synthesis routes or the use of starting materials that are themselves mixtures of isomers. Therefore, robust analytical methods are required to separate and quantify these closely related compounds.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is the gold standard for assessing the purity of pharmaceutical compounds. For the separation of positional isomers of heterocyclic compounds like thienopyridine carboxylic acids, which possess similar physicochemical properties, specialized HPLC techniques are often necessary.

Alternative 1: Reversed-Phase HPLC (RP-HPLC)

Standard reversed-phase HPLC using C18 columns can be a starting point for analysis. However, due to the subtle structural differences between positional isomers, achieving baseline separation can be challenging with conventional RP-HPLC methods.

Alternative 2: Mixed-Mode Chromatography (MMC)

A more effective approach for separating polar and ionizable isomers is mixed-mode chromatography. This technique combines reversed-phase and ion-exchange functionalities on a single stationary phase, offering unique selectivity. For thienopyridine carboxylic acids, which are both hydrophobic and capable of being charged, mixed-mode columns with reversed-phase and cation-exchange characteristics are particularly suitable.

Table 1: Comparison of HPLC Methods for Isomeric Purity Analysis

ParameterReversed-Phase HPLC (C18)Mixed-Mode Chromatography (Reversed-Phase/Cation-Exchange)
Stationary Phase Octadecylsilane (C18)C18 with embedded cation-exchange groups (e.g., sulfonic acid)
Typical Mobile Phase Acetonitrile/Methanol and water with acid modifier (e.g., TFA, formic acid)Acetonitrile and aqueous buffer (e.g., phosphate, formate) at a controlled pH
Separation Principle Primarily hydrophobic interactionsHydrophobic and electrostatic (ion-exchange) interactions
Selectivity for Isomers Moderate, may require extensive method development.High, exploits differences in both hydrophobicity and pKa of isomers.
Resolution Often limited for closely related positional isomers.Generally superior for baseline separation of isomers.
Robustness Can be sensitive to small changes in mobile phase composition.Robust, with retention controlled by both organic solvent and buffer pH/ionic strength.

Experimental Protocols

Below are detailed experimental protocols for the two discussed HPLC methodologies.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Methanol or a mixture of Mobile Phase A and B) to a concentration of 1 mg/mL.

Protocol 2: Mixed-Mode Chromatography (MMC)
  • Column: Mixed-mode (Reversed-Phase/Cation-Exchange), 4.6 x 150 mm, 5 µm particle size (e.g., Coresep 100, Primesep 100)

  • Mobile Phase: 30% Acetonitrile, 70% 50 mM Potassium Phosphate buffer, pH 3.0

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the isomeric purity analysis of "this compound."

Isomeric Purity Analysis Workflow cluster_sample Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC Inject into HPLC System Dissolution->HPLC Separation Chromatographic Separation (RP-HPLC or MMC) HPLC->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Isomeric Impurities Integration->Quantification Report Report Quantification->Report Generate Purity Report

Caption: Workflow for Isomeric Purity Analysis.

The choice between RP-HPLC and MMC is a critical decision in the analytical method development process.

Caption: HPLC Method Selection Decision Tree.

Conclusion

The isomeric purity of "this compound" is a critical parameter that necessitates robust and selective analytical methods. While standard RP-HPLC can be employed, mixed-mode chromatography often provides superior resolution and reliability for separating closely related positional isomers. The choice of method will depend on the specific isomeric impurities present and the required level of sensitivity and accuracy. The detailed protocols and workflows presented in this guide offer a solid foundation for developing and implementing effective isomeric purity testing for this important pharmaceutical building block.

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Thieno[3,2-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Thieno[3,2-b]pyridine-5-carboxylic acid (CAS No. 56473-92-8).

This document provides crucial safety and logistical information for the laboratory use of this compound. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following guidance is based on best practices for handling similar chemical structures and should be implemented until the official SDS from your supplier is obtained and reviewed. The supplier's SDS is the ultimate authority on safety for this specific compound.

Immediate Safety and Personal Protective Equipment (PPE)

The primary routes of exposure to this compound are inhalation, ingestion, and skin or eye contact. Based on data for structurally related compounds, it is prudent to treat this chemical as potentially hazardous.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact with dust or splashes.
Hand Protection Nitrile rubber gloves.To prevent skin contact.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To protect skin from accidental exposure.
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter if working with fine powders or if engineering controls are not sufficient to minimize dust.To prevent inhalation of dust particles.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to minimize dust inhalation.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is donned correctly.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a fume hood or a ventilated balance enclosure to contain dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste containing this compound should be considered hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and disposable labware, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container.

  • Disposal Method: Dispose of all waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Weigh Compound B->C D Prepare Solution C->D E Segregate Waste D->E F Decontaminate Workspace E->F G Doff PPE F->G H Wash Hands G->H

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

This guidance is intended to promote a culture of safety in the laboratory. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Thieno[3,2-b]pyridine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Thieno[3,2-b]pyridine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.